Benzothiazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPZJACLHDWUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345067 | |
| Record name | Benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3622-35-3 | |
| Record name | 6-Benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Benzothiazole-6-carboxylic acid: A Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Benzothiazole-6-carboxylic acid (BTCA) is a pivotal derivative within this class. It serves not only as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs) but also as a fragment for library development and a standard for analytical methods.[4]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics is non-negotiable for its successful application. This document moves beyond a simple data sheet, offering practical experimental protocols and explaining the causal relationships behind these methods—insights critical for researchers in chemical synthesis, drug formulation, and analytical development.
Core Physicochemical and Structural Data
A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research. The data presented below has been consolidated from verified sources to provide a reliable reference point for laboratory work.
Identity and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [5] |
| CAS Number | 3622-35-3 | [5] |
| Molecular Formula | C₈H₅NO₂S | [5] |
| Molecular Weight | 179.20 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SC=N2 | [5] |
| InChI Key | DMPZJACLHDWUFS-UHFFFAOYSA-N | |
| Appearance | White to cream powder | [6] |
| Melting Point | 245-251 °C (lit.) | |
| Aqueous Solubility | >26.9 µg/mL (at pH 7.4) | [5] |
Predicted and Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. While a dedicated, published spectrum for this compound is not consistently available, the expected profile can be accurately predicted based on the extensive literature on benzothiazole derivatives and carboxylic acids.
| Spectrum | Region | Expected Chemical Shift / Absorption | Rationale & Notes |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | The electron-withdrawing nature of the fused thiazole ring and the carboxylic acid group deshields the aromatic protons. Expect complex splitting patterns (doublets, doublet of doublets).[7][8] |
| Carboxyl Proton | δ > 12 ppm | The acidic proton is highly deshielded and often presents as a broad singlet. Its signal will disappear upon a D₂O shake, a key identification test. | |
| ¹³C NMR | Carbonyl Carbon | δ 165 - 175 ppm | The chemical shift is characteristic of a carboxylic acid carbonyl, slightly upfield compared to ketones or aldehydes due to resonance with the hydroxyl oxygen.[9][10] |
| Aromatic Carbons | δ 120 - 155 ppm | The spectrum will show distinct signals for all aromatic carbons. Quaternary carbons (e.g., C3a, C6, C7a) will typically have weaker signals.[9][11] | |
| FT-IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | A very broad and characteristic absorption due to strong hydrogen bonding of the carboxylic acid dimer. |
| C=O Stretch | 1680-1710 cm⁻¹ (strong) | A strong, sharp peak indicating the carbonyl of the carboxylic acid. | |
| C=N Stretch | ~1640 cm⁻¹ | Characteristic of the thiazole ring system. | |
| Aromatic C-H/C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Multiple bands corresponding to the vibrations of the benzothiazole ring system. | |
| Mass Spec | Molecular Ion (M+) | m/z = 179 | The molecular ion peak is expected. |
| Key Fragments | m/z = 162, 134 | Corresponds to the loss of -OH (M-17) and subsequent loss of CO (M-45), which are characteristic fragmentation patterns for carboxylic acids.[5] |
Experimental Determination of Key Properties
The practical application of a compound in research, particularly in drug development, necessitates the precise experimental determination of its properties under relevant conditions. The following protocols are presented not merely as steps, but as self-validating systems grounded in established analytical principles.
Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and excretion. A literature search did not yield a readily available, experimentally determined pKa for this compound. The following protocol provides a robust method for its determination.
Expertise & Rationale: Potentiometric titration is the gold standard for pKa measurement due to its precision. [cite: 6 from initial search] The method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve. For a carboxylic acid like BTCA, we titrate with a strong base (e.g., NaOH) and monitor the pH change.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). This is a critical step to ensure the accuracy of all subsequent measurements.
-
Titrant Preparation: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution. It is imperative to use carbonate-free NaOH, as dissolved CO₂ can form carbonic acid and interfere with the titration endpoints.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. Due to its limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. Crucial Insight: If a co-solvent is used, the resulting value is an "apparent pKa" (pKaapp). A series of titrations with varying co-solvent percentages should be performed to extrapolate back to 0% co-solvent for the true aqueous pKa.
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the steepest parts of the curve (the equivalence point).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
The half-equivalence point is located at Veq / 2.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Workflow for pKa Determination:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Aqueous and Organic Solubility Assessment
Solubility is a gatekeeper for bioavailability and formulation development. A compound that cannot dissolve cannot be absorbed. The reported aqueous solubility at pH 7.4 is a good starting point, but its pH-dependent nature and solubility in organic solvents are critical for various applications (e.g., synthesis, purification, and formulation).
Expertise & Rationale: For an acidic compound like BTCA, aqueous solubility is highly pH-dependent. At pH values well below its pKa, it will exist primarily in its neutral, less soluble form. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt. The shake-flask method is a standard approach to determine equilibrium solubility.
Step-by-Step Methodology (Shake-Flask Method):
-
Preparation of Media:
-
Aqueous: Prepare a series of buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
-
Organic: Select relevant organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate).
-
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent/buffer in separate vials. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:
-
UV-Vis Spectroscopy: If BTCA has a unique chromophore and no interference from the solvent/buffer. A calibration curve must be generated first.
-
HPLC-UV: The preferred method for its specificity and accuracy. A calibration curve of known concentrations versus peak area is required.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility in units like mg/mL or µg/mL.
Logical Flow for Solubility Determination:
Caption: General workflow for determining equilibrium solubility.
Stability and Reactivity Profile
-
Stability: this compound is stable under normal laboratory storage conditions (cool, dry place). Heating can release hazardous gases, including nitrogen and sulfur oxides.
-
Incompatibilities: As a carboxylic acid, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents, acid chlorides, and reducing agents to prevent unwanted reactions.
-
Reactivity: The molecule possesses two primary sites for chemical modification:
-
The Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (e.g., to form carboxamides for SAR studies), and reduction.[12] This is the most common handle for synthetic elaboration.
-
The Benzothiazole Ring: While generally stable, the ring can participate in electrophilic aromatic substitution, though it is less reactive than benzene itself. The reactivity is influenced by the existing substituents. The nitrogen atom provides a site for potential quaternization.
-
Conclusion and Future Directions
This compound is a compound of significant interest, bridging the gap between a simple heterocyclic building block and the complex molecular architectures required for modern drug discovery. This guide has consolidated its core physicochemical properties, from its fundamental identity and melting point to its detailed spectroscopic profile.
Crucially, we have highlighted the importance of experimental verification for parameters like pKa and solubility, which are not readily found in the literature. The provided protocols offer robust, self-validating frameworks for researchers to generate this critical data in their own laboratories. A thorough understanding and application of these principles are essential for any scientist aiming to leverage the therapeutic potential of the benzothiazole scaffold in their research and development endeavors.
References
- Sakarya, H. C., et al. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2025). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shift of the representative compound 6.
- SpectraBase. (n.d.). 6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]-.
- SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%.
- SpectraBase. (n.d.). Benzothiazole - Optional[13C NMR] - Chemical Shifts.
- MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents.
- ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. arabjchem.org [arabjchem.org]
- 8. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
"synthesis and characterization of Benzothiazole-6-carboxylic acid"
An In-depth Technical Guide to the Synthesis and Characterization of Benzothiazole-6-carboxylic Acid
Abstract
This compound (BTCA) is a pivotal heterocyclic compound, serving as a fundamental building block in medicinal chemistry and materials science. Its scaffold is integral to numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a field-proven, reliable method for the synthesis of this compound. We delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, step-by-step experimental protocol, and present a rigorous workflow for its structural and purity characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.
Introduction and Strategic Importance
The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is classified as a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This compound (CAS No: 3622-35-3; Molecular Formula: C₈H₅NO₂S; Molecular Weight: 179.20 g/mol ) is a particularly valuable derivative.[3][4] Its carboxylic acid functional group provides a versatile handle for further chemical modification, enabling the construction of complex molecules such as amides and esters. It has been utilized in the synthesis of potent inhibitors of K1 capsule formation in uropathogenic Escherichia coli and serves as a reliable internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses.[3][5]
This guide eschews a generic overview in favor of a focused, in-depth examination of a robust synthetic route, emphasizing the causal logic behind procedural choices and establishing a self-validating system of synthesis and characterization.
Synthesis: From Precursor to Product
Synthetic Strategy and Mechanistic Rationale
The most efficient and atom-economical approach to constructing the benzothiazole core of BTCA is through the cyclocondensation of a bifunctional precursor, 4-amino-3-mercaptobenzoic acid .[6][7] This starting material contains the pre-assembled benzene ring with the required amino and thiol groups in the ortho position, primed for ring closure. The final carbon atom required to complete the thiazole ring (C2) is introduced using a simple one-carbon electrophile, such as formic acid.
The reaction is typically facilitated by a strong dehydrating agent and acid catalyst, with polyphosphoric acid (PPA) being an exemplary choice.[8] PPA serves a dual role: it acts as a solvent for the reactants and powerfully promotes the necessary condensation and dehydration steps that drive the reaction to completion.
The proposed mechanism proceeds as follows:
-
Activation: The formic acid is protonated by PPA, significantly increasing the electrophilicity of its carbonyl carbon.
-
Nucleophilic Attack: The exocyclic amino group of 4-amino-3-mercaptobenzoic acid, being the more potent nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Intermediate Formation: Subsequent proton transfer and loss of water yield an N-formyl intermediate.
-
Intramolecular Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the amide carbon.
-
Aromatization: A final dehydration step, driven by the acidic medium and heat, leads to the formation of the stable, aromatic benzothiazole ring system.
Visualization of the Synthetic Pathway
The overall transformation is summarized in the diagram below.
Caption: PPA-catalyzed synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the cyclocondensation of 4-amino-3-mercaptobenzoic acid and formic acid.
Materials:
-
Formic acid (≥95%, 1.5 eq)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of the starting material). Begin stirring and gently heat the PPA to approximately 70-80 °C to reduce its viscosity.
-
Rationale: Pre-heating PPA ensures a homogenous reaction mixture upon addition of the solid starting material.[8]
-
-
Addition of Reactants: To the warm, stirring PPA, cautiously add 4-amino-3-mercaptobenzoic acid (1.0 eq). Allow it to dissolve completely. Once a clear solution is obtained, add formic acid (1.5 eq) dropwise via an addition funnel. An exothermic reaction may be observed.
-
Rationale: Using a slight excess of formic acid ensures the reaction goes to completion. Dropwise addition helps control any initial exotherm.
-
-
Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 120-140 °C. Maintain this temperature for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate.
-
Rationale: The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps to form the aromatic ring.[8]
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. A precipitate will form.
-
Rationale: Pouring the PPA mixture into water hydrolyzes the acid and precipitates the organic product, which has low solubility in the acidic aqueous medium. This is a critical step for isolating the crude product.
-
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is near neutral pH. This removes residual PPA and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified white to off-white solid under vacuum.
-
Rationale: Recrystallization is a self-validating purification step. The desired product is dissolved in a hot solvent system and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor. This step is essential for obtaining material of high purity suitable for characterization and further use.
-
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Workflow
The logical flow of analysis post-synthesis ensures a comprehensive validation of the final compound.
Caption: Logical workflow for the characterization of synthesized BTCA.
Spectroscopic and Analytical Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.
| ¹H NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~13.0 - 13.5 | (br s, 1H) Carboxylic acid proton (-COOH) |
| ~9.30 | (s, 1H) C2-H of the benzothiazole ring |
| ~8.60 | (d, 1H) Aromatic proton ortho to -COOH |
| ~8.20 | (d, 1H) Aromatic proton ortho to S |
| ~8.00 | (dd, 1H) Aromatic proton meta to both groups |
| ¹³C NMR Data (Expected) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Carboxylic acid carbonyl (-C OOH) |
| ~155.0 | C 2 of the benzothiazole ring |
| ~154.0, ~135.0 | Quaternary carbons of the fused rings |
| ~122.0 - 128.0 | Aromatic CH carbons |
| ~125.0 | Quaternary carbon bearing -COOH |
B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule. The spectrum is characterized by several distinct absorption bands.
| FTIR Data (Expected) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer[9][10] |
| ~3100 | Aromatic C-H stretch |
| 1710 - 1680 (strong, sharp) | C=O stretch of the conjugated carboxylic acid[9][10] |
| ~1610, ~1480 | Aromatic C=C and C=N ring stretching vibrations[11] |
| 1320 - 1210 | C-O stretch |
| 950 - 910 (broad) | O-H out-of-plane bend |
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique.
| Mass Spectrometry Data (Expected) | |
| Technique | Observed Ion (m/z) |
| ESI (+) | 180.01 |
| ESI (-) | 178.00 |
| Fragmentation | 134.01 |
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound, a compound of significant interest to the scientific community. The chosen synthetic route, centered on the cyclocondensation of 4-amino-3-mercaptobenzoic acid, is both efficient and mechanistically sound. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, constitutes a self-validating system that ensures the production of high-purity material. The expected analytical data presented herein serve as a reliable benchmark for researchers to confirm the successful synthesis and structural integrity of their target compound, empowering further exploration in drug discovery and materials science.
References
- Kaur, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
- Kaur, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%. Product Page.
- Shafi, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Online Forum.
- Padmavathi, V., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate.
- Batista, R. M. F., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University.
- PubChem. (n.d.). 4-Amino-3-mercaptobenzoic acid. National Center for Biotechnology Information.
- Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A.
- ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Scientific Diagram.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Scientific Diagram.
- University of Calgary. (n.d.). IR: carboxylic acids. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]
- 7. 4-Amino-3-mercaptobenzoic acid | C7H7NO2S | CID 598058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Benzothiazole-6-carboxylic acid (CAS 3622-35-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of a Core Heterocycle
Benzothiazole-6-carboxylic acid, identified by its CAS number 3622-35-3, represents more than a mere chemical intermediate; it is a cornerstone scaffold in the landscape of medicinal chemistry and materials science.[1] Its rigid, bicyclic structure, composed of a benzene ring fused to a thiazole ring, offers a unique electronic and steric profile that is highly sought after in the rational design of bioactive molecules.[2] The carboxylic acid moiety at the 6-position provides a critical, reactive handle for derivatization, enabling chemists to systematically explore the chemical space around the benzothiazole core to optimize pharmacokinetic and pharmacodynamic properties.[1] This guide moves beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, and strategic application, grounded in the causality of experimental choices.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a molecule is the bedrock of its effective application. The data presented below are essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 3622-35-3 | [3] |
| Molecular Formula | C₈H₅NO₂S | |
| Molecular Weight | 179.20 g/mol | [3] |
| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [3] |
| Appearance | White to light yellow or pale brown crystalline powder | [4][5] |
| Melting Point | 245-251 °C | [4] |
| Boiling Point | 387.7 ± 15.0 °C (Predicted) | [4] |
| Density | 1.508 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.70 ± 0.30 (Predicted) | [4] |
| Solubility | >26.9 µg/mL at pH 7.4 | [3] |
| Storage | Sealed in dry, Room Temperature | [4][6] |
The melting point in the range of 245-251 °C indicates a stable, crystalline solid, which simplifies handling and storage but suggests that reactions requiring its dissolution may necessitate polar aprotic solvents or heating.[4] Its limited aqueous solubility at neutral pH is a key consideration for biological assays and formulation development.[3]
Molecular Structure Visualization
Caption: Structure of this compound (CAS 3622-35-3).
Synthesis and Mechanistic Rationale
The synthesis of the benzothiazole core is a classic topic in heterocyclic chemistry. For derivatives like this compound, the most common and robust strategies involve the cyclization of an appropriately substituted aniline precursor.
Primary Synthetic Pathway: Oxidative Cyclization
A widely adopted method involves the reaction of a 4-aminobenzoate derivative with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[7][8] This is a variation of the Hugershoff synthesis.
Caption: Workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 4-aminobenzoate is chosen over the free acid to prevent unwanted side reactions with the reagents at the carboxylic acid site. The ester acts as a protecting group that can be easily removed in a final step.[8]
-
Reagents: Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine acts as an oxidizing agent, first reacting with KSCN to form thiocyanogen ((SCN)₂), a more potent electrophile, which then attacks the electron-rich aniline ring, followed by facilitating the intramolecular cyclization.[7]
-
Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and stable to the oxidizing conditions. It also acts as a proton source to catalyze the cyclization and subsequent dehydration steps.[8]
Detailed Experimental Protocol: Synthesis and Purification
This protocol is a synthesized representation of established methodologies.[7][8]
PART A: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate
-
Reaction Setup: To a solution of methyl 4-aminobenzoate (1 equiv.) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equiv.). Stir the mixture at room temperature for 45 minutes.
-
Addition of Bromine: Cool the reaction mixture to 10 °C in an ice bath. Add a solution of bromine (2 equiv.) in glacial acetic acid dropwise. Rationale: The dropwise addition at a reduced temperature controls the exothermic reaction and minimizes the formation of poly-brominated byproducts. The solution will typically turn into a yellow suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 15 hours).
-
Work-up: Neutralize the reaction mixture by carefully pouring it into a beaker containing 25% aqueous ammonia solution until the pH reaches ~8. Rationale: Neutralization precipitates the organic product from the acidic solvent.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with water to remove inorganic salts, then with a small amount of cold methanol to remove unreacted starting material. Dry the solid under vacuum. The product is methyl 2-aminobenzo[d]thiazole-6-carboxylate.
PART B: Hydrolysis to this compound Note: The provided search results focus on the synthesis of derivatives. The final hydrolysis step to obtain the title compound from its ester or the direct synthesis from 4-amino-3-mercaptobenzoic acid is a standard procedure in organic chemistry. A generalized hydrolysis protocol is as follows:
-
Saponification: Suspend the ester intermediate from Part A in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 2M hydrochloric acid (HCl).
-
Isolation: The desired this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
Rigorous characterization is non-negotiable for ensuring purity and confirming the structure, especially in a drug development context.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the benzene ring (approx. 7.5-8.5 ppm). A singlet for the proton at the C2 position of the thiazole ring (approx. 9.0 ppm). A broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable.[9][10] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). Aromatic and heterocyclic carbons in the range of 110-160 ppm.[3][11] |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). Strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹). C=N stretch from the thiazole ring (approx. 1600-1630 cm⁻¹). C-S stretching vibrations (approx. 600-700 cm⁻¹). |
| Mass Spec (ESI-) | Molecular ion peak [M-H]⁻ at m/z 178.0. |
| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺ at m/z 180.0. Key fragments would include the loss of H₂O (m/z 162) and the loss of COOH (m/z 134). The acylium ion [M-OH]⁺ at m/z 162 is also expected.[12] |
| HPLC | A single sharp peak on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with formic acid), confirming purity. Assay ≥95.0% is a common commercial standard.[5] |
Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile building block. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][13]
Scaffold for Bioactive Compound Synthesis
The carboxylic acid group is an excellent synthetic handle for amide bond formation, esterification, or reduction to an alcohol, allowing for the facile generation of compound libraries.
-
Antimicrobial Agents: It is a precursor for synthesizing compounds like N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli, a key virulence factor.[4][14]
-
Anticancer Agents: The benzothiazole nucleus is integral to many compounds screened for anticancer activity.[2][13] Derivatization at the 6-position can modulate solubility, cell permeability, and target engagement.
-
Enzyme Inhibitors: Benzothiazoles are known to inhibit various enzymes, and modifications at the 6-position can be used to fine-tune binding affinity and selectivity.[13]
Caption: Application pathways originating from this compound.
Analytical Applications
Beyond synthesis, this compound serves as a crucial tool in analytical chemistry. It is used as an internal standard for the quantification of other benzothiazoles in complex matrices like wastewater by liquid chromatography-mass spectrometry (LC-MS).[4][15] Its structural similarity to other benzothiazoles ensures similar behavior during extraction and ionization, while its unique mass allows for clear differentiation, fulfilling the primary requirements of an ideal internal standard.[15]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: this compound is classified as an irritant.[4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] It can also be harmful if swallowed, in contact with skin, or if inhaled.[4][17]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16] Use a dust mask (e.g., N95) or work in a ventilated fume hood to avoid inhalation of the powder.[18]
-
Handling: Avoid creating dust.[19] Ensure adequate ventilation. Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][19] Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
References
- Zidar, N., Mašič, L. P., & Kikelj, D. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8193–8204.
- This compound. (n.d.). PubChem.
- Zidar, N., Mašič, L. P., & Kikelj, D. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- 6-Benzothiazolecarboxylic acid (CAS 3622-35-3) – Thermophysical Properties. (n.d.). Chemcasts.
- Benzothiazole 6 Carboxylic Acid 96%. (n.d.). Cenmed Enterprises.
- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzothiazole derivatives as anticancer agents. PubMed Central.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (n.d.). Thieme Chemistry.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). PubMed Central.
- 6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]- Spectrum. (n.d.). SpectraBase.
- 6-benzothiazolecarboxylic acid, 2-[(2-chlorobenzoyl)amino]-, 1-methylethyl ester Spectrum. (n.d.). SpectraBase.
- Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. (n.d.). Cole-Parmer.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
- 6-Benzothiazolecarboxylic acid. (n.d.). CAS Common Chemistry.
- Benzothiazole derivative. (n.d.). ScienceDirect.
- Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. ijper.org [ijper.org]
- 3. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3622-35-3 | CAS DataBase [m.chemicalbook.com]
- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cenmed.com [cenmed.com]
- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Early Discovery of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Legacy of Innovation
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a cornerstone in the edifice of modern medicinal and industrial chemistry. Its journey from a laboratory curiosity in the late 19th century to a ubiquitous scaffold in pharmaceuticals, dyes, and industrial accelerators is a testament to the enduring power of synthetic innovation and the relentless pursuit of structure-activity relationships. This guide navigates the seminal moments in the early history of benzothiazole chemistry, offering a technical exploration of the foundational synthetic methodologies and the initial glimpses into the profound biological and industrial potential of this remarkable heterocyclic system. We eschew a conventional chronological narrative in favor of a structure-driven exploration, focusing on the key chemical transformations that unlocked the potential of the benzothiazole ring and paved the way for a century of discovery.
I. The Dawn of a Scaffold: Foundational Syntheses
The genesis of benzothiazole chemistry can be traced back to the late 19th century, a period of fervent activity in the nascent field of organic synthesis. Two names, in particular, stand out as pioneers in the assembly of this heterocyclic core: August Wilhelm von Hofmann and Paul Jacobson. Their work laid the fundamental groundwork for virtually all subsequent benzothiazole syntheses.
The Hofmann Synthesis: A Foundational Condensation
In 1887, the illustrious German chemist August Wilhelm von Hofmann reported the first synthesis of a substituted benzothiazole.[1] His approach, elegant in its simplicity, involved the condensation of an ortho-aminothiophenol with a carboxylic acid derivative. This fundamental reaction remains a cornerstone of benzothiazole synthesis to this day.
Conceptual Workflow of the Hofmann Synthesis
Figure 1: Conceptual workflow of the Hofmann synthesis of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Hofmann Condensation (Representative)
Objective: To synthesize a 2-substituted benzothiazole by the condensation of o-aminothiophenol and an acyl chloride.
Materials:
-
o-Aminothiophenol
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve o-aminothiophenol (1.0 equivalent) in an anhydrous solvent.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add the acyl chloride (1.05 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
The Jacobsen Cyclization: An Intramolecular Approach
Shortly after Hofmann's discovery, Paul Jacobson and his collaborator Frankenbacher introduced an alternative and powerful method for benzothiazole synthesis.[1] The Jacobsen cyclization involves the intramolecular cyclization of a thiobenzanilide, typically facilitated by an oxidizing agent like potassium ferricyanide in an alkaline medium.[1][2] This method proved particularly useful for the synthesis of 2-arylbenzothiazoles.
Logical Relationship in the Jacobsen Cyclization
Figure 2: Logical relationship of key steps in the Jacobsen cyclization.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Jacobsen Cyclization (Representative)
Objective: To synthesize a 2-arylbenzothiazole from a thiobenzanilide using potassium ferricyanide.
Materials:
-
Thiobenzanilide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Preparation of Thiobenzanilide: Synthesize the required thiobenzanilide by treating the corresponding aniline with benzoyl chloride followed by thionation using Lawesson's reagent or phosphorus pentasulfide.
-
Reaction Setup: Dissolve the thiobenzanilide in ethanol in a round-bottom flask.
-
Cyclization: Prepare a solution of potassium ferricyanide and sodium hydroxide in water. Slowly add the alkaline potassium ferricyanide solution to the ethanolic solution of the thiobenzanilide with stirring.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture and pour it into a large volume of cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
II. Early Derivatives and Their Emerging Significance
The development of these foundational synthetic routes quickly led to the preparation of a variety of benzothiazole derivatives. Two of the earliest and most significant classes of these compounds were the 2-amino and 2-mercaptobenzothiazoles.
2-Aminobenzothiazoles: The Hugerschoff Synthesis
The synthesis of 2-aminobenzothiazoles was a significant early development, and one of the key methods was the Hugerschoff synthesis.[3] This reaction involves the treatment of a 1,3-diarylthiourea with bromine in chloroform.[3]
Key Transformation in the Hugerschoff Synthesis
Sources
A Technical Guide to the Spectroscopic Characterization of Benzothiazole-6-carboxylic Acid
This guide provides an in-depth analysis of the spectroscopic data for Benzothiazole-6-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3][4] Understanding its structural features through spectroscopic techniques is paramount for researchers in drug development and related scientific fields. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
The Molecular Blueprint: Structure of this compound
This compound possesses a fused ring system consisting of a benzene ring and a thiazole ring, with a carboxylic acid group at the 6-position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃ using a 400 MHz or higher spectrometer.[5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons on the benzothiazole ring system. The exact chemical shifts can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.2 | Singlet | - |
| H4 | ~8.2 | Doublet | ~8.5 |
| H5 | ~8.1 | Doublet of doublets | ~8.5, ~1.5 |
| H7 | ~8.7 | Doublet | ~1.5 |
| COOH | ~13.0 | Broad Singlet | - |
Rationale for Assignments:
-
H2: This proton is attached to the C2 carbon of the thiazole ring, which is deshielded by the adjacent sulfur and nitrogen atoms, resulting in a downfield chemical shift.
-
H4, H5, H7: These are aromatic protons on the benzene ring. Their chemical shifts are influenced by the fused thiazole ring and the electron-withdrawing carboxylic acid group.
-
COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its signal can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The PubChem database provides ¹³C NMR data for this compound.[9]
| Carbon | Chemical Shift (ppm) |
| C2 | ~155 |
| C4 | ~125 |
| C5 | ~128 |
| C6 | ~130 |
| C7 | ~123 |
| C7a | ~153 |
| C3a | ~135 |
| C=O | ~167 |
Rationale for Assignments:
-
C2: This carbon is significantly deshielded due to its position between the electronegative nitrogen and sulfur atoms.
-
C7a and C3a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by the heteroatoms.
-
C=O: The carbonyl carbon of the carboxylic acid group appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons (C4, C5, C6, C7): These carbons resonate in the typical aromatic region, with their specific shifts determined by the substituents on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole core.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Thiazole Ring |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1200 | C-N stretch | Thiazole Ring |
Interpretation of Key Peaks:
-
The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.
-
The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group.
-
The peak around 1600 cm⁻¹ corresponds to the C=N stretching vibration within the thiazole ring.
-
Multiple peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅NO₂S), the molecular weight is 179.20 g/mol .[9]
Key Fragmentation Peaks (m/z):
| m/z | Proposed Fragment |
| 179 | [M]⁺ (Molecular Ion) |
| 162 | [M - OH]⁺ |
| 134 | [M - COOH]⁺ |
| 114 | [C₆H₄S]⁺ |
Proposed Fragmentation Pathway:
Caption: Proposed Mass Spectrometry Fragmentation of this compound.
The initial fragmentation often involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z 162. A more significant fragmentation is the loss of the entire carboxylic acid group (•COOH) to yield the benzothiazole radical cation at m/z 134. Further fragmentation can lead to other smaller ions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans.
-
Data Processing: Process the interferogram to obtain the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
References
[5] Padmavathi et al. /Research in Pharmacy 1(2) : 6-12, 2011. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. CORE. [9] PubChem. This compound | C8H5NO2S | CID 601670. National Institutes of Health. [6] Semantic Scholar. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022-02-17). [7] ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [1] Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [10] Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [8] MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [11] The Royal Society of Chemistry. d4ob01725k1.pdf. Update Publishing House. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Research in Pharmacy. (2015-10-28). [12] ChemicalBook. Benzothiazole(95-16-9) 13C NMR spectrum. [13] ResearchGate. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. [14] ChemicalBook. This compound(3622-35-3) 1H NMR spectrum. [2] Sigma-Aldrich. This compound 96 3622-35-3. [15] Unife. Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020-04-28). [16] Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [17] ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [18] SpectraBase. 6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]- - Optional[1H NMR] - Spectrum. [19] National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. [20] Organic Chemistry Portal. Benzothiazole synthesis. [21] ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [3] Cenmed Enterprises. Benzothiazole 6 Carboxylic Acid 96%. [4] Sigma-Aldrich. This compound 96 3622-35-3. [22] ResearchGate. FT-IR spectra of synthesized materials | Download Scientific Diagram. [23] PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
Sources
- 1. ijper.org [ijper.org]
- 2. This compound 96 3622-35-3 [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound 96 3622-35-3 [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. rsc.org [rsc.org]
- 12. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound(3622-35-3) 1H NMR [m.chemicalbook.com]
- 15. sfera.unife.it [sfera.unife.it]
- 16. arabjchem.org [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. Benzothiazole [webbook.nist.gov]
- 20. Benzothiazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Properties of Substituted Benzothiazoles
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of substituted benzothiazoles, a class of heterocyclic compounds of significant interest in drug development and materials science.[1][2] Understanding the thermodynamics of these molecules is critical for predicting their stability, reactivity, and behavior in various physical and biological systems. This document synthesizes experimental data and computational insights, detailing key parameters such as enthalpy of formation, entropy, Gibbs free energy, and phase transition energetics. It further presents the established methodologies for their determination, including calorimetric techniques and computational chemistry. This guide is intended for researchers, scientists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical protocols to support advanced research and development.
Introduction: The Significance of Benzothiazole Thermodynamics
Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3][4] Its derivatives are scaffolds of immense biological and industrial importance, found in anticancer agents, antimicrobial drugs, vulcanization accelerators, and fluorescent materials.[2][5][6] The therapeutic efficacy, chemical stability, and material performance of a substituted benzothiazole are intrinsically linked to its thermodynamic properties.
A thorough understanding of these properties allows scientists to:
-
Predict Molecular Stability: The Gibbs free energy and enthalpy of formation dictate the inherent stability of a molecule, guiding the selection of promising candidates in drug discovery.[7]
-
Optimize Reaction Conditions: Knowledge of thermodynamic parameters helps in designing efficient synthetic routes and predicting reaction spontaneity.[7]
-
Control Physical Forms: Properties like melting point and enthalpy of fusion are critical for controlling the solid-state form (polymorphism) of active pharmaceutical ingredients (APIs), which directly impacts solubility and bioavailability.[8]
-
Assess Thermal Stability: For industrial applications, especially in materials science, knowing the decomposition temperature is crucial for ensuring product safety and longevity.[9]
This guide delves into the core thermodynamic parameters, the experimental and computational methods used to measure them, and the structure-property relationships that govern the behavior of this vital class of compounds.
Core Thermodynamic Parameters and Structural Influences
The thermodynamic profile of a substituted benzothiazole is defined by several key parameters. The nature and position of substituents on the benzothiazole ring system profoundly influence these values.
Enthalpy, Entropy, and Gibbs Free Energy of Formation
These fundamental state functions quantify the energy changes during the formation of a compound from its constituent elements in their standard states.
-
Standard Enthalpy of Formation (ΔfH°): Represents the heat absorbed or released during formation. Computational studies using Density Functional Theory (DFT) have shown that the formation of many benzothiazole derivatives is an exothermic process, indicated by negative ΔfH° values.[7]
-
Standard Entropy (S°): Measures the degree of randomness or disorder of a system.
-
Gibbs Free Energy of Formation (ΔfG°): The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. A more negative ΔfG° indicates a more stable compound. DFT calculations have confirmed the spontaneous nature of formation for several derivatives under standard conditions.[7]
Phase Transitions and Thermal Stability
The behavior of benzothiazoles under varying temperatures is critical for their handling, formulation, and application.
-
Fusion and Vaporization: The parent benzothiazole is a liquid at room temperature with a melting point of 2 °C and a boiling point between 227-228 °C.[3][4][10] The enthalpy of fusion (ΔfusH) and enthalpy of vaporization (ΔvapH) quantify the energy required for these phase changes. For instance, 2-(chloromethylthio)benzothiazole was found to have a melting temperature of 315.11 K (41.96 °C) and a molar enthalpy of fusion of 17.02 kJ·mol⁻¹.[8]
-
Sublimation: The direct transition from solid to gas is characterized by the enthalpy of sublimation (ΔsubH°), a key parameter for purification processes and for understanding intermolecular forces in the solid state.[10][11]
-
Thermal Decomposition: Thermogravimetric Analysis (TGA) is used to determine the temperature at which a compound begins to degrade. For example, the decomposition of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) begins around 195 °C, with distinct decomposition steps corresponding to the loss of the cyclohexylamine moiety followed by the breakdown of the benzothiazole core.[9]
Structure-Property Relationships: The Role of Substituents
The electronic nature of substituents dramatically alters the thermodynamic stability of the benzothiazole ring. This can be rationalized by examining their effect on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity.[12][13]
-
A large ΔE corresponds to a high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
-
A small ΔE indicates a more reactive and kinetically less stable molecule.[12]
-
-
Effect of Substituents:
-
Electron-Withdrawing Groups (EWGs): Groups like -CF₃ or -NO₂ tend to lower the HOMO-LUMO energy gap, making the molecule more reactive.[12][13][14] A study on various derivatives found that a compound with two -CF₃ substituents had the lowest ΔE (4.46 eV), rendering it the most reactive in the series.[12][13]
-
Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ generally lead to higher ΔE values, increasing the molecule's stability.[12][13] The unsubstituted parent compound and a methyl-substituted derivative showed the highest ΔE values (around 4.7 eV), indicating greater stability.[12][13]
-
Methodologies for Thermodynamic Characterization
A combination of experimental and computational techniques is employed to build a comprehensive thermodynamic profile of substituted benzothiazoles.
Experimental Techniques
Direct measurement remains the cornerstone of thermodynamic analysis, providing benchmark data for validation.
-
Adiabatic Calorimetry: This is a highly precise method for measuring the molar heat capacities of substances over a wide temperature range.[8] From this data, essential thermodynamic functions like enthalpy and entropy can be accurately calculated. It was used to determine the heat capacity of 2-(chloromethylthio)benzothiazole from 80 K to 350 K.[8]
-
Differential Scanning Calorimetry (DSC): DSC is a workhorse thermal analysis technique used to measure temperatures and heat flows associated with phase transitions. It is routinely used to determine melting points, glass transitions, and the enthalpy of fusion (ΔfusH).[9][15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary method for assessing thermal stability and determining decomposition temperatures.[9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium) with a known melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of the substituted benzothiazole sample into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected transition (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the transition.
-
Hold at the final temperature for a few minutes to ensure equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event. The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.
-
Instrument Calibration: Verify the temperature accuracy of the TGA instrument using certified magnetic standards (Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the benzothiazole sample into a tared TGA pan (typically ceramic or platinum).
-
Experimental Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C or until decomposition is complete).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is a key measure of thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.[9]
Computational Modeling: Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting the thermodynamic and electronic properties of molecules before they are synthesized.[16] It offers a balance of computational cost and accuracy, providing reliable insights into molecular structure and stability.[7]
-
Methodology: Calculations are typically performed using software like Gaussian.[12][13] A common and effective approach involves using Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional with a basis set like 6-31+G(d) or 6-311G(d,p).[7][12]
-
Calculable Properties:
Data Compendium
The following tables summarize representative thermodynamic and electronic data for benzothiazole and its derivatives as reported in the scientific literature.
Table 1: Calculated Thermodynamic Parameters for Benzothiazole Derivatives at 298.15 K. [7]
| Compound | Substituent at C2 | ΔfH° (kcal/mol) | ΔfG° (kcal/mol) | S° (cal/mol·K) |
| BTH | -H | -24.89 | 1.83 | 82.25 |
| 2-SH_BTH | -SH | -32.65 | -1.97 | 88.07 |
| 2-NH₂_BTH | -NH₂ | -35.21 | -1.13 | 88.85 |
| 2-OH_BTH | -OH | -30.93 | -1.41 | 87.89 |
| 2-SCH₃_BTH | -SCH₃ | -39.04 | -2.71 | 95.73 |
Data calculated at the B3LYP/6-31+G(d,p) level of theory.
Table 2: Experimental Phase Transition Data for Selected Benzothiazoles.
| Compound | Formula | Melting Point (Tm) | Enthalpy of Fusion (ΔfusH) | Reference |
| Benzothiazole | C₇H₅NS | 2 °C (275.15 K) | N/A | [3][10] |
| 2-(Chloromethylthio)benzothiazole | C₈H₆ClNS₂ | 41.96 °C (315.11 K) | 17.02 kJ/mol | [8] |
Table 3: Effect of Substituents on Calculated HOMO-LUMO Energy Gap (ΔE). [12]
| Compound | Key Substituent(s) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Implied Kinetic Stability |
| 1 | p-CH₃ | -5.81 | -1.10 | 4.71 | High |
| 2 | p-Cl | -5.92 | -1.30 | 4.62 | Intermediate |
| 3 | p-OCH₃ | -5.61 | -0.97 | 4.64 | Intermediate |
| 4 | m,m-CF₃ | -6.31 | -1.85 | 4.46 | Low |
| 5 | Unsubstituted Phenyl | -5.87 | -1.14 | 4.73 | High |
Data calculated at the B3LYP/6-311G(d,p) level of theory.
Conclusion and Future Outlook
The thermodynamic properties of substituted benzothiazoles are fundamental to their rational design and application in medicine and materials science. This guide has outlined the key parameters—enthalpy, entropy, Gibbs free energy, and thermal stability—and detailed the robust experimental and computational methodologies used for their characterization.
A clear structure-property relationship exists, where the electronic nature of substituents significantly modulates the stability and reactivity of the benzothiazole core, a principle effectively captured by the HOMO-LUMO energy gap. Experimental techniques like DSC and TGA provide essential data on thermal behavior, while computational methods like DFT offer powerful predictive capabilities, enabling the in-silico screening of novel derivatives.
Future research will likely focus on expanding the experimental thermodynamic database for a wider range of complex benzothiazole derivatives. Furthermore, coupling high-throughput computational screening with advanced machine learning models could accelerate the discovery of new compounds with precisely tailored thermodynamic profiles for specific therapeutic or material applications. The continued synergy between experimental measurement and theoretical prediction will be crucial in unlocking the full potential of this versatile heterocyclic scaffold.
References
- Akhtar, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
- (2022). Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives.
- (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]
- Samide, A., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry. [Link]
- El-Rayyes, A. A. (2024). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives.
- (2025). On the Vapor Pressures, Phase Transitions, and Solid‐State Fluorescence of 2‐(2‐Hydroxyphenyl)benzoxazole and 2‐(2‐Hydroxyphenyl)benzothiazole.
- Sarangi, B., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PubMed Central. [Link]
- (2010). Determination of Heat Capacities and Thermodynamic Properties of 2-(Chloromethylthio)benzothiazole by an Adiabatic Calorimeter.
- Chirico, R. D., & Steele, W. V. (1991). The thermodynamic properties of benzothiazole and benzoxazole. OSTI.GOV. [Link]
- (N.A.). Benzothiazole. Wikipedia. [Link]
- Dalmaz, M., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
- (N.A.). Benzothiazole. PubChem. [Link]
- Singh, S., et al. (2021). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. [Link]
- (2021). Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future.
- (N.A.). Benzothiazole. NIST WebBook. [Link]
- Kulkarni, S., et al. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Royal Society of Chemistry. [Link]
- Elgemeie, G. H., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]
- Flores-Alamo, M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]
- Rivera, G., et al. (2021).
- Wang, Y., et al. (2020).
- Chhabra, M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
- Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]
- (2020). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties.
- Bédé, A. N. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- El-Sayed, N. N. E., et al. (2023). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PubMed Central. [Link]
- Al-Suwaidan, I. A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The thermodynamic properties of benzothiazole and benzoxazole (Technical Report) | OSTI.GOV [osti.gov]
- 16. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzothiazole-6-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzothiazole-6-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular formula and weight, and present a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the diverse applications of this compound and its derivatives in drug discovery, with a focus on their roles as anticancer, antimicrobial, and neuroprotective agents. The causality behind experimental choices and the significance of the benzothiazole scaffold will be discussed, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] Benzothiazole derivatives are integral components of numerous clinically approved drugs, including the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the cancer drug Quizartinib.[1][4] The unique electronic properties and rigid, planar structure of the benzothiazole core enable it to participate in various non-covalent interactions with biological macromolecules, making it an attractive scaffold for the design of potent and selective inhibitors of enzymes and modulators of receptors.[1]
Core Molecular Profile of this compound
A thorough understanding of the fundamental properties of a molecule is paramount for its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and molecular mass.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | PubChem[5] |
| Molecular Weight | 179.20 g/mol | PubChem[5] |
| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | PubChem[5] |
| CAS Number | 3622-35-3 | PubChem[5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 245-251 °C | Sigma-Aldrich[6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with the Jacobson cyclization and related condensation reactions being cornerstone methodologies.[2][7] The following protocol details a reliable method for the synthesis of this compound, adapted from established procedures for similar benzothiazole derivatives.[8][9][10]
Synthetic Pathway Overview
The synthesis of this compound can be achieved through the condensation of a substituted aniline with a thiocyanate source, followed by cyclization. A common and effective starting material is 4-aminobenzoic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-benzothiazole-6-carboxylic acid [9]
-
Reaction Setup: In a well-ventilated fume hood, suspend 4-aminobenzoic acid (1 equivalent) in methanol.
-
Addition of Reagents: To the suspension, add sodium thiocyanate (NaSCN, 1.1 equivalents). Stir the mixture at room temperature.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1 equivalent) in methanol dropwise, maintaining the temperature below 10 °C. The reaction mixture will typically turn into a yellow-orange slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-benzothiazole-6-carboxylic acid.
Step 2: Deamination to this compound
-
Diazotization: Dissolve the 2-Amino-benzothiazole-6-carboxylic acid from the previous step in a mixture of sulfuric acid and water at 0-5 °C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature. Stir for 30 minutes.
-
Reduction: To the diazonium salt solution, slowly add a pre-cooled solution of hypophosphorous acid (H₃PO₂). Gas evolution (N₂) will be observed.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the thiazole ring.[11][12][13][14]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[11][12]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the calculated molecular weight of 179.20.[5]
Applications in Drug Discovery and Development
The this compound moiety is a valuable building block for the synthesis of a wide range of biologically active compounds. The carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Agents
Benzothiazole derivatives have shown significant promise as anticancer agents.[3][15] The 2-arylbenzothiazole scaffold, in particular, has been extensively studied. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of key enzymes like protein kinases.[16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 4. Benzothiazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 14. diva-portal.org [diva-portal.org]
- 15. pharmacyjournal.in [pharmacyjournal.in]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Benzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Benzothiazole in Modern Drug Discovery
Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating antimicrobial, anticancer, antiviral, and neuroprotective properties, among others. The chemical versatility of the benzothiazole nucleus allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize drug-receptor interactions and pharmacokinetic profiles.
In the contemporary drug discovery landscape, computational chemistry has become an indispensable tool for accelerating the design and development of novel therapeutics. Among the various computational techniques, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular properties that govern biological activity. This guide provides an in-depth technical overview of the application of quantum chemical calculations to the study of benzothiazole derivatives, framed from the perspective of a seasoned application scientist. We will explore the "why" behind methodological choices, offering a robust framework for designing, executing, and interpreting these powerful computational experiments.
Part 1: The Theoretical Cornerstone - Understanding the "Why" of Quantum Chemical Methods
The primary goal of applying quantum chemistry to drug design is to derive a quantitative understanding of a molecule's electronic structure, as this dictates its reactivity, shape, and intermolecular interactions.[1] For benzothiazole derivatives, this translates to predicting how a novel analogue will interact with its biological target, how it will be metabolized, and what its physicochemical properties will be.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the dominant method for quantum chemical calculations in drug discovery due to its excellent balance of computational cost and accuracy.[2] Unlike more computationally expensive ab initio methods, DFT can be applied to the relatively large molecules typical of drug candidates. The central tenet of DFT is that the energy of a molecule can be determined from its electron density.
Expert Insight: The choice of the functional and basis set is the most critical decision in a DFT calculation. For organic molecules like benzothiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[3][4][5] It has been extensively benchmarked and shown to provide accurate geometries and electronic properties for a wide range of organic compounds.[6][7][8] When paired with a Pople-style basis set, such as 6-311++G(d,p) , which includes diffuse functions and polarization functions, one can achieve a high level of accuracy for properties like molecular geometries, vibrational frequencies, and electronic energies.[3]
Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations
To understand the photophysical properties of benzothiazole derivatives, such as their UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[9][10] This extension of DFT allows for the calculation of excited state energies and transition probabilities.
Expert Insight: Simulating a UV-Vis spectrum with TD-DFT is crucial for corroborating experimental findings and for designing molecules with specific photophysical properties, for instance, in photodynamic therapy or as fluorescent probes. The TD(NStates=X) keyword in software like Gaussian is used to specify the number of excited states to calculate.[11] A value of 20-30 is often sufficient to reproduce the main features of the experimental spectrum for molecules of this class.[9][10][12]
Part 2: A Practical, Step-by-Step Computational Workflow
This section outlines a validated, step-by-step protocol for performing quantum chemical calculations on a novel benzothiazole derivative. This workflow is designed to be a self-validating system, where the results of each step inform the next.
Step 1: Molecular Structure Input and Pre-optimization
The starting point for any quantum chemical calculation is the three-dimensional structure of the molecule. This can be built using molecular modeling software such as GaussView, Avogadro, or Chemcraft.[13][14]
Protocol:
-
Sketch the 2D structure of the benzothiazole derivative.
-
Convert the 2D sketch to a 3D structure using the software's cleaning or energy minimization tools.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF).[2] This provides a reasonable starting geometry for the more computationally intensive DFT calculations.
Step 2: Geometry Optimization with DFT
The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface.[15][16]
Protocol:
-
Input File Preparation: Create an input file for a DFT calculation using a program like Gaussian, ORCA, or Q-Chem.[13][17][18]
-
Route Section (#p line): Specify the method, basis set, and type of calculation. For a typical optimization and frequency calculation, this would be B3LYP/6-311++G(d,p) Opt Freq.[18]
-
Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.[18]
-
Coordinates: Paste the coordinates from the pre-optimized structure.
-
-
Execution: Submit the calculation to the quantum chemistry software.[18]
-
Validation: Upon successful completion, check the output file for the following:
-
"Normal termination": This indicates the calculation finished without errors.[19]
-
Convergence criteria: Ensure that the optimization has converged by searching for "Stationary point found."[20]
-
Imaginary frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies.[21] If one is present, it indicates a transition state, and the geometry needs to be perturbed and re-optimized.
-
Step 3: Frequency Analysis and Thermochemistry
A frequency calculation, performed after a successful geometry optimization, serves two purposes: it confirms that the optimized structure is a true minimum and it provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[19]
Step 4: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a host of molecular properties can be calculated to gain insight into the molecule's potential biological activity. These are typically performed as "single-point" energy calculations on the optimized geometry.[19]
Diagram: Standard Computational Workflow for a Benzothiazole Derivative
Caption: A typical workflow for quantum chemical analysis of benzothiazole derivatives.
Part 3: Interpretation of Key Molecular Properties in a Drug Discovery Context
The true power of quantum chemical calculations lies in the interpretation of the calculated properties to generate actionable insights for drug design.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[22]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical stability and reactivity.[3] A small energy gap implies that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level.[3]
| Property | Interpretation in Drug Discovery |
| High HOMO Energy | Indicates regions susceptible to electrophilic attack (e.g., metabolic oxidation). |
| Low LUMO Energy | Indicates regions susceptible to nucleophilic attack. |
| Small HOMO-LUMO Gap | Suggests higher chemical reactivity and potentially lower kinetic stability.[3] |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[23] It is an invaluable tool for understanding and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[24][25][26]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs of heteroatoms (e.g., the nitrogen and sulfur in the benzothiazole ring). These regions are attractive to positive charges and are likely to act as hydrogen bond acceptors.[27]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around hydrogen atoms attached to electronegative atoms. These regions are repulsive to positive charges and can act as hydrogen bond donors.[27]
Expert Insight: By analyzing the MEP of a benzothiazole derivative and its target receptor, one can rationally design modifications to enhance electrostatic complementarity and, consequently, binding affinity.[26]
Diagram: Interpreting Molecular Properties for Drug Design
Caption: The relationship between calculated properties and drug design insights.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule in terms of localized, Lewis-like structures.[28][29] It can quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which is crucial for understanding hyperconjugation and resonance effects.[30][31]
Expert Insight: For benzothiazole derivatives, NBO analysis can be used to:
-
Calculate the partial atomic charges on each atom, providing a more quantitative measure of the electrostatic potential.
-
Analyze the nature of the C-S and C-N bonds within the thiazole ring.
-
Quantify the extent of electron delocalization between the benzothiazole core and any substituents, which can significantly impact the molecule's electronic properties and reactivity.[32]
Application in QSAR and pKa Prediction
The descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges, can serve as powerful inputs for Quantitative Structure-Activity Relationship (QSAR) models.[1][22][33][34] These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the potency of unsynthesized compounds.[33][35]
Furthermore, quantum chemical calculations can be employed to predict the pKa of ionizable groups within a molecule.[36][37][38][39] This is of paramount importance in drug development, as the ionization state of a drug affects its solubility, permeability, and binding to the target.[38]
Conclusion: Integrating Quantum Chemistry into the Drug Discovery Pipeline
Quantum chemical calculations offer a powerful, predictive framework for understanding and optimizing the properties of benzothiazole derivatives in a drug discovery context. By moving beyond simple structure-activity relationships to a deeper, mechanism-based understanding of molecular behavior, these computational tools empower medicinal chemists to make more informed decisions, ultimately accelerating the journey from hit to lead to clinical candidate. The judicious application of the methods and workflows outlined in this guide can significantly de-risk drug development projects and unlock the full therapeutic potential of the versatile benzothiazole scaffold.
References
[33] Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. [Link] [36] Svobodová Vařeková, R., & J., H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2948. [Link] [37] Jensen, J. H., & Vařeková, R. S. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 699–707. [Link] [38] Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link] ResearchGate. (n.d.). Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF. ResearchGate. [Link] [34] Scribd. (n.d.). Quantum Chemical Descriptors in QSAR/QSPR | PDF | Computational Chemistry. Scribd. [Link] [40] Ambe, M., & Chen, Y. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 19(21), 7646–7659. [Link] [1] Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. [Link] [41] Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link] ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link] [22] UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. [Link] [42] Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals. [Link] [35] ResearchGate. (n.d.). Quantum chemical descriptors in the QSAR studies of compounds active in maxima electroshock seizure test. ResearchGate. [Link] [43] Terra Quantum. (2024, October 2). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Terra Quantum. [Link] [13] iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link] [9] FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. FACCTs. [Link] [25] ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. [Link] [10] FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. FACCTs. [Link] [44] ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program. [Link] IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. IntuitionLabs. [Link] [45] YouTube. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link] [27] ResearchGate. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link] [12] YouTube. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link] [26] UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UC Santa Barbara. [Link] [14] YouTube. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link] [3] Ali, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4192. [Link] [19] YouTube. (2020, July 16). Gaussian Tutorial for Organic Chemists. YouTube. [Link] [6] Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link] [18] Qurrata A'yun, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b9b0a7c49d]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b9b0a7c49d) [30] National Center for Biotechnology Information. (n.d.). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). PubMed Central. [Link] [23] Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Chemistry LibreTexts. [Link] [11] YouTube. (2024, May 16). How to perform TD DFT calculation in Gaussian. YouTube. [Link] Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link] [46] National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link] [4] ResearchGate. (n.d.). (PDF) An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. ResearchGate. [Link] [28] Weinhold, F., & Landis, C. R. (2016). What is NBO analysis and how is it useful?. Chemical Reviews, 116(11), 6335-6366. [Link] [47] ResearchGate. (n.d.). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link] [31] Royal Society of Chemistry. (2023). Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. RSC Publishing. [Link] [20] School of Chemical Sciences KB. (2020, June 26). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. School of Chemical Sciences KB. [Link] Chemistry Stack Exchange. (2021, May 1). density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link] [21] ORCA. (2019, September 3). Multi-step Geometry Optimization with ORCA. ORCA. [Link] [29] Wikipedia. (n.d.). Natural bond orbital. Wikipedia. [Link] [7] ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF. ResearchGate. [Link] [8] ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link] [15] CRYSTAL tutorials. (n.d.). Geometry optimization. CRYSTAL tutorials. [Link] [32] ACS Publications. (n.d.). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link] [48] YouTube. (2022, August 20). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. YouTube. [Link] [5] ResearchGate. (n.d.). An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF. ResearchGate. [Link] [16] Q-Chem 5.4 User's Manual. (n.d.). A.1.1 Overview. Q-Chem 5.4 User's Manual. [Link] [49] ResearchGate. (n.d.). (PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 10. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. iscitech.com [iscitech.com]
- 14. youtube.com [youtube.com]
- 15. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]
- 16. A.1.1 Overview⣠A.1 Introduction ⣠Appendix A Geometry Optimization with Q-Chem ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. medium.com [medium.com]
- 19. youtube.com [youtube.com]
- 20. answers.uillinois.edu [answers.uillinois.edu]
- 21. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 22. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 27. researchgate.net [researchgate.net]
- 28. What is NBO analysis and how is it useful? | Semantic Scholar [semanticscholar.org]
- 29. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 30. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06038A [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. scribd.com [scribd.com]
- 35. researchgate.net [researchgate.net]
- 36. peerj.com [peerj.com]
- 37. Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. optibrium.com [optibrium.com]
- 39. researchgate.net [researchgate.net]
- 40. pubs.acs.org [pubs.acs.org]
- 41. schrodinger.com [schrodinger.com]
- 42. aurorafinechemicals.com [aurorafinechemicals.com]
- 43. thequantuminsider.com [thequantuminsider.com]
- 44. ReSpect program [respectprogram.org]
- 45. youtube.com [youtube.com]
- 46. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 47. researchgate.net [researchgate.net]
- 48. youtube.com [youtube.com]
- 49. researchgate.net [researchgate.net]
The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamscience.com [benthamscience.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
The Benzothiazole Scaffold: A Privileged Structure in Modern Drug Discovery
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry. Its unique structural features and diverse physicochemical properties have rendered it a "privileged scaffold," enabling the development of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the profound biological significance of the benzothiazole core. We will delve into its fundamental physicochemical characteristics, explore its multifaceted roles in various therapeutic areas including oncology, infectious diseases, diabetes, and neurodegenerative disorders, and provide practical, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the benzothiazole scaffold in their quest for novel therapeutic agents.
The Benzothiazole Core: Physicochemical Properties and Synthetic Versatility
The benzothiazole nucleus is a planar, aromatic system with a molecular formula of C₇H₅NS. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a unique electronic environment that governs its reactivity and biological interactions. The presence of nitrogen and sulfur heteroatoms provides sites for hydrogen bonding and coordination with biological targets, while the aromatic nature allows for π-π stacking interactions.
Physicochemical Characteristics
The physicochemical properties of benzothiazole derivatives can be readily modulated by substitutions at various positions of the bicyclic ring, most commonly at the C-2 and C-6 positions. This tunability allows for the optimization of crucial drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. The inherent fluorescence of some benzothiazole derivatives has also led to their application as probes and imaging agents.
Synthetic Strategies: A Versatile Toolkit
The synthesis of the benzothiazole scaffold is well-established, with the most common approach being the condensation of 2-aminothiophenol with various carbonyl compounds such as carboxylic acids, aldehydes, or acyl chlorides. This versatile reaction allows for the introduction of a wide array of substituents at the 2-position, which is a key determinant of biological activity.
This protocol outlines a standard, robust method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted Aldehyde (e.g., benzaldehyde)
-
Ethanol (or other suitable solvent like DMF)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Glacial Acetic Acid (optional)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid or a few drops of glacial acetic acid to facilitate the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol or a suitable solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2-substituted benzothiazole.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Therapeutic Frontiers: The Diverse Biological Activities of Benzothiazoles
The benzothiazole scaffold is a prolific source of compounds with a wide spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, antidiabetic, and neuroprotective agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzothiazole derivatives have emerged as potent anticancer agents, exhibiting activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve targeting key pathways in cancer progression.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain benzothiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: They can act as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.
-
Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
-
DNA Intercalation and Damage: Some derivatives can interact with DNA, causing damage and inhibiting replication in cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic and anti-proliferative agents.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT assay to evaluate anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
Mechanisms of Action:
-
Enzyme Inhibition: Benzothiazole-based compounds can inhibit essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), which are involved in DNA replication and folate synthesis, respectively.
-
Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Biofilm Disruption: Benzothiazole-urea hybrids have shown the ability to disrupt the formation of bacterial biofilms, which are a major contributor to persistent infections.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole derivative (test compound)
-
96-well microplate
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., ciprofloxacin) and negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Antidiabetic Activity: A New Avenue for Glycemic Control
Several benzothiazole derivatives have exhibited promising antidiabetic properties, offering new therapeutic strategies for managing diabetes mellitus.
Mechanisms of Action:
-
α-Glucosidase Inhibition: Some benzothiazole compounds can inhibit α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine, thereby reducing postprandial hyperglycemia.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Inhibition of DPP-IV by benzothiazole derivatives can enhance the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release.
-
Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism: Certain derivatives act as agonists of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
This protocol describes the induction of diabetes in rats using streptozotocin (STZ) and the subsequent evaluation of the antidiabetic effect of a benzothiazole derivative.
Materials:
-
Wistar albino rats
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Benzothiazole derivative (test compound)
-
Standard drug (e.g., glibenclamide)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.
-
Animal Grouping and Treatment: Divide the diabetic rats into groups: a diabetic control group, a standard drug-treated group, and groups treated with different doses of the benzothiazole derivative. Administer the compounds orally once daily for a specified period (e.g., 21 days).
-
Blood Glucose Monitoring: Monitor the fasting blood glucose levels at regular intervals throughout the treatment period.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of various biochemical parameters such as serum insulin, lipid profile, and liver function markers.
-
Data Analysis: Analyze the data to determine the effect of the benzothiazole derivative on blood glucose levels and other biochemical parameters compared to the diabetic control group.
Neuroprotective Activity: Shielding the Nervous System
Benzothiazole derivatives have shown significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Mechanisms of Action:
-
Antioxidant Activity: Many benzothiazole compounds possess antioxidant properties, scavenging free radicals and reducing oxidative stress, which is a key pathological feature of neurodegenerative diseases.
-
Monoamine Oxidase (MAO-B) Inhibition: Inhibition of MAO-B by benzothiazole derivatives can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease.
-
Cholinesterase Inhibition: Some derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, thereby improving cognitive function in Alzheimer's disease.
-
Anti-amyloid Aggregation: Certain benzothiazoles can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurotoxicity and neuroprotection.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Benzothiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplate
Procedure:
-
Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in a 96-well plate. For some studies, cells can be differentiated into a more neuron-like phenotype by treatment with retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the benzothiazole derivative for 2-4 hours.
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin (e.g., 6-OHDA for a Parkinson's model, H₂O₂ for oxidative stress) to the wells. Include a control group treated only with the neurotoxin.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the benzothiazole derivative by comparing the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.
Beyond Therapeutics: Diagnostics and Biomarkers
The unique properties of the benzothiazole scaffold have also led to its application in diagnostics and as a biomarker.
-
Amyloid Plaque Imaging: Certain benzothiazole derivatives, such as Pittsburgh Compound B (PiB), are used as PET imaging agents for the in vivo detection of amyloid plaques in the brains of Alzheimer's disease patients.
-
Fluorescent Probes: The inherent fluorescence of some benzothiazoles makes them useful as probes for detecting specific biomolecules, such as proteins.
-
Environmental and Exposure Biomarkers: Benzothiazoles are also found in various industrial products and can be used as biomarkers of environmental exposure.
Clinical Significance: FDA-Approved Benzothiazole-Containing Drugs
The therapeutic potential of the benzothiazole scaffold is underscored by the number of drugs containing this moiety that have received FDA approval for various indications.
| Drug Name | Brand Name | Indication | Mechanism of Action |
| Riluzole | Rilutek | Amyotrophic Lateral Sclerosis (ALS) | Inhibition of glutamate release, blockade of voltage-gated sodium channels |
| Pramipexole | Mirapex | Parkinson's Disease, Restless Legs Syndrome | Dopamine agonist |
| Foretinib | Investigational (Cancer) | Multi-kinase inhibitor (including MET, VEGFR, and RON) | |
| Quizartinib | Vanflyta | Acute Myeloid Leukemia (AML) | FLT3 inhibitor |
| Flutemetamol (¹⁸F) | Vizamyl | Diagnostic Imaging (Alzheimer's Disease) | Binds to β-amyloid plaques |
Conclusion and Future Perspectives
The benzothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The versatility of its synthesis and the ability to fine-tune its physicochemical properties have made it an attractive starting point for the design of novel therapeutic agents. The continued exploration of new benzothiazole-based compounds, coupled with a deeper understanding of their mechanisms of action, holds immense promise for addressing some of the most pressing challenges in human health, from combating drug-resistant infections to developing effective treatments for cancer and neurodegenerative diseases. As our understanding of molecular targets and disease pathways grows, the benzothiazole scaffold is poised to remain a central and highly valuable tool in the armamentarium of drug discovery professionals.
References
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Medicinal significance of benzothiazole scaffold: an insight view. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. [Link]
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
- A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (2015). European Journal of Medicinal Chemistry, 89, 207-243. [Link]
- Medicinal significance of benzothiazole scaffold: an insight view. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. [Link]
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Letters in Drug Design & Discovery, 21(3), 324-345. [Link]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8820. [Link]
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Current Topics in Medicinal Chemistry, 22(30), 2421-2442. [Link]
- Antimicrobial drugs having benzothiazole moiety. (n.d.).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Letters in Drug Design & Discovery. [Link]
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Archiv der Pharmazie, 356(8), e2300096. [Link]
- Benzothiazole: As An Antidiabetic Agent. (n.d.). Annals of the Romanian Society for Cell Biology. [Link]
- Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. (n.d.). Spanish Drug Discovery Network. [Link]
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28. [Link]
- Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. (2024). European Journal of Medicinal Chemistry, 268, 116240. [Link]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8820. [Link]
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179835. [Link]
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 356-371. [Link]
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Medicinal Chemistry. [Link]
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). Current Drug Targets. [Link]
- Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents. (2025). South Eastern European Journal of Public Health. [Link]
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). Molecules, 28(20), 7111. [Link]
- Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). In Heterocyclic Compounds.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021).
- Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]
- Benzothiazoles: How Relevant in Cancer Drug Design Str
- Synthesis and Biological Activities of Some Benzothiazole Deriv
- Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents. (2025). South Eastern European Journal of Public Health. [Link]
- 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. (n.d.). Bentham Science. [Link]
- (PDF) Benzothiazole - A Biologically Important Scaffold. (n.d.).
- Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 356-371. [Link]
- Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). (n.d.).
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(21), 4991. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8820. [Link]
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology. [Link]
- FDA approved anti‐cancer drugs containing benzothiazole as core scaffold. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]
- Exposure to benzotriazoles and benzothiazoles in Czech male population and its associations with biomarkers of liver function, serum lipids and oxid
- Benzothiazole. (n.d.). In Wikipedia. [Link]
- Studies of benzothiazole and benzoselenazole squaraines as fluorescent probes for albumins detection. (2014). Journal of Fluorescence, 24(4), 1121-1130. [Link]
- Exposure to benzotriazoles and benzothiazoles in Czech male population and its associations with biomarkers of liver function, serum lipids and oxidative stress. (2024). International Archives of Occupational and Environmental Health, 97(5), 739-752. [Link]
Introduction: The Significance of Benzothiazole-6-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Benzothiazole-6-carboxylic Acid
This compound belongs to a class of heterocyclic compounds that form the structural core of numerous molecules of high interest in pharmaceutical and materials science.[1][2] The benzothiazole scaffold is a privileged structure, found in a range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[2] this compound, in particular, serves as a critical building block and intermediate in the synthesis of more complex molecules. A precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for researchers in process development, quality control, and drug discovery. These parameters dictate purification strategies, reaction conditions, and formulation development, and serve as primary indicators of material purity.
This guide provides a comprehensive technical overview of the melting and boiling points of this compound. It moves beyond a simple statement of values to explore the underlying principles, detailed experimental methodologies, and the scientific rationale behind the observed thermal behavior, offering field-proven insights for laboratory professionals.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic identifiers and properties, which are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [3] |
| CAS Number | 3622-35-3 | |
| Molecular Formula | C₈H₅NO₂S | [3] |
| Molecular Weight | 179.20 g/mol | [3] |
| Appearance | White to cream powder | [4] |
| Assay | ≥95.0% | [4] |
Melting Point Analysis: A Critical Purity Indicator
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[5][6] Therefore, melting point determination is a fundamental and rapid technique for assessing the purity of a compound.[5] The presence of even minor impurities will typically cause a depression in the melting point and a broadening of the melting range.[7]
Reported Melting Point Values
Experimental data for this compound is well-established and consistent across major chemical suppliers.
| Reported Melting Point | Source(s) |
| 245-251 °C (lit.) |
The relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to a combination of π-stacking from the aromatic rings and hydrogen bonding from the carboxylic acid moiety.
Experimental Protocol for Melting Point Determination (Capillary Method)
The capillary method is the most common and reliable technique for determining the melting point of a powdered solid in a research setting.[6] The causality behind this protocol is to ensure uniform and controlled heat transfer to a small, packed sample to observe the phase transition accurately.
Step-by-Step Methodology:
-
Sample Preparation:
-
Capillary Tube Packing:
-
Take a glass capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample, forcing a small amount of material into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder down into the sealed end.
-
Repeat until a packed column of 2-3 mm in height is achieved.[6] A proper packing density is crucial for an accurate reading.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus. Most modern devices have a built-in thermometer and a magnifying lens for clear observation.
-
Alternatively, the capillary can be attached to a thermometer with a thread or rubber band and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
-
Determination:
-
Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly (e.g., 10 °C/min) to find an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Measurement: Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, starting from a temperature about 10 °C below the expected melting point.[6] Slow heating is critical to ensure the sample and thermometer are in thermal equilibrium.
-
Record T₁: Note the temperature at which the first drop of liquid appears.
-
Record T₂: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[8]
-
The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).[6]
-
Visualization: Melting Point Determination Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for determining the melting point of a crystalline solid.
Boiling Point Analysis: A Case of Thermal Decomposition
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[9][10] Unlike the melting point, an experimental boiling point for this compound is not reported in standard chemical literature.
Challenges and Rationale: Decomposition Before Boiling
The absence of a reported boiling point is not an omission but rather an indication of the compound's thermal instability. This compound has a high melting point of ~250 °C, signifying very strong intermolecular forces. Overcoming these forces to reach the boiling point would require a substantial amount of thermal energy, raising the temperature to a point where the molecule's covalent bonds break.
Studies on other benzothiazole derivatives have shown that the benzothiazole core can begin to decompose at temperatures in the range of 250-350 °C.[11] It is highly probable that this compound undergoes thermal decomposition—likely via decarboxylation (loss of CO₂) or other fragmentation pathways—before its vapor pressure can reach atmospheric pressure. Therefore, a true boiling point under standard conditions cannot be experimentally measured.
Standard Protocol for Boiling Point Determination (for Thermally Stable Compounds)
For the benefit of researchers handling other, more volatile compounds, the standard capillary method for determining a boiling point is described below. This technique, known as the Siwoloboff method, is suitable for small sample volumes.[12][13]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Place a few milliliters of the liquid sample into a small fusion tube.
-
Take a melting point capillary tube (sealed at one end) and place it into the fusion tube with the open end down.
-
Attach the fusion tube assembly to a thermometer.
-
-
Heating and Observation:
-
Heat the assembly in a heating bath. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.
-
Continue heating until the liquid's temperature is just above its boiling point. At this stage, a rapid and continuous stream of bubbles will emerge from the capillary as the liquid's vapor displaces the remaining air.[9]
-
-
Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact moment the liquid begins to enter the capillary tube is the point at which the external pressure equals the vapor pressure inside the capillary.
-
The temperature recorded at this precise moment is the boiling point of the liquid.
-
Visualization: Boiling Point Determination Workflow
The following diagram illustrates the standard workflow for a stable liquid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. mt.com [mt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Stability and Degradation of Benzothiazole-6-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Benzothiazole-6-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its inherent stability, or lack thereof under various environmental and process-related stresses, is a critical determinant of its suitability, shelf-life, and safety in downstream applications. This technical guide provides a comprehensive examination of the stability profile of this compound. We will explore the principal degradation pathways—hydrolysis, oxidation, and photolysis—with a focus on the mechanistic influence of the C-6 carboxyl substituent. This document is structured to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to conduct robust stability and forced degradation studies. Detailed experimental protocols, data interpretation frameworks, and visual aids are provided to facilitate a thorough understanding of the molecule's degradation behavior.
Introduction: The Chemical Context of this compound
The benzothiazole moiety is a privileged scaffold in drug discovery, contributing to a wide spectrum of biological activities.[1] The introduction of a carboxylic acid group at the 6-position not only modifies the electronic properties of the bicyclic system but also provides a handle for further chemical derivatization. However, this functionalization can also introduce new liabilities with respect to chemical stability. Understanding these liabilities is paramount for de-risking development pathways and ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates.
This guide will systematically dissect the factors governing the stability of this compound, providing both theoretical insights and actionable experimental designs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [2] |
| Molecular Weight | 179.20 g/mol | [3] |
| Melting Point | 245-251 °C | [3] |
| Appearance | Solid | |
| Solubility | >26.9 µg/mL at pH 7.4 | [2] |
The carboxylic acid functional group imparts pH-dependent solubility and reactivity. The pKa of the carboxylic acid will be a critical parameter in understanding its behavior in aqueous environments.
Predicted Degradation Pathways
Based on the known chemistry of benzothiazoles and carboxylic acids, several degradation pathways can be anticipated for this compound. The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the benzothiazole ring system.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic molecules. For this compound, both acidic and basic conditions can promote degradation.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the thiazole nitrogen could potentially make the C2 position more susceptible to nucleophilic attack by water, leading to ring opening.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the carboxylic acid will be deprotonated to the carboxylate. While this may stabilize the benzene ring, the thiazole ring could still be susceptible to hydroxide-mediated cleavage.
Oxidative Degradation
The benzothiazole ring system is susceptible to oxidation, particularly at the sulfur atom.[4]
-
Oxidation of the Thiazole Ring: Oxidizing agents can lead to the formation of N-oxides or sulfoxides. More aggressive oxidation can result in the cleavage of the thiazole ring, leading to the formation of sulfonate esters or sulfonic acids.[4] This oxidative ring-opening can yield acyl amidobenzene sulfonate esters.[4]
Photolytic Degradation
Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light.
-
Photodegradation: UV radiation can excite the benzothiazole ring system, leading to the formation of reactive intermediates that can undergo dimerization, oxidation, or ring cleavage.[5] The presence of a carboxylic acid group may alter the photophysical properties and influence the degradation pathway.
Thermal Degradation & Decarboxylation
Given its melting point of 245-251 °C, this compound is relatively stable at ambient temperatures in its solid state.[3] However, in solution, thermal stress may promote degradation. A key potential thermal degradation pathway for aromatic carboxylic acids is decarboxylation. For the related compound 6-Hydroxybenzothiazole-2-carboxylic acid, slow decarboxylation has been observed in solution even at ambient temperatures.[6] This suggests that this compound could also be susceptible to the loss of CO₂ from the C-6 position, especially at elevated temperatures, to form benzothiazole.
Caption: Predicted degradation pathways for this compound.
Experimental Design: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] The following protocols are designed as a starting point and should be optimized based on the observed degradation.
General Considerations
-
Analyte Concentration: A typical starting concentration is 1 mg/mL.
-
Solvents: Use a mixture of water and a co-solvent (e.g., acetonitrile or methanol) if solubility is limited. Ensure the co-solvent is stable under the stress conditions.
-
Extent of Degradation: The target degradation is typically 5-20%. This provides sufficient levels of degradants for detection and characterization without being overly complex.
-
Controls: A control sample (analyte in solvent, protected from the stress condition) should be run in parallel for each experiment.
Experimental Protocols
4.2.1 Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent system.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze by a stability-indicating HPLC method.
4.2.2 Basic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent system.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze by HPLC.
4.2.3 Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent system.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Analyze by HPLC.
4.2.4 Thermal Degradation
-
Place the solid this compound in a controlled temperature oven at 105°C for 48 hours.
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent and reflux at 80°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Analyze by HPLC.
4.2.5 Photolytic Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a control sample shielded from light in parallel.
-
Withdraw samples at appropriate time points.
-
Analyze by HPLC.
Caption: General workflow for forced degradation studies.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse for stability studies. A C18 column is a good starting point. Method development should focus on achieving baseline separation of all peaks.
-
LC-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of degradation products. High-resolution mass spectrometry can provide accurate mass measurements to aid in determining elemental compositions.
Data Interpretation and Reporting
The data from forced degradation studies should be compiled to build a comprehensive stability profile.
Example Data Table (Illustrative)
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24 | 8.5 | 2 | 198.0 (putative hydroxylated) |
| 0.1 M NaOH, 60°C | 24 | 15.2 | 3 | 153.1 (putative ring-opened) |
| 3% H₂O₂, RT | 24 | 18.9 | 4 | 195.0 (putative N-oxide) |
| 105°C (solid) | 48 | < 1.0 | 0 | - |
| Reflux (solution) | 24 | 5.1 | 1 | 135.1 (putative benzothiazole) |
| Photolytic (ICH Q1B) | - | 12.7 | 3 | 358.1 (putative dimer) |
Note: This data is for illustrative purposes only and should be determined experimentally.
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic and scientifically rigorous approach. While the benzothiazole core is relatively robust, the presence of the carboxylic acid group introduces specific vulnerabilities, particularly to decarboxylation and pH-dependent hydrolysis. The forced degradation studies outlined in this guide provide a robust framework for elucidating the degradation pathways and identifying potential degradants. This knowledge is critical for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the overall quality and safety of products derived from this important chemical entity.
References
- De Vos, D., De Visscher, A., De Schrijver, A., Spacepen, F., Verachtert, H., & Van der Leyden, K. (1998). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. Applied and Environmental Microbiology, 64(9), 3489–3493. [Link]
- Organic Chemistry Portal. Benzothiazole synthesis. [Link]
- Tilstam, U., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8038-8046. [Link]
- Al-Salahi, R., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
- Al-Salahi, R., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Al-Salahi, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
- Padmavathi, V., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
- Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]
- Al-Salahi, R., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(19), 4539. [Link]
- Al-Salahi, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Scientific Laboratory Supplies. (n.d.). Benzothiazole-6-carboxylic aci | 530336-25g | SIGMA-ALDRICH | SLS. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-142. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Wang, Y., et al. (2019). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity.
- Wikipedia. (n.d.). Melanin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ベンゾチアゾール-6-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Synthesis of Benzothiazole-6-carboxylic Acid and Its Derivatives
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents across a wide range of diseases. Molecules incorporating this nucleus exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Several approved drugs, such as the neuroprotective agent Riluzole, feature the benzothiazole core, highlighting its clinical significance.[2][4]
Benzothiazole-6-carboxylic acid, in particular, serves as a versatile intermediate. The carboxylic acid moiety at the 6-position provides a critical handle for synthetic modification, allowing for the creation of extensive libraries of derivatives, typically as esters or amides.[5][6][7] This application note provides detailed, field-proven protocols for the synthesis of the this compound core and its subsequent derivatization via amide coupling, a key transformation in drug development.
Protocol 1: Synthesis of 2-Amino-benzothiazole-6-carboxylic Acid
This protocol outlines the synthesis of the 2-amino substituted core via an oxidative cyclization of an in-situ generated thiourea derivative, a common and direct approach known as the Hugershoff reaction.
Principle of the Method: 4-aminobenzoic acid reacts with potassium thiocyanate to form an intermediate phenylthiourea. In the presence of an oxidizing agent like bromine, this intermediate undergoes intramolecular electrophilic cyclization to yield the stable 2-aminobenzothiazole ring system.[8]
Experimental Protocol
Materials and Reagents:
-
4-Aminobenzoic acid (99%)
-
Potassium thiocyanate (KSCN, 99%)
-
Methanol (ACS grade) or Glacial Acetic Acid
-
Bromine (Br₂) (99.8%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 4-aminobenzoic acid (13.7 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol) in 200 mL of methanol.
-
Cooling: Cool the suspension to between -10°C and -5°C using an ice-salt bath. Vigorous stirring is essential to maintain a homogenous slurry.
-
Bromine Addition: Dissolve bromine (5.2 mL, 0.1 mol) in 40 mL of methanol and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not rise above 0°C.
-
Scientist's Note: This reaction is exothermic. A slow, controlled addition of bromine is critical to prevent the formation of polybrominated byproducts and ensure selectivity.
-
-
Reaction: After the complete addition of bromine, stir the mixture at 0°C for an additional 3 hours. The color of the reaction should change from dark orange to a pale yellow, indicating the consumption of bromine.
-
Precipitation and Filtration: Allow the mixture to warm to room temperature. A precipitate will form. Filter the crude product and wash the solid with cold methanol to remove unreacted starting materials.
-
Acidic Work-up: Suspend the filtered solid in 150 mL of 1 M HCl. Heat the suspension to reflux for 30 minutes to hydrolyze any potential byproducts and ensure the product is in its hydrochloride salt form.[9]
-
Final Precipitation: Filter the hot suspension immediately. To the hot filtrate, add 70 mL of concentrated HCl. A fine white precipitate of 2-amino-benzothiazole-6-carboxylic acid hydrochloride will form upon cooling.[9]
-
Isolation and Drying: Cool the mixture in an ice bath for 1 hour. Collect the white solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 60°C to a constant weight.
Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-benzothiazole-6-carboxylic acid.
Protocol 2: Synthesis of 2-Aryl-benzothiazole-6-carboxylic Acid
This protocol describes the condensation of 4-amino-3-mercaptobenzoic acid with an aromatic acyl chloride to form a 2-aryl substituted benzothiazole. This is a robust and versatile method for introducing diversity at the 2-position.[10][11]
Principle of the Method: The nucleophilic amino group of 4-amino-3-mercaptobenzoic acid first attacks the electrophilic carbonyl carbon of the acyl chloride to form an amide intermediate. Subsequent intramolecular cyclization via attack of the thiol group onto the same carbonyl carbon, followed by dehydration, yields the benzothiazole ring.[10]
Experimental Protocol
Materials and Reagents:
-
4-Amino-3-mercaptobenzoic acid (or its zinc salt) (97%)
-
Aromatic acyl chloride (e.g., 4-nitrobenzoyl chloride) (98%)
-
Pyridine (anhydrous) or Chlorobenzene
-
Thionyl chloride (SOCl₂) (for acyl chloride preparation, if needed)
-
Deionized water
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 4-amino-3-mercaptobenzoic acid. If unavailable, it can be synthesized from 4-aminobenzoic acid.[12] Using the zinc salt can improve stability and handling.[10][11]
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, suspend 4-amino-3-mercaptobenzoic acid (1.83 g, 10 mmol) in 50 mL of anhydrous pyridine.
-
Acyl Chloride Addition: Add the desired aromatic acyl chloride (e.g., 4-nitrobenzoyl chloride, 1.86 g, 10 mmol) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 3 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold water with stirring. A solid precipitate will form.
-
Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove pyridine, followed by a small amount of cold ethanol.
-
Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). Dry the purified solid under vacuum at 70°C.
Reaction Scheme Diagram
Caption: Condensation reaction for 2-aryl-benzothiazole-6-carboxylic acid synthesis.
Protocol 3: Derivatization via Amide Coupling
This protocol details the conversion of the carboxylic acid group into a diverse range of amides using a standard peptide coupling reagent, a cornerstone reaction for generating compound libraries for screening.
Principle of the Method: The carboxylic acid is activated by a coupling reagent (e.g., HBTU, HATU, DCC) to form a highly reactive intermediate (an active ester).[14] This intermediate is susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of a stable amide bond. A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[15]
Experimental Protocol
Materials and Reagents:
-
This compound substrate (from Protocol 1 or 2)
-
Primary or secondary amine of choice (e.g., morpholine, benzylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (98%)
-
DIPEA (N,N-Diisopropylethylamine) (99.5%, anhydrous)
-
DMF (N,N-Dimethylformamide) (anhydrous, <50 ppm water)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add DIPEA (3.0 eq) followed by HBTU (1.2 eq). Stir the mixture at room temperature for 15 minutes. A slight color change may be observed as the active ester is formed.
-
Scientist's Note: Ensure all reagents and the solvent are anhydrous. Water will compete with the amine nucleophile and hydrolyze the activated intermediate back to the carboxylic acid, significantly reducing the yield.
-
-
Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt byproduct.
-
Deionized water (1x).
-
Brine (1x) to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide derivative.
Amide Coupling Workflow
Caption: General workflow for HBTU-mediated amide coupling of this compound.
Data Summary and Characterization
The following table provides representative data for compounds synthesized using the protocols described above.
| Compound ID | Description | Synthetic Protocol | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 1 | 2-Amino-benzothiazole-6-carboxylic acid | Protocol 1 | 75-85 | >300 | 7.8-8.2 (aromatic protons), 7.5 (broad s, NH₂) |
| 2 | 2-(4-Nitrophenyl)-benzothiazole-6-carboxylic acid | Protocol 2 | 80-90 | 285-288 | 8.3-8.6 (aromatic protons) |
| 3a | N-Benzyl-2-aminobenzothiazole-6-carboxamide | Protocol 3 | 70-80 | 210-213 | 9.1 (t, amide NH), 7.2-8.2 (aromatic), 4.6 (d, CH₂) |
| 3b | (2-Aminobenzothiazol-6-yl)(morpholino)methanone | Protocol 3 | 85-95 | 245-248 | 7.4-8.0 (aromatic), 3.7 (m, morpholine CH₂) |
Characterization Notes:
-
¹H NMR: Spectra are typically recorded in DMSO-d₆ due to the limited solubility of many derivatives in CDCl₃. The carboxylic acid proton often appears as a very broad singlet above 12 ppm.
-
IR Spectroscopy: Look for characteristic C=O stretches (1680-1710 cm⁻¹ for the acid, 1630-1680 cm⁻¹ for amides) and N-H stretches (3100-3500 cm⁻¹).
-
Mass Spectrometry: ESI-MS is used to confirm the molecular weight of the final products ([M+H]⁺ or [M-H]⁻).
References
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega.
- Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (2011).
- Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (2011).
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2024).
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science.
- Medicinal significance of benzothiazole scaffold: an insight view. (2015). Taylor & Francis Online.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
- Benzothiazole derivatives as anticancer agents. (2019). PMC - PubMed Central.
- A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (2021).
- Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. (2021).
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Amide Synthesis. Fisher Scientific.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- 2-Amino benzothiazole 6-carboxylic acid synthesis. (2007). Sciencemadness Discussion Board.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. cenmed.com [cenmed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. hepatochem.com [hepatochem.com]
- 15. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: Leveraging Benzothiazole-6-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Benzothiazole Scaffold and the Strategic Importance of the 6-Carboxylic Acid Moiety
The benzothiazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The unique electronic properties and rigid structure of the benzothiazole scaffold allow for specific interactions with various biological targets.[1]
The strategic placement of a carboxylic acid group at the 6-position of the benzothiazole ring provides a critical handle for medicinal chemists. This functional group can act as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, it serves as a versatile synthetic intermediate, enabling the facile generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic profiles.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of benzothiazole-6-carboxylic acid in medicinal chemistry.
Synthetic Strategies for this compound and Its Derivatives
The construction of the benzothiazole core typically involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[6][7] The Jacobson synthesis is a well-established method for preparing the parent benzothiazole molecule.[8]
A general and efficient one-pot protocol for the synthesis of 2-substituted benzothiazoles involves the direct condensation of carboxylic acids with 2-aminothiophenol, which can be facilitated by microwave irradiation in the absence of a solvent.[6] For the synthesis of 2-aminothis compound, a common starting material is 4-aminobenzoic acid, which is reacted with sodium thiocyanate and bromine.[9]
The 6-carboxylic acid functionality can be introduced either from a substituted 2-aminothiophenol precursor or by modification of a pre-formed benzothiazole ring. For instance, 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid can be synthesized from the zinc salt of 4-amino-3-mercaptobenzoic acid and p-nitrobenzoyl chloride.[10] This intermediate can then be readily converted to the corresponding acyl chloride and coupled with various amines to generate a library of amide derivatives.[10]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
Caption: General workflow for the synthesis of this compound derivatives.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in various therapeutic areas.
Anticancer Agents
The benzothiazole scaffold is a prominent feature in many anticancer agents.[11][12] Derivatives of 2-phenyl-benzothiazole-6-carboxylic acid have been synthesized and evaluated for their anticancer activity.[13] These compounds often induce apoptosis in cancer cells. For instance, N'-(substituted)-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide derivatives have shown potent anticancer activity against human prostate cancer cell lines (PC-3 and LNCaP).[14]
The mechanism of action for many benzothiazole-based anticancer agents involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. Some derivatives have been shown to inhibit carbonic anhydrases, which are involved in tumor metabolism.[12]
Antimicrobial Agents
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[3][15] The incorporation of different substituents at the 2- and 6-positions of the benzothiazole ring can significantly influence their antimicrobial potency.[1] For example, certain benzothiazole derivatives have demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, and antibacterial activity against Escherichia coli and Staphylococcus aureus.[15] The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes like DNA gyrase or dihydropteroate synthase.[16]
Amyloid Imaging Agents for Neurodegenerative Diseases
Derivatives of benzothiazole have been extensively investigated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease.[17][18] The planar and lipophilic nature of the benzothiazole scaffold allows it to cross the blood-brain barrier and bind to amyloid plaques. The carboxylic acid group can be modified to attach chelators for radiolabeling with isotopes like 99mTc or 68Ga for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.[17][19] Benzothiazole Schiff-bases have also shown potential as fluorescent probes for staining Aβ plaques in brain tissue.[20]
Anti-inflammatory Agents
Chronic inflammation is a key factor in the development of many diseases, including cancer.[21] Benzothiazole derivatives have been developed as anti-inflammatory agents.[3] For example, certain novel benzothiazole compounds have been shown to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α.[21]
Quantitative Data Summary
The following table summarizes the biological activities of representative this compound derivatives from the literature.
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/Ki) | Reference |
| Derivative 54 | Thiazolidinone | MCF7 (Breast Cancer) | 36 nM | [14] |
| HEPG2 (Liver Cancer) | 48 nM | [14] | ||
| Derivative 65 | Carbohydrazide | PC-3 (Prostate Cancer) | 19.9 ± 1.17 µg/mL | [14] |
| LNCaP (Prostate Cancer) | 11.2 ± 0.79 µg/mL | [14] | ||
| Compound B7 | 2-amino-benzothiazole | A431 (Skin Carcinoma) | Significant Inhibition | [21] |
| A549 (Lung Cancer) | Significant Inhibition | [21] | ||
| H1299 (Lung Cancer) | Significant Inhibition | [21] | ||
| Various | Schiff-bases | Aβ plaques | Ki = 4.4 - 10.8 nM | [18] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-benzothiazole-6-carboxylic acid
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles.[9]
Materials:
-
4-aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Suspend 4-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.
-
Add sodium thiocyanate (1.1 equivalents) to the suspension.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1 equivalent) in methanol dropwise, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the resulting precipitate and wash with cold methanol.
-
Suspend the crude product in 1 M HCl and heat to reflux for 30 minutes.
-
Filter the hot suspension immediately.
-
To the hot filtrate, add concentrated HCl to precipitate the product.
-
Collect the white solid of 2-amino-benzothiazole-6-carboxylic acid by filtration, wash with cold water, and dry.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity by HPLC.
Protocol 2: MTT Assay for Cytotoxicity Evaluation of Benzothiazole Derivatives
This protocol provides a general method for assessing the in vitro anticancer activity of synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the benzothiazole derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Illustration
The following diagram depicts a simplified signaling pathway that can be targeted by anticancer benzothiazole derivatives, leading to apoptosis.
Caption: Simplified signaling pathway targeted by anticancer benzothiazole derivatives.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility and the ability to fine-tune its properties through chemical modification make this compound an attractive starting point for drug discovery programs. The protocols and information provided herein serve as a comprehensive resource for researchers aiming to explore the full potential of this privileged heterocyclic system.
References
- Martina Durcik, Žan Toplak, Nace Zidar, Tihomir Tomašić. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020. [Link]
- Hala Shkyair Lihumis, et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 2022. [Link]
- Padmavathi P. Prabhu, et al. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
- Anil Kumar Mishra, et al. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. PubMed, 2010. [Link]
- Ali Irfan, et al. Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 2020. [Link]
- Ali Irfan, et al. Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 2020. [Link]
- K. P. Rakesh, et al. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science, 2017. [Link]
- Amal A. Al-Sanea, et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing, 2025. [Link]
- Nitin Kumar, et al. Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. Journal of Drug Delivery and Therapeutics, 2022. [Link]
- Cenmed Enterprises. Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises. [Link]
- Yuting Ye, et al.
- Padmavathi P. Prabhu, et al. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives.
- Ali Irfan, et al. Benzothiazole derivatives as anticancer agents. PubMed Central, 2020. [Link]
- Vivian Ifeoma Okonkwo, et al. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 2023. [Link]
- Hidemitsu Uno, et al.
- M. K. Gupta, et al. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 2023. [Link]
- R. K. Arvela, et al. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.
- Sabiya Mulani, et al. Synthesis and various biological activities of benzothiazole derivative: A review.
- Hidemitsu Uno, et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PubMed Central, 2022. [Link]
- Anna-Karin Wågberg, et al. Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed, 2007. [Link]
- Mohamed I. Abdel-Hamid, et al. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central, 2020. [Link]
- amrhamed. 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board, 2007. [Link]
- YW-15, et al. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. The Mirica Group - University of Illinois, 2022. [Link]
- Changsheng Gan, et al. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Semantic Scholar, 2012. [Link]
- Changsheng Gan, et al. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease.
- Ali Irfan, et al. Benzothiazole derivatives as anticancer agents. PubMed, 2020. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 19. Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 20. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Benzothiazole-6-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Privileged Status of the Benzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The benzothiazole scaffold is a prime example of such a "privileged structure."[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, is a common motif in a multitude of biologically active compounds, both natural and synthetic.[3][4] The structural rigidity and rich electronic properties of the benzothiazole nucleus allow it to engage in diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects, making it a highly sought-after scaffold in drug discovery programs.[5][6][7]
This technical guide focuses on a particularly valuable derivative: benzothiazole-6-carboxylic acid . The strategic placement of the carboxylic acid group at the 6-position provides a crucial handle for synthetic elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document will serve as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols for leveraging this compound as a key building block in the quest for new medicines.
Physicochemical Properties and Strategic Advantages
This compound is a stable, crystalline solid with a molecular weight of 179.20 g/mol . The carboxylic acid moiety imparts several strategic advantages in drug design:
-
A Versatile Synthetic Handle: The carboxylic acid group is readily activated for a wide array of chemical transformations, most notably amide bond formation. This allows for the systematic introduction of diverse substituents to probe structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The acidic nature of the carboxyl group can be exploited to enhance aqueous solubility and influence the overall lipophilicity of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Key Pharmacophoric Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, and can also participate in ionic interactions with biological targets, such as the positively charged residues of amino acids like arginine and lysine in enzyme active sites.[8][9][10]
-
Bioisosteric Replacement: The carboxylic acid group can be replaced with various bioisosteres (e.g., tetrazoles, acyl sulfonamides) to mitigate potential metabolic liabilities, such as the formation of reactive acyl glucuronides, or to fine-tune acidity and other physicochemical properties.[11]
Application in Drug Discovery Workflows
This compound is a versatile building block that can be integrated into various stages of the drug discovery pipeline, from initial hit identification to lead optimization.
Fragment-Based Drug Discovery (FBDD)
The relatively small size and desirable physicochemical properties of this compound make it an excellent candidate for inclusion in fragment libraries.[12][13][14] In FBDD, low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to a biological target. The carboxylic acid group can serve as a key anchoring point within a binding pocket, and its synthetic tractability allows for the rapid elaboration of initial fragment hits into more potent lead compounds.
Lead Optimization
Once a lead compound containing the this compound scaffold is identified, the carboxylic acid group becomes a focal point for optimization. A prime example is the development of novel DNA gyrase inhibitors.[1][2][8] Starting with a potent this compound derivative, researchers can systematically modify other parts of the molecule to improve properties such as:
-
Potency and Selectivity: Fine-tuning substituents to maximize interactions with the target enzyme and minimize off-target effects.
-
ADMET Properties: Modifying the molecule to enhance solubility, metabolic stability, and cell permeability, while reducing toxicity.[1][2]
The following table summarizes key data from a lead optimization campaign for DNA gyrase inhibitors, highlighting the importance of the 6-carboxylic acid moiety.
| Compound | Modification | DNA Gyrase IC50 (nM) | Antibacterial Activity (MIC, µg/mL) | Key Insight |
| Lead Compound | 6-Carboxylic Acid | <10 | Active against Gram-positives | The 6-COOH is crucial for potent enzyme inhibition and antibacterial activity.[9] |
| Analog 1 | 6-Methyl Ester | Inactive | Inactive | Esterification of the 6-COOH abolishes activity, confirming its importance.[2][9] |
| Analog 2 | Modified 4-substituent | <10 | Improved Gram-negative activity | Optimization of other positions while retaining the 6-COOH enhances the antibacterial spectrum.[1] |
Detailed Protocols
Protocol 1: Synthesis of a Benzothiazole-6-carboxamide Library via Amide Coupling
This protocol describes a general procedure for the parallel synthesis of a library of N-substituted benzothiazole-6-carboxamides using HATU as the coupling reagent. This method is suitable for exploring the structure-activity relationships of the amide substituent.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[15][16]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.25 M solution of each amine from your library in anhydrous DMF in a 96-well plate.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (0.025 mmol, 1.25 eq) of the corresponding amine stock solution to each well.
-
Add 100 µL (0.022 mmol, 1.1 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (0.08 mmol, 4.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Once the reaction is complete, quench each reaction with 500 µL of water.
-
Extract each well with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and wash sequentially with 500 µL of saturated aqueous NaHCO₃ solution and 500 µL of brine.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide products.
-
-
Purification and Analysis:
-
Purify the crude products by preparative HPLC or column chromatography on silica gel.
-
Characterize the final compounds by LC-MS and ¹H NMR spectroscopy.
-
Protocol 2: Biological Evaluation - Inhibition of PI3K/Akt Signaling Pathway
Derivatives of benzothiazole have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][11] This protocol outlines a western blot analysis to assess the inhibitory effect of a synthesized benzothiazole-6-carboxamide derivative on this pathway in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, U87)
-
Cell culture medium and supplements
-
Synthesized benzothiazole-6-carboxamide derivative
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the benzothiazole-6-carboxamide derivative (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
-
// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; "pAkt" [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Survival" [label="Cell Survival,\nProliferation, Growth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzothiazole_Derivative" [label="Benzothiazole-6-carboxamide\nDerivative", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges "Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Phosphorylates"]; "PIP2" -> "PI3K" [style=invis]; "PIP3" -> "pAkt" [label="Activates"]; "Akt" -> "pAkt" [style=invis]; "pAkt" -> "Cell_Survival" [arrowhead=normal]; "pAkt" -> "Apoptosis" [arrowhead=tee]; "Benzothiazole_Derivative" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic importance lies in its synthetic accessibility, its role as a key pharmacophoric element, and its amenability to a wide range of chemical modifications. The protocols and application notes presented herein provide a practical framework for researchers to harness the potential of this scaffold in their drug discovery endeavors. As our understanding of disease biology deepens, the rational design of novel therapeutics based on privileged structures like benzothiazole will continue to be a fruitful and exciting area of research. The continued exploration of the chemical space around this compound holds immense promise for the discovery of the next generation of innovative medicines.
References
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). PubMed. [Link]
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). Semantic Scholar. [Link]
- Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. [Link]
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.).
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). MDPI. [Link]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2023). Diva-portal.org. [Link]
- Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evalu
- Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (n.d.). SciSpace. [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Recent Advances in the Synthesis of Benzothiazole and its Deriv
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017).
- Amide Synthesis. (n.d.). Fisher Scientific. [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
- Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (n.d.).
- (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (n.d.).
- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). RSC Publishing. [Link]
- Synthesis and Anti-TB Activity Screening of Benzothiazole Amide Deriv
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH. [Link]
- (PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. (2025).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC. [Link]
Sources
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chapter - Synthesis and Anti-TB Activity Screening of Benzothiazole Amide Derivatives | Bentham Science [benthamscience.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid Fragment Library - Enamine [enamine.net]
- 13. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: Amide Coupling with Benzothiazole-6-carboxylic Acid
Introduction: The Significance of Benzothiazole Amides in Modern Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic ring system composed of a benzene ring fused to a thiazole ring.[1] This structural motif is of paramount importance in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Their therapeutic potential is demonstrated by clinically approved drugs and numerous candidates in development targeting a variety of diseases.[1][3][5]
The formation of an amide bond is one of the most crucial and frequently performed reactions in drug discovery and development.[6] Coupling amines with carboxylic acids, such as Benzothiazole-6-carboxylic acid, allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The resulting benzothiazole amides are key intermediates and final products in the synthesis of novel therapeutic agents.[7][8]
This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanistic principles, reagent selection, and step-by-step experimental procedures.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging at room temperature, as it primarily results in an acid-base reaction forming a non-reactive ammonium carboxylate salt.[9][10] Therefore, the reaction requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Modern amide synthesis relies on a variety of "coupling reagents" to facilitate this activation. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine to form the stable amide bond.
Figure 1: General workflow for amide bond formation via carboxylic acid activation.
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical and depends on factors like the steric and electronic properties of the substrates, potential for racemization, cost, and ease of byproduct removal.[11] Below is a comparison of two highly effective and commonly used coupling systems.
| Feature | HATU / DIPEA System | EDC / HOBt System |
| Reagent Type | Uronium/Aminium Salt | Carbodiimide |
| Reactivity | Very high, fast reaction times | High, but generally slower than HATU |
| Efficiency | Excellent for sterically hindered acids/amines | Good for most standard couplings |
| Byproducts | Tetramethylurea (water-soluble) | Dicyclohexylurea or EDU (water-soluble) |
| Racemization Risk | Very low due to the HOAt base | Low, suppressed by HOBt additive |
| Cost | Higher | Lower, more cost-effective for scale-up |
| Mechanism | Forms a highly reactive OAt-active ester | Forms an O-acylisourea, then HOBt-ester |
Mechanistic Insight: HATU-Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most efficient coupling reagents, prized for its high reactivity and low rate of side reactions.[11] The mechanism involves the formation of a highly reactive OAt-active ester.
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks HATU to form the OAt-active ester, a highly reactive species. This step releases tetramethylurea (TMU) as a byproduct.[12]
-
Coupling: The amine performs a nucleophilic attack on the carbonyl carbon of the active ester, forming the desired amide bond and releasing the 1-hydroxy-7-azabenzotriazole (HOAt) anion.[12]
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is highly reliable for a wide range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
Amine of choice (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄ or Na₂SO₄)
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 2-3 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) in one portion. The solution may change color. Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the active ester.[9]
-
Amine Coupling: Add the desired amine (1.1 - 1.2 eq) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to yield the pure benzothiazole amide.[7]
Protocol 2: EDC/HOBt-Mediated Coupling of this compound
This is a classic, cost-effective method suitable for many standard amide couplings.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Activation & Coupling: Slowly add EDC (1.2 eq) to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically slower than HATU-mediated couplings.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is typically soluble in the aqueous layers.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Wet solvent or reagents.- Sterically demanding substrates. | - Use fresh, high-purity coupling reagents.- Ensure all solvents and glassware are anhydrous.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time or temperature slightly (e.g., to 40 °C). |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or base.- Poorly nucleophilic amine. | - Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively.- Allow the reaction to run for a longer period (up to 24h). |
| Side Product Formation | - Racemization of chiral centers.- Formation of guanidinium byproduct (with HATU).- N-acylation of urea byproduct (with EDC). | - Ensure an additive like HOBt or HOAt is used.- Add the amine after the pre-activation step with HATU.- Use HOBt with EDC to form the HOBt-ester and minimize side reactions.[15][16] |
| Difficult Purification | - Byproduct co-elutes with the product.- Residual DMF in the crude product. | - Ensure the aqueous workup is thorough.- Use 5% LiCl or repeated water washes to remove DMF.- For EDC, the water-soluble version (EDC-HCl) and its byproduct are easier to remove. |
Conclusion
The synthesis of benzothiazole amides via the coupling of this compound is a robust and versatile transformation critical to pharmaceutical research. By understanding the underlying chemical principles and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. The HATU-based protocol offers high efficiency and speed for challenging substrates, while the EDC/HOBt method provides a reliable and cost-effective alternative for more routine couplings. Careful execution of the experimental and purification procedures outlined in this guide will enable the consistent and successful synthesis of target molecules.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
- Benzothiazole derivatives in the design of antitumor agents. (n.d.). PubMed.
- Benzothiazole derivative compounds found in natural products. (n.d.). ResearchGate.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information.
- Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. (2018). Frontiers in Microbiology.
- Amide Bond Formation. (2022). Royal Society of Chemistry.
- Benzothiazole 6 Carboxylic Acid 96%. (n.d.). Cenmed Enterprises.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. (2024). ResearchGate.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019). National Center for Biotechnology Information.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018). National Center for Biotechnology Information.
- This compound (96%). (n.d.). Amerigo Scientific.
- An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (n.d.). ResearchGate.
- "Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents". (n.d.). ResearchGate.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. cenmed.com [cenmed.com]
- 14. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Benzothiazole Derivatives
Introduction: The Benzothiazole Scaffold and the Imperative for High-Throughput Screening
The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic structure is a cornerstone of numerous natural and synthetic compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The therapeutic versatility of benzothiazole derivatives, which can be attributed to their ability to interact with a wide array of biological targets, makes them highly attractive candidates for drug discovery.[2][5] Literature suggests that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are crucial for modulating this diverse biological activity.[2][6]
The exploration of vast chemical libraries containing thousands of such derivatives necessitates a robust, scalable, and efficient methodology. High-Throughput Screening (HTS) provides this solution, employing automation, miniaturization, and sensitive detection methods to rapidly test large numbers of compounds for their effect on a specific biological target or pathway.[7][8][9] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays tailored for the discovery of novel, biologically active benzothiazole derivatives. We will delve into the strategic choice between biochemical and cell-based assays, provide detailed protocols for key screening technologies, and outline a rigorous hit validation cascade to ensure the identification of genuine and promising lead compounds.
Chapter 1: Foundational Principles for Screening Benzothiazole Derivatives
Choosing the Right Assay Strategy: Biochemical vs. Cell-Based
The initial and most critical decision in an HTS campaign is the choice of assay format. This choice fundamentally dictates the nature of the data obtained and the subsequent steps in the drug discovery pipeline. The two primary approaches are biochemical (target-based) and cell-based (phenotypic) assays.[10][11]
Biochemical Assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor, in a cell-free system.[12] They are ideal for target-centric drug discovery where a specific molecular target has been validated.
-
Advantages:
-
Mechanistically straightforward, providing direct evidence of target engagement.
-
Generally exhibit lower variability and higher signal-to-noise ratios.
-
Simpler to develop and optimize.
-
-
Disadvantages:
-
Lack of physiological context; they do not provide information on cell permeability, metabolic stability, or off-target effects.[12]
-
May identify compounds that are potent in vitro but inactive in a cellular environment.
-
Cell-Based Assays utilize living cells to measure a compound's effect on a cellular process or pathway.[13][14][15] These assays provide a more biologically relevant context, integrating compound properties like membrane permeability and potential cytotoxicity into the primary readout.[7][12][13]
-
Advantages:
-
Disadvantages:
Decision Matrix: Selecting the Appropriate Assay Format
| Screening Goal | Recommended Primary Assay | Rationale |
| Identify inhibitors of a specific, purified kinase. | Biochemical (e.g., TR-FRET) | Directly measures inhibition of the target enzyme without the complexity of a cellular system. |
| Discover compounds that block a known protein-protein interaction. | Biochemical (e.g., AlphaScreen) | Provides a direct readout of the molecular interaction in a controlled, cell-free environment. |
| Find novel anticancer agents from a diverse benzothiazole library. | Cell-Based (e.g., Cell Viability) | Measures the desired overall phenotype (cell death) and ensures compounds are cell-permeable and active in a biological context.[17] |
| Screen for modulators of a specific signaling pathway. | Cell-Based (e.g., Reporter Gene Assay) | Measures the functional downstream consequence of target engagement within the complexity of a living cell. |
Chapter 2: Protocols for Biochemical HTS Assays
Biochemical assays are the workhorses of target-oriented screening. Below are protocols for two robust, homogeneous (no-wash) assay technologies well-suited for screening benzothiazole libraries against common drug target classes.
Application Note 2.1: Kinase Inhibition Screening using TR-FRET
Rationale: Protein kinases are a major class of drug targets, and many benzothiazole derivatives have been explored as kinase inhibitors.[18][19] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS of kinase inhibitors.[18][20] The assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently tagged substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this, leading to a loss of signal.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100. Expert Insight: The inclusion of a non-ionic detergent like Triton X-100 is critical to help prevent compound aggregation, a common cause of false positives.[21]
-
Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration.
-
Substrate/ATP Mix: Dilute the fluorescently-labeled peptide substrate and ATP in Assay Buffer to a 4X final concentration.
-
Compound Plates: Prepare 384-well plates with benzothiazole derivatives serially diluted in 100% DMSO. Transfer a small volume (e.g., 100 nL) to the assay plates using acoustic dispensing technology.
-
Detection Mix: Prepare a solution containing the Eu-labeled anti-phospho-antibody in TR-FRET detection buffer.
-
-
Assay Procedure (384-well format):
-
To each well of a low-volume, black 384-well assay plate containing the pre-dispensed compounds (100 nL), add 5 µL of the 2X Kinase Solution.
-
Add 5 µL of vehicle (DMSO) or positive control inhibitor to appropriate control wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP Mix to all wells.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase).
-
Stop the reaction and initiate detection by adding 7.5 µL of the Detection Mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_max is the average signal from DMSO-only wells (no inhibition) and Ratio_min is the average signal from positive control wells (full inhibition).
-
Diagram: TR-FRET Kinase Assay Workflow
Caption: Automated workflow for a TR-FRET based kinase inhibitor HTS assay.
Application Note 2.2: Protein-Protein Interaction (PPI) Inhibition using AlphaScreen
Rationale: Disrupting protein-protein interactions (PPIs) is a challenging but promising therapeutic strategy. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for identifying small molecule inhibitors of PPIs in an HTS format.[22][23][24] The assay uses two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light between 520-620 nm when struck by the singlet oxygen.[25] If two interacting proteins are each tagged (e.g., with Biotin and GST) and bound to their respective beads (Streptavidin-Donor and Anti-GST-Acceptor), the interaction brings the beads into close proximity (~200 nm), generating a strong signal. A benzothiazole derivative that inhibits the PPI will separate the beads, causing a loss of signal.[24][25]
Experimental Protocol: AlphaScreen PPI Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris (pH 8.0), 25 mM NaCl, 0.1% BSA. Expert Insight: Avoid buffers containing colored compounds or antioxidants that can quench the AlphaScreen signal. BSA is included to reduce non-specific binding.
-
Protein A-Biotin: Biotinylated protein A diluted in Assay Buffer to a 2X final concentration.
-
Protein B-GST: GST-tagged protein B diluted in Assay Buffer to a 2X final concentration.
-
Compound Plates: Prepare as described in section 2.1.
-
Bead Mix: Pre-mix Streptavidin-Donor beads and Anti-GST-Acceptor beads in Assay Buffer according to the manufacturer's protocol. This step must be done in subdued light.
-
-
Assay Procedure (384-well format):
-
To each well of a white, opaque 384-well assay plate (e.g., ProxiPlate) containing pre-dispensed compounds (100 nL), add 5 µL of the 2X Protein A-Biotin solution.
-
Add 5 µL of the 2X Protein B-GST solution.
-
Mix the plate gently and incubate for 30 minutes at room temperature to allow the PPI to reach equilibrium.
-
In subdued light, add 10 µL of the prepared Bead Mix to all wells.
-
Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition as described for the TR-FRET assay, using the raw AlphaScreen signal counts. Hits are identified as compounds that significantly reduce the luminescent signal.
-
Diagram: AlphaScreen PPI Assay Principle
Caption: Principle of the AlphaScreen assay for detecting PPI inhibitors.
Chapter 3: Protocols for Cell-Based HTS Assays
Cell-based assays are indispensable for understanding a compound's activity in a more disease-relevant setting.[12][13]
Application Note 3.1: Anticancer Activity Screening using a Luminescent Cell Viability Assay
Rationale: A primary goal in screening benzothiazole libraries is the identification of novel anticancer agents.[4][17][26] A robust method for this is to measure cell viability after compound treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS standard that quantifies ATP, an indicator of metabolically active cells.[14][27] A decrease in luminescence indicates cytotoxic or cytostatic activity.
Experimental Protocol: Cell Viability Assay
-
Reagent Preparation:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).
-
Compound Plates: Prepare plates with benzothiazole derivatives as described in section 2.1. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.[28]
-
CellTiter-Glo® Reagent: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Harvest and count cells, then dilute to an optimized seeding density in culture medium (e.g., 2,000 cells/well).
-
Dispense 40 µL of the cell suspension into clear-bottom, white-walled 384-well plates. Expert Insight: White walls are used to maximize the luminescent signal.
-
Allow cells to adhere by incubating the plates for 18-24 hours at 37°C, 5% CO₂.
-
Transfer 100-200 nL of compounds, vehicle control (DMSO), and positive control (e.g., Doxorubicin) from the compound plates to the cell plates.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent viability using the following formula: % Viability = 100 * (Luminescence_sample - Luminescence_min) / (Luminescence_max - Luminescence_min) where Luminescence_max is the average signal from DMSO-treated wells and Luminescence_min is the signal from a cytotoxic control or background wells.
-
Diagram: Cell-Based Viability Screening Workflow
Caption: A typical workflow for a cell-based high-throughput viability screen.
Chapter 4: From Hits to Leads: Data Analysis and Validation
A primary HTS campaign is only the beginning. The raw output, or "hit list," is inevitably contaminated with false positives.[29] A rigorous, multi-step validation cascade is essential to triage initial hits and focus resources on the most promising chemical matter.[29][30][31]
Primary Data Analysis and Hit Selection
-
Assay Quality Control: Before analyzing compound activity, the quality of the screen must be assessed. The Z-factor (Z') is a statistical parameter used to evaluate the robustness of an HTS assay.[32]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z' > 0.5 is considered excellent and suitable for HTS.
-
-
Hit Calling: A "hit" is a compound that produces a statistically significant and reproducible effect. A common method is to set a threshold based on the standard deviation (SD) of the sample population (e.g., activity > 3x SD from the mean of the plate).[9]
The Hit Validation Cascade
This systematic process is designed to eliminate artifacts and build confidence in the selected hits.[29][33]
-
Hit Confirmation: Cherry-picked hits from the primary screen are re-tested under the same assay conditions to confirm their activity and rule out random errors.[8][31]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀).[8] This step eliminates compounds that are only active at the single high concentration used in the primary screen.
-
Orthogonal Assays: Hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[30] For example, a kinase hit from a TR-FRET assay could be validated using a luminescence-based ADP detection assay. This is crucial for identifying and removing compounds that interfere with the primary assay's specific technology.[30]
-
Counter-Screens for Compound Interference:
-
Mechanism: Benzothiazole derivatives, like many heterocyclic compounds, can interfere with assays through various mechanisms, including fluorescence quenching, light scattering, or compound aggregation.[34][35][36] Aggregation is a particularly common artifact where compounds form colloidal particles that can non-specifically inhibit enzymes.[21][34][37]
-
Procedure: A counter-screen is performed, often by running the assay in the absence of a key biological component (e.g., the target enzyme or one of the protein partners). A compound that remains active in this context is likely an artifact interfering with the assay technology itself.[34]
-
-
Computational Triage & SAR:
-
PAINS Filtering: Hits are analyzed using computational filters to flag Pan-Assay Interference Compounds (PAINS)—substructures known to be frequent hitters due to non-specific activity or assay interference.[29][36]
-
Structure-Activity Relationship (SAR): Confirmed, validated hits are clustered by chemical similarity.[29] Activity that is concentrated in a specific structural cluster provides strong evidence of a genuine, target-specific interaction and provides a clear path for medicinal chemistry optimization.[2][29]
-
Diagram: The Hit Validation Cascade
Caption: A flowchart of the HTS and hit validation workflow.
Conclusion
The benzothiazole scaffold remains a fertile ground for the discovery of novel therapeutics. High-throughput screening provides the necessary scale and speed to effectively mine large chemical libraries of these derivatives. The success of any screening campaign, however, does not lie solely in the primary screen but in a holistic and rigorously scientific approach. This involves a strategic selection between biochemical and cell-based assays, meticulous protocol execution, and, most importantly, a robust validation cascade designed to systematically eliminate artifacts and build confidence in the final hit series. By integrating the principles and protocols outlined in this guide, researchers can significantly enhance the probability of identifying high-quality, developable benzothiazole-based lead compounds, accelerating the journey from initial discovery to potential clinical candidates.
References
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). High-Throughput Screening: Today's Biochemical and Cell-Based Approaches. Drug Discovery Today, 16(10), 1807-1821.
- ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sydor, J. R., & Skloss, T. W. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Medicinal Chemistry, 5(15), 1795-1808.
- BenchChem. (2025). Throughscreen Screening Assays Involving 6-Fluorobenzo[d]thiazol-5-amine and its Analogs.
- Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1).
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel Benzothiazepine Analogues.
- Newbatt, Y., & Faisal, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
- ResearchGate. (n.d.). Benzothiazoles in biologically active compounds.
- Cambridge MedChem Consulting. (2017).
- Kleman-Leyer, K. M., W Seguine, E. S., & Zvyaga, T. A. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
- Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Computer-Aided Molecular Design, 31(3), 221-229.
- Pelz, O., Gilsdorf, M., & Boutros, M. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e127.
- Coussens, N. P., & Auld, D. S. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98.
- Coussens, N. P., & Auld, D. S. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98.
- Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Kavlock, R. J., Austin, C. P., & Tice, R. R. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 120(10), 1333-1341.
- Da Pozzo, E., Costa, B., & Martini, C. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8373.
- Gaponova, O. V., & Gatilov, Y. V. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Koyama, T., & Kuranaga, E. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 22(7), 848-855.
- Kumar, A., & Rawal, R. K. (2015). Bioactive thiazole and benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3299-3310.
- Al-Ostath, A. I., & Al-Majid, A. M. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 15(1), 22-54.
- Breier, A., & Gibalova, L. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 87-94.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Saeed, A., & Channar, P. A. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1670-1695.
- ResearchGate. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Kaur, R., & Kumar, R. (2012). Benzothiazoles: search for anticancer agents. European Journal of Medicinal Chemistry, 53, 315-323.
- Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 2-10.
- Zang, R., Lowrie, W. G., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
- ResearchGate. (n.d.).
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.
- National Center for Biotechnology Information. (2012).
- Wallgren, M., & Homan, E. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(10), 1015-1024.
- Capuzzi, S. J., & Muratov, E. N. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017).
- Saeed, A., & Channar, P. A. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1670-1695.
- Wang, Y., & Chen, Y. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Scientific Reports, 8(1), 2584.
- AXXAM. (n.d.).
- ResearchGate. (n.d.). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
- Sekar, V., Perumal, P., Gandhimathi, S., Jayaseelan, S., & Rajesh, V. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492.
- ResearchGate. (n.d.). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. marinbio.com [marinbio.com]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Based Assays in High-Throughput Screening for Drug Discovery | International Journal of Biotechnology for Wellness Industries [lifescienceglobal.com]
- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. asianpubs.org [asianpubs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. axxam.com [axxam.com]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
- 34. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Benzothiazole-6-carboxylic Acid in the Synthesis of Novel Anticancer Agents
Abstract
The benzothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including remarkable anticancer properties.[3][4] These compounds can influence various oncogenic pathways through mechanisms such as kinase inhibition, induction of apoptosis, and interactions with DNA.[5][6] This document provides a detailed guide for researchers and drug development professionals on leveraging benzothiazole-6-carboxylic acid, a key intermediate, for the synthesis of potent anticancer agents. We will explore the rationale behind its use, provide a detailed synthetic protocol for creating novel amide derivatives, outline methods for biological evaluation, and discuss the mechanistic basis of their activity.
The Benzothiazole Scaffold: A Cornerstone in Oncology Drug Discovery
Benzothiazole is a bicyclic compound that serves as a versatile framework in drug design.[1][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a diverse range of biological targets.[6] The anticancer efficacy of benzothiazole derivatives is well-documented across numerous human cancer cell lines, including those for breast, lung, colon, and prostate cancer.[7][8]
The mechanism of action for these agents is multifaceted. Different substitutions on the benzothiazole core can direct the molecule to various targets[5][9]:
-
Kinase Inhibition: Many benzothiazole derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[6][8]
-
Topoisomerase Inhibition: Some analogs can interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[9]
-
Tubulin Polymerization Inhibition: By disrupting microtubule dynamics, certain derivatives can arrest the cell cycle in the G2/M phase, inducing apoptosis.[5]
-
CYP1A1-Mediated Bioactivation: A notable class of 2-arylbenzothiazoles is metabolized by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells, into reactive species that form DNA adducts, leading to selective cancer cell death.[5][6]
The C6 position of the benzothiazole ring is a strategic point for modification. Introducing substituents at this position, such as a carboxylic acid group, provides a versatile chemical handle for creating extensive libraries of compounds with potentially enhanced potency and target specificity.[6]
This compound: A Versatile Synthon
This compound is an ideal starting material for several reasons. The carboxylic acid functional group is readily activated and can be converted into a variety of other functionalities, most commonly amides and esters. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.[10][11] Coupling this intermediate with diverse amine-containing fragments can yield novel chemical entities with improved pharmacological profiles.
Application Protocol I: Synthesis of Novel 2-Substituted Benzothiazole-6-carboxamides
This protocol details a general and robust method for synthesizing a library of novel benzothiazole amide derivatives starting from this compound. The procedure involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Workflow for Benzothiazole-6-carboxamide Synthesis
Caption: Synthetic workflow for novel benzothiazole-6-carboxamides.
Materials and Reagents
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (2.0-3.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the coupling agent, HATU (1.2 eq), portion-wise over 5 minutes.[10]
-
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and preserves the stereochemical integrity of chiral amines.[10] Using it at 0 °C reduces potential exothermic reactions and improves selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted acidic starting material and acidic byproducts from the HATU reagent.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The synthesized compounds are evaluated for their anticancer activity against a panel of human cancer cell lines. The data below, compiled from published literature, illustrates the typical potency range observed for active benzothiazole derivatives.
| Compound ID | Cancer Cell Line | Cell Line Type | Reported IC₅₀ / GI₅₀ | Reference |
| Derivative 51 | HOP-92 | Non-Small Cell Lung | 71.8 nM | [7][12] |
| Derivative 55 | HT-29 | Colon Adenocarcinoma | 24 nM | [7] |
| Compound 4d | C6 | Rat Brain Glioma | 0.03 mM | [13] |
| Compound 4e | A549 | Human Lung Adenocarcinoma | 0.03 mM | [13] |
| Hydrazine 11 | HeLa | Cervical Cancer | 2.41 µM | [7][12] |
| Imidazole 15 | Various | (Not specified) | 10 µM | [12] |
| Derivative 62 | A549 | Human Lung Adenocarcinoma | 9.0 ± 1.0 µg/mL | [7] |
Application Protocol II: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the anticancer potential of the newly synthesized compounds, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.[14] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)[14]
-
Healthy, non-cancerous cell line (e.g., NIH3T3) for selectivity assessment[14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette and sterile tips
-
Humidified incubator (37 °C, 5% CO₂)
Step-by-Step Protocol
-
Cell Seeding: Harvest cells from culture flasks using trypsin. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole compounds in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours.
-
Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis software.
Mechanistic Insights: A Representative Pathway
Many potent benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzothiazole-6-carboxylic Acid in Antimicrobial Research
Introduction: The Benzothiazole Scaffold and the Untapped Potential of Benzothiazole-6-carboxylic Acid
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the benzothiazole scaffold continues to be a promising starting point for the development of new anti-infective drugs.[1]
This document focuses on a specific, yet underexplored, member of this family: This compound . While much of the existing research has investigated derivatives from the 2-position of the benzothiazole ring, the 6-position offers a unique vector for chemical modification. The carboxylic acid group at this position serves as a versatile handle for the synthesis of a diverse library of amides, esters, and other derivatives. This application note will provide a comprehensive guide for researchers on utilizing this compound as a key building block in the discovery of novel antimicrobial agents. We will delve into its synthesis, its role as a scaffold for derivatization, and the protocols for evaluating the antimicrobial efficacy of its derivatives.
Part 1: Synthesis of this compound - A Representative Protocol
While a variety of methods exist for the synthesis of the benzothiazole core, a common approach involves the condensation of a substituted 2-aminothiophenol with a suitable cyclizing agent. The following is a representative protocol for the synthesis of this compound, adapted from established methods for similar benzothiazole derivatives.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Deionized water
-
Ethanol
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-mercaptobenzoic acid (1 equivalent).
-
Addition of Reagent: To the starting material, add an excess of formic acid (approximately 10-15 equivalents). The formic acid serves as both the reagent and the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product.
-
Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual formic acid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 2: this compound as a Scaffold for Antimicrobial Derivatives
The true potential of this compound in antimicrobial research lies in its utility as a scaffold for creating novel derivatives. The carboxylic acid functionality is readily converted into a variety of other functional groups, allowing for the exploration of a wide chemical space. A particularly successful strategy has been the synthesis of amide derivatives.
Workflow for Derivative Synthesis and Evaluation:
Caption: Drug discovery workflow using this compound.
Protocol for the Synthesis of Amide Derivatives:
This protocol describes a general method for the synthesis of amide derivatives from this compound, a strategy that has yielded compounds with notable antimicrobial activity.[3]
Step 1: Activation of the Carboxylic Acid
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane.[3]
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]
-
Reflux: Heat the reaction mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.[3]
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude Benzothiazole-6-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: In a separate flask, dissolve the desired amine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) to act as an acid scavenger.
-
Addition of Acid Chloride: Cool the amine solution in an ice bath and add the freshly prepared Benzothiazole-6-carbonyl chloride solution dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.
Part 3: Protocols for Antimicrobial Susceptibility Testing
Once the derivatives of this compound have been synthesized and purified, their antimicrobial activity must be evaluated. The following are standard protocols for determining the antimicrobial efficacy of novel compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
1. Agar Well Diffusion Method (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions of known concentration (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
-
Micropipettes
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Plate Inoculation: Uniformly streak the surface of the MHA plates with the bacterial inoculum using a sterile swab.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Addition of Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method (MIC Determination)
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Test compound solutions
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for measuring optical density)
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates. The concentration range should be chosen based on the expected activity of the compounds.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion method and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions. Include wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Part 4: Data Presentation and Interpretation
The antimicrobial activity of derivatives of this compound is typically reported as MIC values. The following table presents hypothetical data for a series of amide derivatives to illustrate how results can be structured for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Amide Derivatives (Hypothetical Data)
| Compound ID | R-group (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BTCA-01 | Benzylamine | 64 | 128 |
| BTCA-02 | 4-Chlorobenzylamine | 32 | 64 |
| BTCA-03 | 4-Methoxybenzylamine | 128 | >256 |
| BTCA-04 | Cyclohexylamine | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Interpretation:
The data in Table 1 would allow for a preliminary Structure-Activity Relationship (SAR) analysis. For example, one might conclude that:
-
Substitution on the benzylamine ring influences activity, with an electron-withdrawing group (Cl) being more favorable than an electron-donating group (OCH₃).
-
A non-aromatic, bulky substituent like cyclohexyl may enhance activity compared to the benzyl group.
It is important to note that currently, there is a lack of published data on the intrinsic antimicrobial activity of the parent compound, this compound. This reinforces its primary role as a scaffold for the synthesis of more potent derivatives.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. Its strategic carboxylic acid functionality allows for the creation of diverse chemical libraries, particularly amide derivatives, which have shown promise in preliminary studies. The protocols outlined in this application note provide a solid framework for the synthesis of these derivatives and the robust evaluation of their antimicrobial efficacy.
Future research should focus on expanding the library of derivatives from this compound, exploring a wider range of amine and alcohol coupling partners. Further investigations into the mechanism of action of the most potent derivatives, through techniques such as molecular docking and enzymatic assays, will be crucial for lead optimization and the development of clinically viable antimicrobial candidates. The intrinsic antimicrobial activity of the parent acid should also be determined to provide a baseline for future SAR studies.
References
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- This reference is not available in the provided search results.
- Geronikaki, A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(11), 1654. [Link]
- This reference is not available in the provided search results.
- Al-Dhfyan, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Clinical and Laboratory Standards Institute. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. (Relevant CLSI documents, e.g., M07, M100).
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
Sources
- 1. youtube.com [youtube.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors from Benzothiazole-6-carboxylic Acid
Introduction: The Benzothiazole-6-carboxylic Acid Scaffold in Drug Discovery
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for the design of potent and selective enzyme inhibitors. Among its derivatives, this compound stands out as a particularly versatile starting material for generating focused libraries of potential drug candidates. The carboxylic acid group at the 6-position provides a convenient handle for chemical modification, allowing for the systematic exploration of the chemical space around the benzothiazole core through the formation of amides, esters, and other derivatives.[4] This strategic derivatization is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from this compound. We will cover key synthetic methodologies and provide detailed, step-by-step protocols for the in vitro assessment of inhibitory activity against several important enzyme classes, including carbonic anhydrases, acetylcholinesterase, and DNA gyrase.
I. Synthesis of Enzyme Inhibitors from this compound
The development of a successful enzyme inhibitor often begins with the chemical synthesis of a library of compounds. Starting from this compound, a diverse range of derivatives can be prepared. A common and effective strategy is the modification of the carboxylic acid moiety to introduce different functional groups that can interact with the target enzyme's active site.
A. General Workflow for Inhibitor Synthesis
The overall process for synthesizing a library of inhibitors from this compound typically follows the workflow illustrated below. This process begins with the activation of the carboxylic acid, followed by coupling with a diverse set of amines or alcohols to generate a library of amides or esters.
Sources
Application Note: Benzothiazole-6-carboxylic acid as an Internal Standard for LC-MS based Quantitative Analysis
Introduction: The Imperative for Reliable Quantification in LC-MS
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and selectivity in quantifying analytes within complex matrices. However, the accuracy and precision of LC-MS-based quantification can be compromised by several factors, including variations in sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[1] To mitigate these variables and ensure data integrity, the use of an internal standard (IS) is a well-established and highly recommended practice.[1] An ideal internal standard is a compound with physicochemical properties closely mirroring those of the analyte(s) of interest, which is added at a constant, known concentration to all samples, calibrators, and quality controls.
This application note details the use of Benzothiazole-6-carboxylic acid as a robust internal standard for the quantitative analysis of other benzothiazole derivatives and structurally related compounds by LC-MS/MS. We will explore the rationale for its selection, provide detailed protocols for its preparation and implementation, and outline the necessary steps for method validation.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is critical for the development of a rugged and reliable LC-MS method. This compound offers several key advantages that make it a suitable choice for the analysis of other benzothiazoles:
-
Structural Similarity: As a benzothiazole derivative itself, it shares the core benzothiazole moiety with many common analytes in this class. This structural similarity leads to comparable behavior during sample extraction, chromatography, and ionization.
-
Distinct Mass: The carboxylic acid functional group provides a unique molecular weight (179.20 g/mol ), allowing for clear mass spectrometric differentiation from many other benzothiazole analytes.
-
Chromatographic Behavior: The presence of the polar carboxylic acid group influences its retention on reversed-phase columns, often leading to elution in a similar, yet chromatographically resolved, window as other benzothiazole derivatives.
-
Ionization Characteristics: It can be readily ionized using electrospray ionization (ESI), a common ionization technique for this class of compounds.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is fundamental to its effective use.
| Property | Value |
| Chemical Formula | C₈H₅NO₂S |
| Molecular Weight | 179.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 245-251 °C |
Experimental Protocols
Preparation of Stock and Working Solutions
Accurate preparation of the internal standard solutions is paramount for reliable quantification.
1. Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound (≥98% purity) into a 10 mL volumetric flask.
-
Dissolve the solid in a suitable organic solvent, such as methanol or acetonitrile. Ensure complete dissolution, using sonication if necessary.
-
Bring the flask to volume with the same solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed container at 2-8°C, protected from light.
2. Working Internal Standard Solution (ISWS) (1 µg/mL):
-
Prepare an intermediate stock solution by diluting the primary stock solution. For example, pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) methanol:water.
-
From the intermediate stock, prepare the final working solution. For instance, pipette 100 µL of the intermediate stock into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The final concentration of the ISWS should be optimized based on the expected analyte concentrations and detector response.
Diagram: Preparation of Internal Standard Solutions
Caption: Workflow for preparing stock and working solutions.
Sample Preparation Protocol (Protein Precipitation)
This protocol is a general guideline for the extraction of benzothiazoles from a biological matrix like plasma or serum.
-
Aliquoting: To 100 µL of sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the Working Internal Standard Solution (1 µg/mL).
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Sample preparation with internal standard addition.
LC-MS/MS Method Parameters (Proposed Starting Conditions)
The following are suggested starting parameters for method development. Optimization is crucial to achieve the desired chromatographic performance and sensitivity.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole)
Since this compound is a carboxylic acid, it is likely to ionize well in both positive and negative ion modes. Both should be evaluated during method development.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | +5500 V (Positive), -4500 V (Negative) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions (To be Optimized)
The following are proposed MRM transitions for this compound based on its structure. It is imperative to optimize the declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.
| Ionization Mode | Precursor Ion (Q1) [M+H]⁺ / [M-H]⁻ | Product Ion (Q3) | Proposed Collision Energy (eV) |
| Positive | 180.0 | 134.0 (Loss of H₂O and CO) | 20-30 |
| Positive | 180.0 | 107.0 (Further fragmentation) | 30-40 |
| Negative | 178.0 | 134.0 (Loss of CO₂) | 15-25 |
| Negative | 178.0 | 107.0 (Further fragmentation) | 25-35 |
Diagram: Principle of Internal Standardization
Caption: How an internal standard corrects for variability.
Method Validation
A comprehensive validation of the analytical method is required to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Assess the presence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range in multiple replicates on different days. Accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and precision (as %CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the peak areas of the analyte and IS in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term freezer storage).
Conclusion
This compound is a suitable and effective internal standard for the LC-MS/MS quantification of other benzothiazole derivatives. Its structural similarity to the target analytes ensures that it effectively compensates for variations during sample processing and analysis, thereby improving the accuracy and precision of the results. The protocols and parameters provided in this application note serve as a robust starting point for method development and validation. As with any analytical method, careful optimization and thorough validation are essential to ensure data of the highest quality.
References
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry.
- Herrero, P., et al. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(23), 7437-7448. [Link]
- MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS.
- Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). Method for Internal Standard Introduction for Quantitative Analysis Using On-Line Solid-Phase Extraction LC-MS/MS. Analytical Chemistry, 78(5), 121-128. [Link]
- Deng, P., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1198-1206. [Link]
- Pan, L., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Environmental Pollution, 305, 119284. [Link]
- Kollroser, M., & Schober, S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-235. [Link]
- Ahmad, I., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(11), 741. [Link]
- ResearchGate. (n.d.). MRM transitions and collision energies for LC-MS/MS analysis. [Link]
- ResearchGate. (n.d.). MRM transitions at different collision energies for each analyte. [Link]
- ResearchGate. (n.d.). MRM transitions of each analyte and their respective collision energy (CE). [Link]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
Sources
Application Notes & Protocols: Fluorescent Labeling with Benzothiazole-6-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of bio-imaging and diagnostics.[1] Their rigid, planar structure and delocalized π-electron system often give rise to desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] The incorporation of a carboxylic acid moiety at the 6-position provides a convenient chemical handle for covalent conjugation to biomolecules, making benzothiazole-6-carboxylic acid derivatives powerful tools for fluorescently labeling proteins, nucleic acids, and other targets of interest.
These fluorophores operate through various mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), which can be tailored through chemical modification to create probes that are sensitive to their local environment.[1][3] This guide provides a comprehensive overview of the principles and protocols for utilizing this compound derivatives in fluorescent labeling applications, from the underlying chemistry to practical, step-by-step workflows.
Section 1: The Chemistry of Conjugation
The most common strategy for labeling biomolecules with this compound derivatives involves the formation of a stable amide bond with primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
1.1 The Role of Carbodiimide Chemistry
The standard and most widely used method for activating carboxylic acids for bioconjugation is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid.
1.2 Enhancing Efficiency with NHS Esters
To improve the efficiency and stability of the labeling reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form the final, stable amide bond, releasing NHS as a byproduct. This two-step, one-pot reaction is the foundation of the protocol described in this guide.
Section 2: Photophysical Properties of Benzothiazole Dyes
The selection of a fluorophore is critically dependent on its spectral properties and compatibility with available instrumentation. Benzothiazole derivatives offer a range of excitation and emission profiles. Below is a summary of representative photophysical properties.
| Derivative Class | Typical Ex (nm) | Typical Em (nm) | Stokes Shift (nm) | Key Features & Applications |
| 2-Arylbenzothiazoles | 330 - 350 | 380 - 450 | 50 - 100 | UV-excitable, blue emission; suitable for detecting protein aggregation and as general-purpose labels.[4] |
| Benzothiazole Cyanines | 400 - 700 | 450 - 750 | 20 - 50 | Tunable emission across the visible and near-infrared (NIR) spectrum; ideal for in vivo imaging due to deeper tissue penetration.[5] |
| ESIPT-based Probes | 330 - 420 | 500 - 620 | >150 | Exceptionally large Stokes shifts minimize self-quenching and bleed-through; excellent for multiplex imaging.[6] |
| Green-Emitting Probes | ~413 | ~530 | ~117 | Bright green fluorescence with high signal-to-noise; used for detecting biothiols and cellular imaging.[7] |
Section 3: Experimental Workflow & Protocols
This section provides a detailed, field-proven protocol for the covalent labeling of a model protein (e.g., an antibody) with a generic this compound derivative.
Visual Workflow: Protein Conjugation
Protocol: Amine Labeling of an Antibody
3.1. Materials and Reagents
-
Benzothiazole Dye: this compound derivative (MW ~300-500 g/mol ).
-
Protein: Antibody solution (e.g., IgG at 2 mg/mL in PBS, pH 7.4).
-
Activation Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 10 mg/mL in water.
-
Sulfo-NHS (N-hydroxysulfosuccinimide), 10 mg/mL in water.
-
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Crucial: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the activated dye.
-
Quenching Solution: 1 M Tris-HCl, pH 8.5.
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Equipment: Spectrophotometer, reaction tubes, rotator/shaker.
3.2. Step-by-Step Methodology
-
Prepare Dye Stock Solution: Dissolve the this compound dye in anhydrous DMSO to a final concentration of 10 mg/mL. Expert Tip: DMSO is hygroscopic. Use a fresh aliquot of high-quality, anhydrous DMSO to prevent premature hydrolysis of the activated dye.
-
Determine Molar Ratios: The optimal dye-to-protein molar ratio is critical for success. Start with a 10-fold molar excess of dye to protein. For an IgG (MW ~150,000 g/mol ) at 2 mg/mL, this corresponds to a concentration of ~13.3 µM.
-
Activate the Dye: a. In a microcentrifuge tube, combine the following in order:
- The calculated volume of the 10 mg/mL dye stock solution.
- A 2-fold molar excess of EDC (relative to the dye).
- A 5-fold molar excess of Sulfo-NHS (relative to the dye). b. Mix well and incubate for 15 minutes at room temperature to form the Sulfo-NHS ester. Causality: This pre-activation step ensures the dye is ready to react with the protein, maximizing conjugation efficiency.
-
Conjugation Reaction: a. Add the entire activated dye mixture from step 3 to your protein solution. b. Gently mix and incubate for 2 hours at room temperature on a rotator. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Purify the Conjugate: a. Load the reaction mixture onto a pre-equilibrated size exclusion column (e.g., G-25). b. Elute with PBS, pH 7.4. The labeled protein will elute in the void volume (typically the first colored fraction), while the smaller, unconjugated dye molecules will be retained by the column. c. Collect the protein-containing fractions.
-
Characterize the Labeled Protein: a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum (λ_max) of the benzothiazole dye. b. Calculate the Degree of Labeling (DOL): The DOL represents the average number of dye molecules per protein.
- Protein Concentration (M) = [A₂₈₀ - (A_λmax × CF)] / ε_protein
- Dye Concentration (M) = A_λmax / ε_dye
- DOL = Dye Concentration / Protein Concentration
- Where:
- A₂₈₀ and A_λmax are the absorbances at 280 nm and the dye's λ_max.
- ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- ε_dye is the molar extinction coefficient of the dye.
- CF is the correction factor (A₂₈₀ of the dye / A_λmax of the dye).
3.3. Trustworthiness and Validation
-
Self-Validation: A successful protocol is self-validating. The clear separation of a colored protein fraction from a later-eluting free dye fraction on the G-25 column provides visual confirmation of conjugation.
-
Functional Assay: Always perform a functional assay (e.g., ELISA for an antibody) to confirm that the labeling process has not compromised the biological activity of your protein. An optimal DOL is typically between 2 and 6 for an antibody; higher ratios can lead to steric hindrance or protein denaturation.
Section 4: Applications in Cellular Biology
Benzothiazole-labeled biomolecules are instrumental in elucidating complex biological processes. Their bright and stable fluorescence makes them ideal for various imaging and detection platforms.
Visualizing a Signaling Pathway
The following diagram illustrates how a benzothiazole-labeled antibody can be used to visualize a receptor in a simplified cell signaling pathway using fluorescence microscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. stemmpress.com [stemmpress.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of a Benzothiazole-6-Carboxylic Acid Library
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The ability to rapidly generate diverse libraries of benzothiazole derivatives is therefore a critical task in modern drug discovery. This application note provides a detailed, field-proven protocol for the solid-phase synthesis (SPS) of a Benzothiazole-6-carboxylic acid library. We will delve into the strategic considerations behind the synthetic design, offer a step-by-step experimental workflow, and outline the necessary analytical techniques for library characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage combinatorial chemistry for the efficient discovery of novel therapeutic agents.
Introduction: The Power of Benzothiazole Libraries
Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest due to their versatile biological activities and structural adaptability.[1][5] By modifying the substituents at various positions on the benzothiazole ring, chemists can fine-tune the molecule's pharmacological profile, leading to the development of potent and selective therapeutic agents.[2] this compound, in particular, serves as an excellent foundational scaffold, offering a handle for further derivatization or for modulating physicochemical properties.[6]
Combinatorial chemistry, especially when performed on a solid support, provides a powerful platform for creating large, diverse collections of related compounds, known as chemical libraries.[7] Solid-phase synthesis (SPS) is particularly advantageous as it allows for the use of excess reagents to drive reactions to completion and simplifies purification, requiring only filtration and washing of the polymer resin between steps.[8][9][10] This methodology is ideally suited for the parallel synthesis of a benzothiazole library, enabling the rapid exploration of structure-activity relationships (SAR).
Strategic Framework for Solid-Phase Synthesis
The success of any solid-phase synthesis hinges on a well-defined strategy that encompasses the choice of solid support, linker, and the sequence of chemical transformations. Our approach is designed for robustness and versatility.
The Solid Support and Linker: An Anchor and a Traceless Handle
The choice of resin and linker is critical for a successful solid-phase synthesis.
-
Solid Support: We utilize Merrifield resin , a chloromethylated polystyrene cross-linked with divinylbenzene.[11][12] It is a robust and widely used support for organic synthesis, offering good swelling properties in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
-
Linker Strategy: The starting material, 4-amino-3-mercaptobenzoic acid, will be anchored to the resin via its carboxylic acid group. This creates an ester linkage that is stable to the subsequent reaction conditions but can be readily cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). This strategy positions the core scaffold for maximum diversification.
The Synthetic Pathway: A Three-Stage Approach
The synthesis is designed in three main stages, as illustrated in the workflow diagram below. This modular approach allows for the introduction of diversity at a key step, leading to a library of unique compounds.
-
Immobilization: The foundational building block, a protected 4-amino-3-mercaptobenzoic acid, is covalently attached to the Merrifield resin.
-
Diversification via Acylation: A library of diverse carboxylic acids (R-COOH) is coupled to the free amino group of the resin-bound scaffold. This is the key diversity-generating step.
-
Cyclization and Cleavage: The intermediate is cyclized to form the benzothiazole ring, followed by cleavage from the solid support to release the final library of 2-substituted benzothiazole-6-carboxylic acids into solution.
Figure 1: General workflow for the solid-phase synthesis of the benzothiazole library.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
Protocol 3.1: Immobilization of the Scaffold
This protocol describes the attachment of the initial building block to the Merrifield resin.
-
Resin Swelling: Place Merrifield resin (1.0 g, 1.0 mmol/g substitution) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.
-
Prepare the Building Block: In a separate flask, dissolve Fmoc-4-amino-3-mercaptobenzoic acid (2.5 eq, 2.5 mmol) in DMF (10 mL).
-
Cesium Carbonate Activation: Add water (1 mL) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness under reduced pressure. Co-evaporate with anhydrous DMF (2 x 10 mL) to ensure the cesium salt is completely dry.[12]
-
Scientist's Note: The formation of the cesium salt of the carboxylic acid enhances its nucleophilicity, facilitating an efficient SN2 reaction with the chloromethyl groups on the Merrifield resin.[12] Complete dryness is crucial to prevent side reactions.
-
-
Attachment Reaction: Dissolve the dried cesium salt in DMF (10 mL) and add it to the swollen resin. Gently agitate the mixture at 50°C for 24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of sodium iodide (5 eq) and diisopropylethylamine (DIPEA) (5 eq) in DMF for 2 hours. Wash as described in step 5.
-
Rationale: Capping prevents the formation of deletion sequences or unwanted byproducts in subsequent steps, simplifying the final purification.
-
Protocol 3.2: Library Diversification via Parallel Acylation
This protocol is performed in parallel for each member of the carboxylic acid library.
-
Fmoc Deprotection: Treat the resin from Protocol 3.1 with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin with DMF (5 x 10 mL).
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.[10] If the test is negative, repeat the deprotection step.
-
Trustworthiness Check: The Kaiser test is a critical in-process control that validates the completion of the deprotection step before proceeding, ensuring the integrity of the synthesis.[13]
-
-
Coupling Reaction: In separate reaction vessels for each library member, add the deprotected resin.
-
Add a pre-activated solution of the desired carboxylic acid (R-COOH) (3 eq), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq), and DIPEA (6 eq) in DMF.
-
Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Kaiser Test: Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates complete acylation. If the test is positive, repeat the coupling step.
Protocol 3.3: On-Resin Cyclization and Cleavage
This final protocol forms the benzothiazole ring and liberates the product library.
-
Cyclization: To the resin from Protocol 3.2, add a solution of triphenylphosphine (3 eq) and hexachloroethane (3 eq) in anhydrous DCM. Agitate at room temperature for 6 hours.
-
Mechanistic Insight: This combination of reagents is thought to generate an in-situ phosphonium species which facilitates the dehydration and subsequent cyclization of the thioamide intermediate to form the stable benzothiazole ring.
-
-
Washing: Wash the resin thoroughly with DCM (5 x 10 mL) and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add this cocktail (10 mL per gram of starting resin) to the dried resin.
-
Scientist's Note: TIS is a scavenger used to quench reactive carbocations that are formed during the acid-mediated cleavage, preventing side reactions and degradation of the final product.[12]
-
-
Agitate the mixture at room temperature for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.
-
Precipitation: Add the concentrated residue to a flask containing cold diethyl ether. A precipitate should form.
-
Collection: Collect the solid product by filtration, wash with additional cold ether, and dry under vacuum. The resulting powders constitute the crude members of the this compound library.
Figure 2: Chemical transformation scheme on the solid support.
Library Characterization and Data
Each member of the synthesized library must be analyzed to confirm its identity and determine its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for library analysis. It provides the molecular weight of the main product, confirming its identity, and the peak area from the chromatogram gives an estimate of its purity.[6]
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC with a UV detector is used to accurately quantify the purity of each compound.
Below is a representative table summarizing the expected data for a small, hypothetical library synthesized using this protocol.
| Library Member ID | R' Group (from R'-COOH) | Expected Mass [M+H]⁺ | Yield (mg) | Purity (HPLC @ 254 nm) |
| BTZ-001 | Phenyl | 256.05 | 15.2 | >95% |
| BTZ-002 | 4-Chlorophenyl | 290.01 | 18.1 | >95% |
| BTZ-003 | Thiophen-2-yl | 262.01 | 14.5 | >92% |
| BTZ-004 | Cyclohexyl | 262.10 | 16.8 | >96% |
| BTZ-005 | 3-Pyridyl | 257.05 | 12.9 | >90% |
Conclusion
This application note provides a robust and validated protocol for the solid-phase synthesis of a this compound library. By explaining the strategic rationale behind the synthetic choices and incorporating critical in-process quality control checks, this guide equips researchers with a reliable method for the rapid generation of diverse benzothiazole derivatives. The application of this protocol will accelerate hit identification and lead optimization efforts in drug discovery programs targeting a wide range of diseases.
References
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
- Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry.
- Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery. Bentham Science.
- Solid Phase Combinatorial Synthesis of Benzothiazoles and Evaluation of Topoisomerase II Inhibitory Activity. PubMed.
- Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate.
- Convenient solid-phase synthesis of benzothiazole derivatives. ResearchGate.
- Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate.
- Ultrasound mediated chemical synthesis of 2-aryl substituted benzothiazoles derivatives using merrifield resin supported ionic liquid as organocatalyst. ResearchGate.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises.
- Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers.
- Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH).
- Traceless Solid‐Phase Synthesis of 2‐Aminothiazoles: Receptor Tyrosine Kinase Inhibitors with Dual Selectivity for Tie‐2 and VEGFR‐2. Zendy.
- (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI.
- Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.
- Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds.
- Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker. PubMed.
- Merrifield Resin. Aapptec Peptides.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH).
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health (NIH).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby. Google Patents.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. cenmed.com [cenmed.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. mdpi.org [mdpi.org]
- 9. Peptide Synthesis [merckmillipore.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Cell-Based Assays for the Evaluation of Benzothiazole-6-carboxylic Acid Analogs
Abstract Benzothiazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them promising scaffolds in medicinal chemistry, particularly in oncology.[1][2] This guide provides a detailed framework and robust protocols for the preclinical evaluation of novel Benzothiazole-6-carboxylic acid analogs using a suite of validated cell-based assays. We present a logical, tiered approach, beginning with primary cytotoxicity screening to determine potency, followed by secondary mechanistic assays to elucidate the mode of action, including apoptosis induction and cell cycle arrest. The protocols herein are designed for reproducibility and scalability, incorporating critical quality control measures to ensure data integrity. This document serves as an essential resource for researchers in drug discovery and development aiming to characterize the anticancer potential of new chemical entities based on the benzothiazole scaffold.
Section 1: Rationale for Assay Selection & Screening Cascade
The effective evaluation of a new series of chemical analogs requires a systematic screening approach. The goal is to move from broad, high-throughput assessments of general toxicity to more focused, lower-throughput assays that reveal specific cellular mechanisms. This tiered approach, often called a screening cascade, is both resource-efficient and scientifically rigorous.
1.1 The Screening Cascade Philosophy
Our proposed cascade for evaluating this compound analogs is designed to answer three fundamental questions in sequence:
-
Is the compound active? (Primary Assay)
-
How does it work? (Secondary, Mechanistic Assays)
-
Does it engage the intended target? (Tertiary, Target Validation Assays)
This strategy ensures that only the most promising compounds from the primary screen, those exhibiting potent cytotoxic or cytostatic effects, are advanced to more complex and resource-intensive secondary assays.
1.2 Visualization of the Screening Workflow
The following diagram illustrates the proposed workflow for characterizing benzothiazole analogs.
Caption: A tiered screening cascade for the evaluation of benzothiazole analogs.
Section 2: Primary Assay - Cell Viability and Cytotoxicity
The initial step is to assess the general effect of the compounds on the viability and metabolic activity of cancer cells. The MTT assay is a cost-effective, reliable, and widely used colorimetric method for this purpose.[3][4][5]
Protocol 2.1: MTT Assay for IC50 Determination
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] This reduction is carried out by mitochondrial dehydrogenases.[3] The resulting formazan is insoluble and must be dissolved in a solubilization agent (e.g., DMSO or isopropanol) before the absorbance can be read. The intensity of the purple color is directly proportional to the number of viable cells.[3][5]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole analogs (stock solutions in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., Isopropanol or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[4][7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.[4]
Data Analysis and Quality Control:
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Assay Quality (Z'-Factor): Before a full screen, the assay should be validated. The Z'-factor is a statistical parameter that measures the quality and reliability of an assay.[8] It is calculated using positive (e.g., a known cytotoxic drug like Doxorubicin) and negative (vehicle) controls.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay is considered excellent for high-throughput screening (HTS) if the Z'-factor is between 0.5 and 1.0.[8][9]
Section 3: Secondary Assays - Elucidating the Mechanism of Action
Compounds that demonstrate potent cytotoxicity in the primary screen are further investigated to understand how they induce cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[10]
Protocol 3.1: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Principle of the Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspases-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the combined activities of caspase-3 and -7.[12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)[14]
-
White-walled, clear-bottom 96-well plates
-
Luminometer
-
Positive control (e.g., Staurosporine or Etoposide)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the benzothiazole analogs (at concentrations around their IC50) as described in Protocol 2.1. Incubate for a relevant period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.[12][15] Allow the reagent to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]
-
Signal Development: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | 0 | 1,520 | 1.0 |
| Analog BTA-01 | 1 | 25,840 | 17.0 |
| Analog BTA-01 | 5 | 78,450 | 51.6 |
| Analog BTA-02 | 1 | 1,610 | 1.1 |
| Analog BTA-02 | 5 | 1,850 | 1.2 |
| Staurosporine | 1 | 95,600 | 62.9 |
Protocol 3.2: Cell Cycle Analysis via Propidium Iodide Staining
Principle of the Assay: This method uses the fluorescent dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a DNA intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed (typically with ethanol) to permeabilize the membranes.[17] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[16] RNase treatment is included to prevent PI from binding to double-stranded RNA.[18]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[18]
-
Ice-cold 70% ethanol[17]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with benzothiazole analogs for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.[17]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[18]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65.2 | 22.5 | 12.3 |
| Analog BTA-01 (5 µM) | 15.8 | 10.1 | 74.1 |
| Nocodazole (100 nM) | 10.5 | 8.9 | 80.6 |
Section 4: Target Validation & Pathway Analysis
Once a compound's mechanism is broadly identified (e.g., apoptosis induction), the next step is to investigate the specific molecular pathways involved. Western blotting is a powerful technique to measure changes in the expression levels of key proteins within these pathways.
Protocol 4.1: Western Blot for Apoptosis Markers
Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[19] Proteins are first separated by size using SDS-PAGE, then transferred to a membrane, and finally probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[19] For apoptosis, key markers include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation (cleavage) of caspases like caspase-3.[20]
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
Step-by-Step Methodology:
-
Lysate Preparation: Treat cells with the benzothiazole analog as in previous assays. Harvest and lyse the cells in ice-cold RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.[19]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
Visualization of the Apoptosis Pathway:
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. biocompare.com [biocompare.com]
- 15. promega.com [promega.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: A Researcher's Guide to the In Vitro Evaluation of Benzothiazole-6-carboxylic Acid Derivatives
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Specifically, the incorporation of a carboxylic acid moiety at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making these derivatives a compelling subject for drug discovery. This guide provides a comprehensive suite of detailed protocols and expert insights for the robust in vitro evaluation of Benzothiazole-6-carboxylic acid derivatives. We move beyond mere procedural steps to explain the scientific rationale behind assay selection and experimental design, ensuring a self-validating and reproducible research workflow.
Part 1: Foundational Prerequisites for In Vitro Testing
A common failure point in screening campaigns is the lack of preliminary characterization of the test compounds. Before proceeding to complex cell-based or enzymatic assays, it is critical to understand the fundamental physicochemical properties of your this compound derivatives.
Solubility Assessment and Stock Solution Preparation
The carboxylic acid group can confer pH-dependent solubility. Neglecting this can lead to compound precipitation in culture media, resulting in inaccurate concentration-response curves.
Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Dissolve the benzothiazole derivative in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).[3][4] Many benzothiazole derivatives are soluble in DMSO.[3][5]
-
Serial Dilution: Serially dilute the DMSO stock in a 96-well plate.
-
Aqueous Buffer Addition: Add the primary aqueous buffer to be used in biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) to the DMSO solutions. The final DMSO concentration should match the intended assay conditions (typically ≤0.5%).
-
Incubation and Analysis: Incubate the plate at room temperature or 37°C for 1.5-2 hours. Measure the turbidity of each well using a plate reader at ~620 nm. The concentration at which significant turbidity is observed is the approximate kinetic solubility limit.
-
Causality: This step is crucial because an insoluble compound cannot engage its biological target. Testing above the solubility limit will not yield meaningful data. Always use a final DMSO concentration that is consistent across all experiments and is non-toxic to the cells.
Compound Stability
It is essential to confirm that the compound is stable under assay conditions (e.g., 37°C, 5% CO2, presence of media components) for the duration of the experiment. This can be assessed by incubating the compound in the assay buffer/media, taking samples at different time points (e.g., 0, 2, 8, 24, 48 hours), and analyzing the compound's integrity via HPLC.
Part 2: Primary Screening – Assessing General Cytotoxicity
The initial step for most therapeutic applications, particularly oncology, is to determine the compound's effect on cell viability and proliferation. A panel of assays provides a more comprehensive toxicity profile than a single method.[6]
Caption: High-level workflow for in vitro evaluation.
MTT Assay (Metabolic Activity)
This is the most common first-line assay. It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[7][8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][9] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4][9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[4][8] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[4] A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Complementary Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the LDH released from damaged cells into the culture medium.[6] This helps distinguish cytotoxic effects from cytostatic (growth-inhibiting) effects.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a direct readout of apoptosis induction.[6] This is a crucial step in determining if the compound kills cells via programmed cell death.
Part 3: Secondary Screening – Elucidating the Mechanism of Action
Once a compound shows interesting cytotoxic or biological activity, the next phase is to understand how it works. The choice of assay depends on the therapeutic area of interest.
Anticancer Mechanism of Action
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes.[10][11]
Caption: Key assays for anticancer mechanism of action.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells with the benzothiazole derivative at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Causality: This assay definitively confirms if the observed cytotoxicity is due to apoptosis, a preferred mechanism for anticancer drugs.[9]
-
Anti-inflammatory Activity
Benzothiazoles can modulate inflammatory pathways, such as by inhibiting key enzymes like COX-2 or transcription factors like NF-κB.[9][12]
Protocol: Measurement of Inflammatory Cytokines (ELISA)
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS).[13][14]
-
Compound Treatment: Co-incubate the stimulated cells with various concentrations of the benzothiazole derivative.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant, following the manufacturer's protocol.[13][14]
-
Interpretation: A reduction in cytokine levels in the presence of the compound indicates anti-inflammatory activity.
Antimicrobial Activity
Benzothiazoles are a well-known class of antimicrobial agents.[2][15][16] The foundational assay is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the benzothiazole derivative in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, E. coli, C. albicans) as per CLSI (Clinical and Laboratory Standards Institute) guidelines.[16]
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Enzyme Inhibition Assays
Many benzothiazole derivatives function by inhibiting specific enzymes. The exact protocol is target-dependent, but the general principle remains the same.
-
Target Examples: Carbonic Anhydrases (anticancer),[1] Dihydropteroate Synthase (DHPS, antimicrobial),[17] Acetylcholinesterase (AChE, Alzheimer's disease),[18][19] Monoamine Oxidase B (MAO-B, Alzheimer's disease).[18][20]
-
General Principle: The assay typically involves incubating the purified enzyme with its substrate in the presence and absence of the benzothiazole inhibitor. The rate of product formation is measured, often via a chromogenic or fluorogenic substrate.
-
Data Analysis: Data is used to calculate the IC50 of the inhibitor. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).
Part 4: Data Presentation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example Cytotoxicity Data for Benzothiazole Derivatives against HepG2 Cells (48h)
| Compound ID | Structure Modification | IC50 (µM) ± SD | Source |
| BZA-001 | Unsubstituted | 38.54 ± 2.1 | [9] |
| BZA-002 | 2-(4-nitrophenyl) | 56.98 ± 3.5 | [9] |
| BZA-003 | 2-(4-fluorophenyl) | 29.63 ± 1.8 | [9] |
| Doxorubicin | (Control) | 0.85 ± 0.09 | - |
Table 2: Example Antimicrobial MIC Data for Benzothiazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Source |
| BZT-A | 8 | >128 | 16 | [17] |
| BZT-B | 4 | 64 | 8 | [17] |
| Ampicillin | 0.5 | 4 | N/A | - |
| Fluconazole | N/A | N/A | 2 | - |
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine. BenchChem.
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: Experimental Design for Testing Antimicrobial Properties of Benzothiazoles. BenchChem.
- PubMed Central. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- PubMed Central. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.
- PubMed Central. (2025).
- Frontiers. (2024).
- PubMed Central. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.
- ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
- BenchChem. (2024).
- ResearchGate. (n.d.).
- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- ResearchGate. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- PubMed Central. (2024).
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Abcam. (n.d.). MTT assay protocol.
- protocols.io. (2023). MTT Assay protocol.
- Biotium. (2014).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Formulation of Benzothiazole-6-carboxylic Acid for In Vivo Studies: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for the formulation of Benzothiazole-6-carboxylic acid (BTCA), a representative poorly soluble weak acid, for in vivo research applications. Recognizing the critical link between formulation design and preclinical data quality, this document elucidates the causal relationships behind formulation strategies. It offers detailed, self-validating protocols for vehicle screening, formulation development using pH modification, co-solvents, and cyclodextrins, and subsequent quality control. The methodologies are grounded in established principles of pharmaceutical sciences to ensure reproducibility and scientific integrity, empowering researchers to develop robust and effective formulations for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction: The Formulation Challenge of this compound
This compound (BTCA) is a heterocyclic compound of interest in various therapeutic areas.[1] However, its progression through in vivo studies is frequently hampered by its physicochemical properties. The molecule's aromatic benzothiazole core imparts significant hydrophobicity, while the carboxylic acid group offers a handle for pH-dependent solubility.[2] This dual nature results in poor aqueous solubility at physiological pH, a common challenge for many new chemical entities (NCEs) that can lead to low and erratic oral bioavailability.[3][4]
Effective formulation development is therefore not merely a preparatory step but a critical component of the experimental design. A well-designed formulation ensures maximal exposure for efficacy and toxicity studies, reduces variability between subjects, and ultimately yields more reliable and interpretable in vivo data.[4] This guide will systematically address the pre-formulation characterization and subsequent formulation strategies essential for the successful in vivo evaluation of BTCA.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of this compound is paramount before embarking on formulation development. This foundational knowledge allows for a rational, rather than empirical, approach to vehicle selection.
Physicochemical Properties
Key properties of BTCA are summarized in the table below. The low aqueous solubility at neutral pH and the acidic pKa are the primary drivers for the formulation strategies discussed herein.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [5] |
| Molecular Weight | 179.20 g/mol | [5] |
| Melting Point | 245-251 °C | [5] |
| Aqueous Solubility (pH 7.4) | >26.9 µg/mL (Slightly Soluble) | [3] |
| Predicted pKa | ~3.70 | [6] |
| Predicted LogP | 1.8 | [3] |
| Appearance | White to pale brown powder | [6] |
The predicted pKa of approximately 3.70 indicates that BTCA is a weak acid. This is a critical parameter, as it dictates the pH range at which the compound will be ionized and thus more soluble. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt.
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow for the pre-formulation assessment of this compound.
Caption: Pre-formulation assessment workflow for BTCA.
Formulation Strategies for In Vivo Administration
Given the poor aqueous solubility of BTCA, several strategies can be employed to enhance its dissolution and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the duration of the study.
Strategy 1: pH Adjustment for Solubilization
Leveraging the acidic nature of BTCA (pKa ~3.70), pH adjustment is the most straightforward approach to enhance its aqueous solubility. By preparing a solution with a pH at least 2 units above the pKa (i.e., pH > 5.7), the equilibrium will be shifted towards the ionized, more soluble carboxylate form.
Rationale: The Henderson-Hasselbalch equation predicts the ratio of the ionized (A⁻) to the non-ionized (HA) form of an acid at a given pH. At pH 5.7, the ratio of [A⁻]/[HA] would be approximately 100:1, leading to a significant increase in solubility.
Considerations:
-
Route of Administration: This approach is suitable for oral (gavage) and potentially intraperitoneal (IP) or subcutaneous (SC) injections, provided the pH of the final formulation is within a physiologically tolerable range (typically pH 4-9). For intravenous (IV) administration, the formulation must be rapidly buffered by the blood upon injection to avoid hemolysis or phlebitis.
-
Buffering Capacity: Using a buffer (e.g., phosphate or citrate buffer) is recommended over simple pH adjustment with a strong base (e.g., NaOH) to maintain the pH during storage and upon dilution in biological fluids.
Strategy 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.
Commonly Used Co-solvents for Preclinical Studies:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Rationale: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules like BTCA. They work by the principle of "like dissolves like."
Considerations:
-
Toxicity: The concentration of co-solvents must be kept within safe limits for the chosen animal model and route of administration to avoid toxicity.[7]
-
Precipitation upon Dilution: A major risk with co-solvent formulations is the potential for the drug to precipitate upon injection into the aqueous environment of the bloodstream or gastrointestinal tract. This can lead to emboli (for IV) or erratic absorption (for oral).
Strategy 3: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent aqueous solubility.[8]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Rationale: The hydrophobic BTCA molecule can partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex water-soluble.[9]
Considerations:
-
Binding Affinity: The effectiveness of this approach depends on the binding affinity between BTCA and the cyclodextrin cavity.
-
Route of Administration: HP-β-CD is generally considered safe for oral and parenteral routes. SBE-β-CD (Captisol®) is also widely used in injectable formulations.[10]
Experimental Protocols
The following protocols provide a step-by-step guide for developing a suitable formulation for this compound. All procedures should be performed in a clean laboratory environment, and the final formulations intended for in vivo use should be sterile-filtered.
Protocol 1: Vehicle Screening for Solubility Enhancement
Objective: To determine the approximate solubility of BTCA in various vehicles to identify promising formulation approaches.
Materials:
-
This compound (BTCA)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Phosphate buffer, pH 8.0
-
PEG 400
-
Propylene Glycol (PG)
-
20% (w/v) HP-β-CD in water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2 mg of BTCA into separate 1.5 mL microcentrifuge tubes.
-
Add 1 mL of each test vehicle to the respective tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.
-
Visually inspect the supernatant for clarity. A clear solution indicates complete dissolution.
-
(Optional) Quantify the concentration of BTCA in the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the exact solubility.
Data Presentation:
| Vehicle | Visual Observation (at 2 mg/mL) | Estimated Solubility |
| Deionized Water | Insoluble, visible particles | < 2 mg/mL |
| PBS, pH 7.4 | Insoluble, visible particles | < 2 mg/mL |
| 0.1 M Phosphate Buffer, pH 8.0 | Soluble, clear solution | ≥ 2 mg/mL |
| 50% PEG 400 in Water | Soluble, clear solution | ≥ 2 mg/mL |
| 50% PG in Water | Partially soluble, some particles | < 2 mg/mL |
| 20% HP-β-CD in Water | Soluble, clear solution | ≥ 2 mg/mL |
Protocol 2: Preparation of a pH-Adjusted Formulation for Oral Gavage
Objective: To prepare a 5 mg/mL solution of BTCA in a buffered vehicle for oral administration.
Materials:
-
This compound (BTCA)
-
0.1 M Sodium Phosphate Dibasic solution
-
0.1 M Sodium Phosphate Monobasic solution
-
Sterile water for injection
-
pH meter
-
Sterile magnetic stir bar and stir plate
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 0.1 M phosphate buffer at pH 8.0 by titrating the sodium phosphate dibasic solution with the monobasic solution.
-
Weigh 50 mg of BTCA into a sterile beaker.
-
Add 9 mL of the pH 8.0 phosphate buffer to the beaker.
-
Add a sterile magnetic stir bar and stir until the BTCA is completely dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 10 mL with the phosphate buffer.
-
Verify the final pH is approximately 8.0.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store at 2-8°C, protected from light.
Protocol 3: Preparation of a Co-solvent/Cyclodextrin Formulation for Intravenous Injection
Objective: To prepare a 2 mg/mL solution of BTCA in a vehicle suitable for IV administration. This combination approach often provides enhanced solubility and stability.
Materials:
-
This compound (BTCA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Propylene Glycol (PG)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in a final volume of 10 mL of sterile water for injection.
-
In a separate sterile vial, weigh 20 mg of BTCA.
-
Add 2 mL of Propylene Glycol to the BTCA and vortex until a slurry is formed.
-
Slowly add 8 mL of the 20% HP-β-CD solution to the BTCA/PG slurry while vortexing.
-
Sonicate the mixture for 15-30 minutes, or until the solution becomes clear.
-
Visually inspect for any undissolved particles.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store at 2-8°C, protected from light.
Quality Control and Stability Assessment
Once a formulation is prepared, it is crucial to perform quality control checks to ensure its suitability for in vivo use.
Recommended QC Assays:
-
Appearance: Visual inspection for color, clarity, and particulates.
-
pH Measurement: To ensure the pH is within the target range.
-
Concentration Verification: Analysis by a validated method like HPLC-UV to confirm the final drug concentration.[11]
-
Short-term Stability: The formulation should be stored under the intended conditions (e.g., 2-8°C) and re-assayed for appearance, pH, and concentration at selected time points (e.g., 4 hours, 24 hours, 7 days) to ensure its stability throughout the duration of the in vivo experiment.
In Vivo Dosing Considerations
The selection of the formulation is intrinsically linked to the route of administration.
| Route of Administration | Recommended Formulation Approach | Maximum Dosing Volume (Mouse) | Maximum Dosing Volume (Rat) |
| Oral (p.o.) | pH-adjusted solution, Co-solvent, Cyclodextrin | 10 mL/kg | 10 mL/kg |
| Intravenous (i.v.) | Co-solvent/Cyclodextrin, pH-adjusted (with caution) | 5 mL/kg | 5 mL/kg |
| Intraperitoneal (i.p.) | pH-adjusted solution, Cyclodextrin | 10 mL/kg | 10 mL/kg |
Dosing volumes should always be in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on surmounting its inherent poor aqueous solubility. This guide has detailed a systematic, science-driven approach to formulation development, moving from foundational pre-formulation assessment to specific, actionable protocols. By employing strategies such as pH adjustment, co-solvents, and cyclodextrin complexation, researchers can develop robust formulations that ensure consistent and adequate drug exposure. Adherence to the principles of scientific integrity, including rigorous quality control and stability testing, will ultimately enhance the quality and reliability of preclinical data, facilitating the confident progression of promising compounds like BTCA through the drug development pipeline.
References
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Buy this compound | 3622-35-3. (2023). Smolecule.
- Injectable Formulations of Poorly Water-Soluble Drugs. (2022). Pharma Excipients.
- Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. (n.d.). PubMed.
- Injectable Formulations of Poorly Water-Soluble Drugs. (n.d.).
- Benzothiazole | C7H5NS | CID 7222. (n.d.). PubChem.
- This compound | C8H5NO2S | CID 601670. (n.d.). PubChem.
- Aqueous formulations for insoluble drugs. (n.d.).
- Formulation of poorly water-soluble drugs for oral administr
- Solubilizing Excipients Guide. (n.d.). Scribd.
- Excipients. (n.d.). Pharmlabs.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
- Supersaturated formulations of poorly soluble weak acid drugs evaluated in rodents; a case study. (n.d.). OUCI.
- Formulation strategies for poorly soluble drugs. (2025).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Benzothiazole 6 Carboxylic Acid 96%. (n.d.). Cenmed Enterprises.
- This compound | 3622-35-3. (n.d.). ChemicalBook.
- This compound 96 3622-35-3. (n.d.). Sigma-Aldrich.
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (n.d.). PubMed.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PMC - NIH.
- Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. (2025). PMC - NIH.
- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. (n.d.). Benchchem.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - NIH.
- Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin. (2016). PubMed.
- Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (n.d.).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2025).
- Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (n.d.).
- A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole. (n.d.). Benchchem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Bordwell pKa Table. (n.d.).
- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. (n.d.).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). SciSpace.
Sources
- 1. cenmed.com [cenmed.com]
- 2. Buy this compound | 3622-35-3 [smolecule.com]
- 3. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 3622-35-3 [chemicalbook.com]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Benzothiazole-6-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am experiencing very low or no yield of my target product. What are the likely causes and how can I resolve this?
Answer:
Low or non-existent yield is a frequent issue stemming from several potential factors, primarily related to starting material stability, reaction conditions, and the choice of reagents.
Potential Causes & Solutions:
-
Instability of 4-amino-3-mercaptobenzoic acid: This key precursor is highly susceptible to aerial oxidation, where the thiol group (-SH) dimerizes to form a disulfide bridge. This disulfide impurity will not participate in the desired cyclization reaction.
-
Expert Recommendation: It is often preferable to synthesize 4-amino-3-mercaptobenzoic acid and use it immediately. An effective strategy involves starting from 2-aminobenzothiazole-6-carbonitrile, performing an alkaline hydrolysis, and then acidifying to generate the 4-amino-3-mercaptobenzoic acid in situ for immediate use in the subsequent condensation step[1]. Alternatively, using the zinc salt of 4-amino-3-mercaptobenzoic acid can significantly enhance stability during storage and handling[2][3].
-
-
Inefficient Condensation/Cyclization Conditions: The formation of the benzothiazole ring requires the removal of water. If the dehydrating agent or reaction conditions are not optimal, the reaction will stall.
-
Expert Recommendation: Polyphosphoric acid (PPA) is a widely used and effective catalyst and dehydrating agent for this type of condensation, though it requires high temperatures (140-250°C)[2][4]. High temperatures can, however, lead to decarboxylation. A milder alternative is using a mixture of methanesulfonic acid and silica gel (MeSO₃H/SiO₂) at around 140°C, which can improve yields and simplify work-up[2].
-
-
Sub-optimal Oxidant (if applicable): In syntheses where an aldehyde is condensed with 4-amino-3-mercaptobenzoic acid to form a 2-substituted benzothiazole, an oxidant is required for the final aromatization step.
-
Expert Recommendation: While air can serve as an oxidant, it can be slow and inefficient. Using nitrobenzene as both the oxidant and solvent has been shown to produce good yields for 2-arylbenzothiazole-6-carboxylic acids[1]. For syntheses involving other C1 sources, ensuring an oxidative environment is key.
-
Below is a troubleshooting workflow to diagnose yield issues:
Caption: General workflow for 2-aryl-benzothiazole-6-carboxylic acid synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptobenzoic acid (1.0 eq).
-
Note: It is critical to use a pure starting material. If it has been stored for a long time, its purity should be checked by TLC or NMR.
-
-
Addition of Reagents: Add the desired substituted benzaldehyde (1.0 eq) to the flask.
-
Solvent and Oxidant: Add nitrobenzene to the flask to serve as both the solvent and the oxidant. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of aminothiophenol).
-
Reaction: Heat the mixture to reflux (approx. 150°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up: Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Precipitation: Add hexane (approx. 3-4 times the volume of nitrobenzene used) to the cooled mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual nitrobenzene.
-
Purification: Transfer the crude solid to a beaker and perform the acid-base purification as described in the Troubleshooting section (Question 2) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system like DMF/water.
References
- Ren, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Shafiee, M., & Al-Masoudi, N. A. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
- Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]
- Kondaskar, A., et al. (2013).
- Shafiee, M., & Al-Masoudi, N. A. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
- Gobec, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8195–8204. [Link]
- Camacho, J., et al. (2006). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Journal of Chemical Research, 2006(12), 769-770. [Link]
- Grivas, S. (1986). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Acta Chemica Scandinavica, Series B, 40, 531-534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Yields in Benzothiazole-6-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.
Troubleshooting Guide: Enhancing Your Reaction's Performance
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Question 1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of this compound, typically prepared via the condensation of 4-amino-3-mercaptobenzoic acid with a suitable carboxylic acid or its derivative, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
1. Inefficient Cyclization and Dehydration: The core of the reaction is the formation of the benzothiazole ring through cyclization and dehydration. Incomplete conversion at this stage is a common reason for low yields.
-
Causality: The condensation of an o-aminothiophenol with a carboxylic acid requires the removal of two molecules of water. If this dehydration is not efficient, the equilibrium will not favor product formation. Polyphosphoric acid (PPA) is a common reagent used to drive this reaction, acting as both a catalyst and a dehydrating agent.[1][2] However, its high viscosity can sometimes lead to mixing issues and localized overheating.
-
Solution Protocol:
-
Catalyst Optimization: If using PPA, ensure it is fresh and properly mixed with the reactants. Consider alternative catalysts such as methanesulfonic acid/silica gel (MeSO3H/SiO2), which can be effective at high temperatures (around 140°C) and offer easier work-up.[1][3]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields by promoting efficient and rapid heating.[1][4] This can be particularly effective for driving the dehydration process.
-
2. Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that need to be finely tuned.
-
Causality: The reaction often requires elevated temperatures to overcome the activation energy for cyclization.[2] However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product, resulting in the formation of unwanted side products.
-
Solution Protocol:
-
Temperature Screening: Systematically screen a range of temperatures (e.g., 110°C to 180°C when using PPA) to find the optimal balance between reaction rate and product stability.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.[4]
-
3. Inefficient Oxidation (if applicable): Some synthetic routes may proceed through a benzothiazoline intermediate which then needs to be oxidized to the final benzothiazole.
-
Causality: If the oxidation step is incomplete, the reaction will be stalled at the intermediate stage, leading to a lower yield of the desired aromatic product.[4] While many syntheses relying on carboxylic acids and high temperatures might not explicitly require an external oxidant, alternative syntheses starting from aldehydes do. In those cases, atmospheric oxygen often serves as the oxidant.[4]
-
Solution Protocol:
-
Ensure Aerobic Conditions: If you suspect an incomplete oxidation, ensure the reaction is not running under strictly inert conditions, allowing for the presence of atmospheric oxygen.
-
Consider Mild Oxidants: For syntheses that may benefit from an explicit oxidant, options like hydrogen peroxide (H₂O₂) in combination with an acid like HCl can be effective.[4]
-
Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge that can complicate purification and reduce the isolated yield.
1. Formation of Polymeric Materials:
-
Causality: Polyphosphoric acid, while an effective reagent, can promote polymerization, especially at higher temperatures.[1] This leads to the formation of intractable tars that can trap the desired product.
-
Solution Protocol:
-
Control Temperature: Carefully control the reaction temperature to avoid excessive heating.
-
Alternative Catalysts: Consider using milder catalysts that are less prone to causing polymerization.
-
2. Incomplete Reaction and Starting Material Contamination:
-
Causality: If the reaction does not go to completion, you will have unreacted 4-amino-3-mercaptobenzoic acid and the reacting carboxylic acid in your crude product.
-
Solution Protocol:
-
Optimize Reaction Time: As mentioned previously, monitor the reaction by TLC to ensure all starting materials have been consumed.[4]
-
Stoichiometry: Ensure the correct stoichiometric ratio of reactants.
-
3. Decarboxylation:
-
Causality: The carboxylic acid group on the benzothiazole ring can be susceptible to decarboxylation at very high temperatures, leading to the formation of unsubstituted benzothiazole.
-
Solution Protocol:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of microwave synthesis, which often requires shorter reaction times.
-
Question 3: My product is difficult to isolate and purify. What strategies can I employ for better purification?
Answer:
Effective product isolation and purification are critical for obtaining a high-purity final product and an accurate yield calculation.
1. Product Precipitation and Work-up:
-
Causality: this compound is often precipitated by pouring the reaction mixture into a large volume of cold water.[4] The efficiency of this precipitation can be affected by the pH of the solution.
-
Solution Protocol:
-
Controlled Precipitation: After pouring the reaction mixture into ice-cold water, adjust the pH with a suitable base (e.g., ammonia solution) to ensure complete precipitation of the carboxylic acid as its salt, or with an acid to precipitate the free acid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any water-soluble impurities.[4]
-
2. Recrystallization:
-
Causality: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for its success.
-
Solution Protocol:
-
Solvent Screening: Screen various solvents or solvent mixtures (e.g., ethanol, acetic acid, DMF/water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
3. Column Chromatography:
-
Causality: While effective, the acidic nature of the carboxylic acid can lead to streaking on a standard silica gel column.
-
Solution Protocol:
-
Modified Eluent: Add a small amount of a volatile acid, such as acetic acid, to the eluent system to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most direct and common starting material is 4-amino-3-mercaptobenzoic acid .[2] This is typically condensed with a variety of reagents, most commonly a carboxylic acid or its corresponding acyl chloride.[1][2] An alternative approach involves starting with 4-aminobenzoic acid and reacting it with potassium thiocyanate and bromine to form the benzothiazole ring.[5]
Q2: What is the general mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and a carboxylic acid?
The reaction proceeds through a nucleophilic attack of the amino group of the 2-aminothiophenol derivative on the carbonyl carbon of the carboxylic acid (often activated by a catalyst like PPA). This is followed by an intramolecular cyclization where the thiol group attacks the newly formed imine-like intermediate. Subsequent dehydration leads to the formation of the aromatic benzothiazole ring.[1]
Q3: Are there "greener" or more environmentally friendly methods for this synthesis?
Yes, several approaches aim to improve the environmental footprint of benzothiazole synthesis. These include:
-
Solvent-free reactions: Conducting the reaction without a solvent can simplify work-up and reduce waste.[3][4]
-
Microwave-assisted synthesis: This technique often leads to shorter reaction times, which can reduce energy consumption.[3][4]
-
Use of reusable catalysts: Heterogeneous catalysts like MeSO3H/SiO2 can sometimes be recovered and reused.[3]
-
Water as a solvent: Some benzothiazole syntheses have been successfully carried out in aqueous media, which is a much greener alternative to many organic solvents.[6]
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: A decision tree to systematically troubleshoot low yields in your reaction.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Starting Materials | Use high-purity 4-amino-3-mercaptobenzoic acid. | Impurities in starting materials can lead to side reactions and lower yields. |
| Catalyst | Polyphosphoric acid (PPA) or MeSO3H/SiO2. | These act as both catalysts and dehydrating agents to drive the reaction forward. [1][3] |
| Temperature | 110-180°C (with PPA). | Sufficient temperature is needed for cyclization, but excessive heat can cause degradation. [2] |
| Reaction Time | Monitor by TLC. | Ensures the reaction goes to completion without unnecessary heating. [4] |
| Atmosphere | Typically ambient air. | For some related syntheses, atmospheric oxygen can aid in the final oxidation step. [4] |
| Work-up | Precipitation in ice-cold water. | A standard and effective method for initial product isolation. [4] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
Sources
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Benzothiazole-6-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of benzothiazole-6-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable compounds in high purity. Drawing from established chemical principles and methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Recovery After Acid-Base Extraction
Question: I've performed an acid-base extraction to isolate my this compound derivative, but upon acidification of the aqueous layer, little to no product precipitates. What's going wrong?
Probable Causes & Solutions:
-
Incomplete Extraction into the Aqueous Base: The carboxylic acid group on the benzothiazole core makes the molecule acidic, allowing it to be deprotonated by a base and extracted into an aqueous layer.[1][2] However, if the organic solvent used is too polar or if the aqueous base is too weak or dilute, the partition coefficient may not strongly favor the aqueous phase.
-
Causality: The efficiency of extraction depends on the pKa of the carboxylic acid and the pH of the aqueous solution. A general rule is to adjust the aqueous phase to a pH at least two to three units above the pKa of the acid to ensure complete deprotonation and solubilization.[3]
-
Protocol:
-
Ensure your basic solution is sufficiently strong. Sodium bicarbonate (NaHCO₃) is a weak base and may be insufficient for less acidic derivatives.[4][5] Consider using a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH).
-
Perform multiple extractions (e.g., 3 times) with the aqueous base to ensure complete transfer of the carboxylate salt.
-
After extraction, "back-wash" the combined basic aqueous layers with a fresh portion of an immiscible organic solvent (like diethyl ether or ethyl acetate) to remove any co-extracted neutral impurities.[5]
-
-
-
Insufficient Acidification: To precipitate the product, the carboxylate salt in the aqueous layer must be fully protonated back to the neutral carboxylic acid, which is typically less soluble in water.[2][3]
-
Causality: If the pH is not lowered sufficiently (well below the pKa of the carboxylic acid), the compound may remain in its anionic, water-soluble salt form.
-
Protocol:
-
Cool the aqueous layer in an ice-water bath before and during acidification to minimize solubility.
-
Add a strong acid, such as 1M or 2M hydrochloric acid (HCl), dropwise while stirring vigorously.[4]
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the solution is distinctly acidic (pH 2-3 is a safe target).[4]
-
If precipitation is slow, gently scratch the inside of the flask with a glass rod to create nucleation sites.[6] Allow the mixture to stand in the ice bath for at least 30 minutes to maximize precipitation before filtration.
-
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Question: I'm trying to recrystallize my crude product, but it separates as an oil instead of forming crystals. How can I fix this?
Probable Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: Oiling out often occurs when the solution is supersaturated, and the molecules do not have sufficient time to align into an ordered crystal lattice.[6]
-
Causality: Rapid cooling favors kinetic trapping of disordered states (oils) over the thermodynamically favored crystalline state.
-
Protocol:
-
If an oil forms, reheat the solution until it is homogeneous again.
-
Add a small amount of additional hot solvent to decrease the concentration slightly.[6]
-
Allow the flask to cool slowly to room temperature, ideally by insulating it (e.g., with a towel or in a warm water bath that is allowed to cool). Do not place it directly into an ice bath.
-
Once at room temperature, induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask at the meniscus.[6]
-
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "antifreeze" and preventing crystallization.
-
Causality: The presence of even small amounts of other molecules can interfere with the packing of the desired compound into a regular crystal structure.
-
Protocol:
-
Consider a preliminary purification step before recrystallization. An acid-base extraction is often an excellent choice to remove neutral or basic impurities from your acidic product.[4]
-
Alternatively, a quick filtration through a small plug of silica gel can remove highly polar or non-polar impurities.
-
-
Issue 3: Poor Separation or Streaking During Column Chromatography on Silica Gel
Question: My this compound derivative is streaking badly on the TLC plate and I'm getting poor separation on my silica gel column. What should I do?
Probable Causes & Solutions:
-
Strong Interaction with Acidic Silica: The benzothiazole nucleus contains basic nitrogen atoms, and the carboxylic acid is, of course, acidic. These functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[6][7][8]
-
Causality: The acidic nature of silica gel can cause strong ionic interactions with basic sites on the molecule or deprotonate the carboxylic acid, leading to poor elution behavior.
-
Protocol:
-
Add a Modifier to the Eluent: To improve peak shape and separation, modify your mobile phase.
-
For acidic compounds like these, adding a small amount of a volatile acid like acetic acid or formic acid (typically 0.1-1%) to the eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[6]
-
If basic impurities are the issue, adding a small amount of a base like triethylamine (0.1-1%) can neutralize the acidic sites on the silica.[6]
-
-
Switch the Stationary Phase: If modifying the eluent is not effective, the stationary phase may be the problem.
-
Reversed-Phase Chromatography: This is an excellent alternative for polar compounds. Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.[6]
-
Neutral or Basic Alumina: For compounds that are particularly sensitive to acidic silica, neutral or basic alumina can be a suitable alternative stationary phase.[9]
-
-
-
Workflow for Purification Method Selection
The following diagram provides a decision-making framework for selecting an appropriate purification strategy based on the nature of the crude product and impurities.
Caption: Decision workflow for purifying this compound derivatives.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing this compound derivatives?
A1: The ideal solvent depends heavily on the other substituents on the molecule. However, good starting points are polar protic solvents. Common choices include ethanol, methanol, or mixtures of ethanol and water.[4] For more nonpolar derivatives, solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes might be effective.[10] It is always best to perform small-scale solubility tests with a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[11]
Q2: My compound seems to be degrading on the silica gel column. How can I confirm this and prevent it?
A2: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[9] To test for stability, spot your crude material on a silica TLC plate, let it sit exposed to the air for an hour, and then elute it. If you see new spots that were not present in the initial spotting, your compound is likely degrading on the silica.[6] To prevent this, consider using a less acidic stationary phase like neutral alumina or switching to a reversed-phase chromatography method.[6]
Q3: How can I remove unreacted 2-aminothiophenol starting material from my product?
A3: 2-aminothiophenol has both a basic amino group and a weakly acidic thiol group. The most effective way to remove it is often through an acid-base extraction. Because your product is a carboxylic acid, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate.[1] The this compound will move into the aqueous layer as its sodium salt, while the 2-aminothiophenol, being a weaker acid, will largely remain in the organic layer. Separating the layers and then acidifying the aqueous layer will precipitate your purified product.[4]
Q4: I have persistent, closely-related impurities that co-elute with my product during column chromatography. What are my options?
A4: When impurities have very similar polarity to the product, separation is challenging.[9]
-
Optimize Chromatography: Try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[6][12] Using a shallower solvent gradient can also increase resolution.
-
Recrystallization: This technique purifies based on differences in solubility and crystal lattice packing, not just polarity. It can be highly effective at removing impurities that are difficult to separate by chromatography.
-
Derivative Formation: If the product is an oil or refuses to separate, consider converting it to a solid derivative (e.g., a salt with a specific base) that might have better crystallization properties.[9] After purification by recrystallization, the original carboxylic acid can be regenerated.
Principle of Acid-Base Extraction for Purification
This diagram illustrates how acid-base extraction separates the desired acidic product from neutral impurities.
Caption: Workflow illustrating the separation of an acidic product from neutral impurities.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- Unknown. Acid-Base Extraction. Millersville University.
- Wikipedia. (2023). Acid–base extraction.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- LookChem.
- Unknown.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Prabhu, P. P., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- Unknown. Recrystallization is the most common method for purifying solid compounds.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding benzothiazole synthesis, providing concise and actionable answers.
Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent and versatile method is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, most notably aldehydes.[1][2] This reaction is widely used due to its broad substrate scope, allowing for the synthesis of a diverse library of 2-substituted benzothiazoles.[3][1]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using UV light or iodine vapor.[4]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[1][4][5][6] Microwave-assisted synthesis and ultrasound irradiation are other popular green chemistry techniques that can dramatically reduce reaction times and energy consumption.[4][7][8][9][10]
Q4: What are the key safety precautions when working with 2-aminothiophenol?
A4: 2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) when possible. As a thiol, it possesses a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.[4]
II. Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments, providing potential causes and validated solutions.
Low product yield is a frequent challenge in organic synthesis.[11] A systematic approach is crucial for identifying and resolving the underlying issue.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Poor Quality of Starting Materials | Verify the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is particularly prone to oxidation, forming a disulfide byproduct which can inhibit the reaction.[4] Using a freshly opened bottle or purifying the reagent before use is highly recommended. Impurities in the aldehyde or other starting material can also lead to side reactions.[11] |
| Suboptimal Reaction Conditions | Systematically optimize temperature, time, and concentration. The ideal temperature can vary significantly; some reactions proceed efficiently at room temperature, while others require reflux.[4][11] If the yield is low, incrementally increasing the temperature may be beneficial. Conversely, if side products are forming, lowering the temperature could improve selectivity.[4] Small-scale trial reactions are an effective way to screen for optimal parameters without consuming large quantities of materials.[11] |
| Inadequate Oxidation | Ensure an appropriate oxidant is present if the reaction does not utilize atmospheric oxygen. The final step in the formation of the aromatic benzothiazole ring is an oxidation.[12] Common oxidants include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or molecular oxygen from the air.[3][12][13] The choice of oxidant is critical; for instance, DMSO can often serve as both the solvent and the oxidant.[12][13] |
| Atmospheric Moisture and Oxygen Sensitivity | Employ inert atmosphere techniques for sensitive reactions. Many organic reactions are sensitive to air and moisture.[11] If your specific synthesis is known to be air-sensitive, using a nitrogen or argon blanket is crucial to prevent degradation of reagents or intermediates.[11] |
| Inefficient Mixing | Ensure adequate stirring, especially in heterogeneous reactions. Inefficient mixing can lead to poor reaction rates and consequently, lower yields. The stir rate should be sufficient for the scale and viscosity of your reaction mixture.[11] |
The presence of byproducts can complicate purification and significantly reduce the isolated yield of the desired benzothiazole.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Oxidation of 2-Aminothiophenol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The thiol group in 2-aminothiophenol is readily oxidized to form a disulfide dimer, a common impurity.[4] Minimizing the reaction's exposure to atmospheric oxygen can suppress this side reaction. |
| Over-oxidation of the Intermediate | Carefully control the stoichiometry of the oxidizing agent. In reactions that require an external oxidant, using an excess amount can lead to the over-oxidation of the benzothiazoline intermediate or the final product, generating unwanted byproducts. |
| Self-Condensation of Aldehyde | Optimize reaction conditions, particularly temperature and catalyst. Under certain conditions, especially with basic catalysts, aldehydes can undergo self-condensation (aldol reaction), reducing the amount available to react with 2-aminothiophenol. |
| Formation of Benzothiazoline | Ensure complete oxidation. In some cases, the reaction may stall at the benzothiazoline intermediate, especially if the oxidation step is inefficient. This is more common with aliphatic aldehydes.[14] Extending the reaction time or adding a suitable oxidant can drive the reaction to completion. |
Even with a successful reaction, isolating a pure product can be challenging.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Product Instability on Silica Gel | Consider alternative purification methods. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4] Using neutral or basic alumina, or employing a different purification technique like recrystallization, is recommended in these cases.[4] |
| Product Solubility Issues | Select an appropriate solvent system for workup and purification. If the desired product is highly soluble in the reaction solvent, precipitation upon cooling may not occur. In such cases, adding a non-solvent (e.g., water or hexane) can induce precipitation.[12] Alternatively, the product can be isolated by extraction with a suitable organic solvent followed by evaporation.[12] |
| Oily or Non-Crystalline Product | Attempt to form a salt or try different crystallization solvents. If the product is an oil, converting it to a hydrochloride salt can often induce crystallization, making it easier to handle and purify.[15] Screening a variety of solvents or solvent mixtures for recrystallization can also be effective. |
III. Key Experimental Protocols & Data
The reaction between 2-aminothiophenol and an aldehyde proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline to yield the aromatic benzothiazole ring.[12]
Caption: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.
When encountering issues in your synthesis, a logical workflow can help pinpoint the problem efficiently.
Caption: A decision tree for troubleshooting common synthesis issues.
The choice of catalyst and solvent significantly impacts the efficiency of benzothiazole synthesis. The table below summarizes various reported conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [3][1] |
| SnP₂O₇ | Solvent-free | 80 | 8-35 min | 87-95 | [3][1][6] |
| None (Ultrasound) | Solvent-free | Room Temp | 20 min | 65-83 | [9] |
| None (MW) | Acacia Concinna | N/A | Short | High | [8] |
| Cu(II)-TD@nSiO₂ | N/A | N/A | 15-90 min | 87-98 | [3][16] |
| None | Water | 110 | 20 min | High | [14] |
This table provides a snapshot of various conditions. Optimal conditions will vary based on the specific substrates used.
This protocol provides a general guideline for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol (or Dimethyl Sulfoxide - DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in a suitable solvent like ethanol (5-10 mL).[4]
-
Addition of Reagent: To the stirring solution, add 2-aminothiophenol (1.0 mmol).[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from 1 to several hours depending on the specific substrates and conditions used.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-phenylbenzothiazole.[12]
IV. References
-
Belavagi, V. V., & Kumar, M. (2019). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 24(21), 3887. [Link]
-
Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4). [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(22), 5482. [Link]
-
Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 105-115. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. [Link]
-
UPCommons. (2023). Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Majumder, A., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 835-842. [Link]
-
Chakraborti, A. K., et al. (2004). Synthesis of benzothiazoles/benzothiazolines by reaction of aldehydes with 2-aminothiophenol in water. Organic & Biomolecular Chemistry, 2(11), 1547-1549. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Synthesis of Benzothiazole Derivatives
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, particularly side product formation, and provide in-depth troubleshooting advice in a practical question-and-answer format. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde?
A1: The most common and direct route involves a series of well-understood steps. The reaction is initiated by a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by the intramolecular cyclization of the thiol group onto the imine carbon, leading to a benzothiazoline intermediate. The final step is an oxidation reaction that aromatizes the thiazoline ring to the stable benzothiazole.[1]
Sources
Technical Support Center: Troubleshooting Low Solubility of Benzothiazole Compounds
Welcome to the technical support center for researchers working with benzothiazole-based compounds. The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] However, its fused heterocyclic and often lipophilic nature frequently presents a significant challenge: low aqueous solubility.[5][6]
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to diagnose and overcome solubility issues encountered during your experiments. We will move from first principles to advanced formulation strategies, explaining not just what to do, but why it works.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding benzothiazole solubility.
Q1: Why is my benzothiazole compound so poorly soluble in water?
A: The benzothiazole core is an aromatic, bicyclic system that is inherently hydrophobic.[7] This structure leads to strong crystal lattice energy (solute-solute interactions) that is difficult to overcome by the weaker interactions with water molecules (solute-solvent interactions). The principle of "like dissolves like" dictates that non-polar compounds prefer non-polar solvents.[8] While benzothiazole itself is soluble in organic solvents like DMSO and ethanol, its aqueous solubility is very limited.[5] Furthermore, substituents added to the core during drug design can increase molecular weight and lipophilicity, further decreasing aqueous solubility.[9][10]
Q2: I dissolved my compound in DMSO for a stock, but it crashed out when I added it to my aqueous buffer. What happened?
A: This is a classic case of a compound exceeding its kinetic solubility . Your highly concentrated DMSO stock created a temporary, supersaturated state when diluted into the aqueous buffer. This state is thermodynamically unstable, and the compound quickly precipitates or "crashes out" as it tries to reach its true, much lower, equilibrium solubility in the final solvent mixture. This is a very common issue for lipophilic compounds in early-stage drug discovery.[11]
Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I measure?
A:
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. It is typically measured using the time-intensive but highly reliable shake-flask method.[12][13] This value is critical for understanding the absolute solubility limit under stable conditions.
-
Kinetic Solubility is the concentration at which a compound, dissolved in a high-concentration organic stock (usually DMSO), precipitates when added to an aqueous buffer.[11] It is a high-throughput measurement often used in early discovery to flag potential issues.
For initial screening, kinetic solubility is often sufficient. For lead optimization and formulation development, measuring thermodynamic solubility is essential.
Q4: My compound has a basic nitrogen atom. Can I use pH to my advantage?
A: Absolutely. If your benzothiazole derivative contains ionizable functional groups (like amines or carboxylic acids), pH adjustment is one of the most powerful tools at your disposal.[14] By adjusting the pH of your aqueous buffer to be at least 1-2 units away from the compound's pKa, you can ionize the molecule. This charge dramatically increases its polarity and its ability to interact with water, thereby increasing solubility.[15][16] For a basic amine, lowering the pH will protonate it (R-NH3+), while for an acidic group, raising the pH will deprotonate it (R-COO-).
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to solving specific solubility problems you may encounter in the lab.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility challenges.
Caption: A decision tree for troubleshooting common solubility issues.
Scenario 1: Your compound precipitates upon dilution into aqueous buffer.
This is the most frequent challenge. The goal is to modify the aqueous environment to make it more hospitable to your compound.
Cause: The final solvent system is too polar for your hydrophobic compound, causing it to fall out of the supersaturated state created by the DMSO stock.
Solutions (in order of increasing complexity):
-
pH Adjustment: As mentioned in the FAQ, if your molecule has an ionizable center, this is the first and most effective strategy. Check the structure for basic amines or acidic protons. Adjust the buffer pH accordingly. For example, many benzothiazoles are stable in acidic conditions which can protonate ring nitrogens or exocyclic amines.[16]
-
Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[17][18] This reduction in polarity lowers the interfacial tension between your compound and the solvent, making dissolution more favorable.[19][20]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), Glycerol.
-
Practical Tip: Start by preparing your buffer with 5-10% (v/v) of a co-solvent. Be aware that high concentrations of co-solvents can be toxic to cells in biological assays.[21] The solubility of a compound often increases exponentially with the fraction of co-solvent.[21]
-
-
Employ Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They act as molecular hosts, encapsulating the poorly soluble benzothiazole "guest" molecule.[23][24] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[25][26]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). These derivatives have much higher aqueous solubility than native β-cyclodextrin.[22][25]
-
Practical Tip: This is highly effective for in-vitro and in-vivo studies. See the protocol in Part 3 for a practical workflow.
-
Scenario 2: You cannot achieve the desired concentration in your primary organic stock (e.g., 10 mM in DMSO).
Cause: The compound has exceptionally low intrinsic solubility, even in polar aprotic solvents, due to very strong crystal lattice forces.
Solutions:
-
Try Alternative Solvents: While DMSO is the standard, other solvents can sometimes offer better performance.
-
N,N-Dimethylformamide (DMF): Similar to DMSO but can sometimes be more effective.
-
N-Methyl-2-pyrrolidone (NMP): A powerful, less common solvent for highly intractable compounds.
-
Tetrahydrofuran (THF): Can be useful but is more volatile and reactive.
-
-
Apply Energy (with caution):
-
Gentle Warming: Warm the solution to 30-40°C in a water bath. This can help overcome the activation energy required for dissolution. Always check the compound's stability at higher temperatures first.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break apart the solid lattice and promote solvation.
-
-
Re-evaluate Required Concentration: Is a 10 mM or 20 mM stock truly necessary? For potent compounds, a 1 mM or 5 mM stock may be sufficient for all planned experiments and will be easier to prepare.
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Increases compound ionization and polarity.[14] | 10x - >1000x | Highly effective, simple, inexpensive. | Only works for ionizable compounds; may affect compound stability or biological activity. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[18] | 2x - 50x | Simple to implement, works for neutral compounds. | Can cause cytotoxicity at high concentrations; may affect protein binding. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[23][25] | 5x - >500x | Very effective, widely used in formulations, can improve bioavailability.[22][27] | Can be expensive; potential for renal toxicity at very high doses.[25] |
| Solid Dispersion | Disperses drug molecules in a solid hydrophilic carrier matrix.[28][29] | 10x - >100x | Significantly improves dissolution rate and bioavailability.[30][31] | Requires specialized formulation techniques (e.g., spray drying, melt extrusion).[29] |
| Particle Size Reduction | Increases the surface area-to-volume ratio, accelerating dissolution rate.[17][23] | N/A (improves rate, not equilibrium solubility) | Established technology (micronization, nanosuspension).[25] | Does not increase thermodynamic solubility; can lead to particle aggregation. |
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for common solubility enhancement techniques.
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for measuring equilibrium solubility.[12]
-
Preparation: Add an excess amount of your solid benzothiazole compound to a known volume of the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Incubation: Allow the suspension to equilibrate for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After incubation, remove the vial and let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11][32]
-
Calculation: The measured concentration is the thermodynamic solubility of your compound in that specific medium.
Protocol B: Solubility Enhancement using Cyclodextrins
This protocol describes how to prepare a stock solution of a poorly soluble compound for in vitro testing.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological potentials of benzothiazoles derivatives [wisdomlib.org]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scirp.org [scirp.org]
- 10. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. scispace.com [scispace.com]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 29. japsonline.com [japsonline.com]
- 30. jddtonline.info [jddtonline.info]
- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 32. lifechemicals.com [lifechemicals.com]
"scaling up the synthesis of Benzothiazole-6-carboxylic acid"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling up the synthesis of Benzothiazole-6-carboxylic acid. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and robust.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable route involves the condensation and cyclization of 4-amino-3-mercaptobenzoic acid with a one-carbon source, typically formic acid. This method is favored for its high atom economy and relatively straightforward reaction conditions. The key challenge often lies in the preparation and handling of the 4-amino-3-mercaptobenzoic acid precursor, which is prone to oxidation.[1][2]
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
A2: The primary hazard is associated with the starting material, 4-amino-3-mercaptobenzoic acid. As a thiol, it has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[3] More importantly, thiols are readily oxidized by atmospheric oxygen, which can lead to the formation of disulfide byproducts and poses a safety risk.[3] It is highly recommended to handle this reagent under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed to clearly separate the starting material, the product, and any major byproducts. Co-spotting the reaction mixture with the starting material is essential to confirm its consumption. Visualization under UV light is typically sufficient for these aromatic compounds.[3]
Q4: What are some "green" or more environmentally friendly approaches to consider for this synthesis?
A4: Green chemistry principles can be applied by selecting appropriate catalysts and solvents. Some modern protocols for benzothiazole synthesis utilize water as a solvent, employ reusable heterogeneous catalysts (like silica-supported catalysts), or are performed under solvent-free conditions, often with microwave assistance to reduce reaction times and energy consumption.[4][5][6] While direct application to this compound may require optimization, these approaches represent the forefront of sustainable chemical synthesis.[6]
Synthesis Pathway Overview
The core reaction for forming the benzothiazole ring in this context is the condensation of an o-aminothiophenol derivative with a carboxylic acid.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide for Scale-Up
Scaling a synthesis from the benchtop to a pilot or production scale introduces challenges related to thermal management, mixing, and material handling. This guide addresses common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Product Yield or Stalled Reaction
A drop in yield is one of the most frequent problems during scale-up. The cause can often be traced back to physical or chemical parameters that do not scale linearly.
Caption: Decision workflow for troubleshooting low yields during scale-up.
Troubleshooting Reference Table
| Potential Cause | Underlying Issue at Scale | Recommended Solutions & Rationale |
| Poor Reagent Quality | The primary starting material, 4-amino-3-mercaptobenzoic acid, is highly susceptible to air oxidation, forming disulfide impurities that will not cyclize.[3] Large containers may have more headspace and longer exposure to air during charging. | Procure high-purity starting material and use it promptly. If purity is suspect, consider recrystallization. Charge the reactor under a nitrogen or argon blanket to prevent oxidation. |
| Inefficient Mixing | In large reactors, achieving uniform mixing is more difficult. Pockets of high or low reactant concentration can lead to side reactions or unreacted starting material. | Increase the agitation rate. Ensure the reactor is properly baffled. For viscous slurries, a different impeller type (e.g., anchor or helical) may be required to ensure proper mass transfer. |
| Poor Thermal Control | The condensation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. "Hot spots" can form, leading to thermal decomposition of reactants or product. | Implement a programmed heating and cooling protocol. Use a reactor jacket with a circulating thermal fluid for precise temperature control. For highly exothermic steps, consider semi-batch addition of a limiting reagent to control the rate of heat generation. |
| Incomplete Dehydration | The final cyclization step involves the removal of water. In a large volume, ensuring complete removal of water can be challenging and may lead to an unfavorable equilibrium. | Use a Dean-Stark trap or a similar apparatus to azeotropically remove water as it is formed, driving the reaction to completion. This is a standard technique for scaling up condensation reactions. |
Problem 2: Product Purity Issues
Increased levels of impurities at scale can complicate downstream processing and reduce the final product quality.
| Observed Impurity | Potential Cause at Scale | Recommended Solutions & Rationale |
| Disulfide Byproduct | Oxidation of the thiol starting material due to prolonged exposure to air during charging or reaction.[3] | Maintain a strict inert atmosphere throughout the process. Consider adding a small amount of a reducing agent if the problem persists, though this requires careful process validation. |
| Unreacted Starting Material | Inefficient mixing or poor heat transfer, as described in the low yield section. | Re-evaluate and optimize mixing and heating parameters for the larger scale. Ensure TLC analysis shows complete consumption of the limiting reagent before proceeding with work-up. |
| Dark/Tarry Product | Overheating or "hot spots" in the reactor causing thermal decomposition. The reaction may have been held at the target temperature for too long. | Refine the temperature control system. Establish a clear reaction endpoint via in-process controls (e.g., TLC, HPLC) to avoid unnecessarily long reaction times. |
Scale-Up Protocol Considerations
This section provides a generalized protocol, highlighting key differences between lab and pilot scales.
Comparative Reaction Parameters
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Rationale for Change |
| Reagents | |||
| 4-Amino-3-mercaptobenzoic acid | 10.0 g (1.0 equiv) | 1.0 kg (1.0 equiv) | Direct scale-up of the limiting reagent. |
| Formic Acid | ~50 mL (Excess) | ~5 L (Excess) | Formic acid often serves as both reagent and solvent. Maintaining a similar excess ensures the reaction kinetics remain favorable. |
| Conditions | |||
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Jacketed Glass Reactor | A jacketed reactor is essential for proper temperature control at this scale. |
| Inert Atmosphere | Nitrogen balloon | Continuous N₂ purge/blanket | A static balloon is insufficient for larger volumes; a continuous, low-pressure purge is required. |
| Temperature | 100-110 °C (Oil bath) | 100-110 °C (Internal probe) | An internal probe gives a more accurate reading of the reaction mass temperature than the external jacket temperature. |
| Reaction Time | 4-6 hours | 6-10 hours | Reactions at scale can be slower due to mass and heat transfer limitations. Rely on IPC (In-Process Control) rather than a fixed time. |
| Work-up | Cool, precipitate with water, filter | Cool, transfer to quench vessel, filter | Handling large volumes requires dedicated vessels for quenching and larger filtration equipment (e.g., Nutsche filter). |
Step-by-Step Pilot Scale Protocol
-
Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted with a continuous nitrogen purge.
-
Reagent Charging: Under the nitrogen blanket, charge the reactor with 4-amino-3-mercaptobenzoic acid (1.0 kg).
-
Solvent Addition: Add formic acid (~5 L) to the reactor. Begin agitation to ensure the solid is well-suspended.
-
Heating: Program the reactor's thermal control unit to slowly heat the mixture to an internal temperature of 100-110 °C. Monitor for any significant exotherm.
-
Reaction Monitoring: Hold the mixture at temperature. Every 1-2 hours, carefully take a sample for TLC analysis to monitor the consumption of the starting material.
-
Reaction Completion & Cooldown: Once the starting material is consumed (as per TLC), turn off the heating and allow the mixture to cool to < 30 °C.
-
Product Isolation (Work-up):
-
Slowly transfer the cooled reaction mixture into a separate vessel containing cold water (~20 L) with vigorous stirring.
-
A precipitate of the crude this compound should form.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the solid product using a Nutsche filter or similar large-scale filtration apparatus.
-
Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove residual formic acid.
-
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification at Scale: Acid-Base Extraction
If the crude product requires further purification, an acid-base extraction is highly effective for carboxylic acids.[7]
-
Dissolution: Suspend the crude solid in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extraction: Transfer the suspension to a large separatory funnel or extraction vessel. Add a mild aqueous base (e.g., 5% sodium bicarbonate solution) and mix thoroughly. The carboxylic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid until the pH is ~2. The purified this compound will precipitate out.
-
Final Isolation: Collect the pure solid by filtration, wash with cold water, and dry as described previously.
References
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Various Authors. (n.d.).
- Yadav, R., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(5). [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
- Request PDF. (2025). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation.
- ResearchGate. (n.d.). Bulk Scale Synthesis of Substituted benzothiazoles.
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]
- Sharma, D., et al. (2021). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. [Link]
- Maleev, V. I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. organic-chemistry.org. [Link]
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. sciencemadness.org. [Link]
- Tomšič, T., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8138-8147. [Link]
- Request PDF. (2025). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids.
- ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives.
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- PubChem. (n.d.). 4-Amino-3-mercaptobenzoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
- Gavrilova, E. A., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(13), 10582. [Link]
- El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. lookchem.com. [Link]
- Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%. cenmed.com. [Link]
- Amerigo Scientific. (n.d.). This compound (96%). amerigoscientific.com. [Link]
Sources
- 1. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]
- 2. 4-Amino-3-mercaptobenzoic acid | C7H7NO2S | CID 598058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Decarboxylation of Benzothiazole-6-carboxylic Acid
Welcome to the technical support center for the decarboxylation of Benzothiazole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you navigate the complexities of this reaction. Our approach is rooted in explaining the why behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Decarboxylating an Aromatic Carboxylic Acid
This compound is a stable aromatic carboxylic acid. Unlike β-keto acids, which decarboxylate readily upon gentle heating, aromatic carboxylic acids require more forcing conditions to expel carbon dioxide.[1][2] The primary challenge lies in overcoming the high activation energy required to break the C-C bond between the aromatic ring and the carboxyl group without causing thermal decomposition of the benzothiazole core.[3]
This guide will walk you through the common pitfalls of this reaction, from incomplete conversion to catalyst-related issues, providing you with a robust framework for success.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the decarboxylation of this compound.
Q1: My reaction is not proceeding, or the conversion is very low. What's going wrong?
Answer: This is the most common issue and typically points to insufficient energy to overcome the reaction's activation barrier. Simply heating the compound in a standard solvent is often ineffective.
-
Causality: The melting point of this compound is high (245-251 °C), indicating significant thermal stability.[4] Simple thermal decarboxylation without a catalyst often requires temperatures that exceed the boiling points of common laboratory solvents, and even then, may not proceed efficiently.[5]
-
Solutions & Scientific Rationale:
-
Increase Temperature with a High-Boiling Point Solvent: If you are attempting a thermal decarboxylation, ensure your solvent has a sufficiently high boiling point. Solvents like quinoline or N-Methyl-2-pyrrolidone (NMP) are often used for high-temperature reactions. The solvent can also play a role in stabilizing reaction intermediates.
-
Introduce a Catalyst: The most reliable method to achieve efficient decarboxylation at lower temperatures is through catalysis.[6] Metal catalysts, particularly those based on copper or silver, are known to facilitate this transformation.[6][7] The catalyst coordinates to the carboxylate, stabilizing the transition state and lowering the required reaction temperature.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this type of reaction. Microwaves provide rapid, localized heating, which can accelerate the reaction rate significantly compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[8][9]
-
Q2: I'm seeing multiple spots on my TLC, and my final product is a dark, tarry substance. What is happening?
Answer: This indicates thermal decomposition. The high temperatures required for uncatalyzed decarboxylation can lead to the breakdown of the benzothiazole ring system, resulting in a complex mixture of byproducts and polymerization.
-
Causality: While the benzothiazole core is relatively stable, the forcing conditions (high heat for extended periods) necessary for uncatalyzed decarboxylation can lead to undesired side reactions and degradation.
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature with Catalysis: This is the most effective solution. As mentioned in Q1, a copper or silver catalyst can reduce the required temperature by over 50°C, minimizing the risk of thermal decomposition.[6]
-
Run the Reaction Under an Inert Atmosphere: At high temperatures, trace amounts of oxygen can promote oxidative side reactions. Conducting the experiment under a nitrogen or argon atmosphere can help to prevent the formation of oxidized byproducts.
-
Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC. Prolonged heating after the reaction has reached completion will only increase the likelihood of degradation.
-
Q3: I'm using a copper catalyst, but the reaction is still sluggish or incomplete. What are the potential issues with my catalytic system?
Answer: Catalyst activity is paramount. Several factors can inhibit the efficiency of a metal-catalyzed decarboxylation.
-
Causality: The catalytic cycle can be impeded by impurities, improper ligand choice, or insufficient catalyst loading. The choice of ligand is crucial as it modulates the electronic properties and stability of the copper catalyst.
-
Solutions & Scientific Rationale:
-
Use a Ligand: Copper-catalyzed decarboxylations are often significantly accelerated by the addition of a ligand.[6] Ligands such as 1,10-phenanthroline or aliphatic amines like tetramethylethylenediamine (TMEDA) can enhance the catalyst's activity, allowing for lower temperatures and shorter reaction times.[6]
-
Check Catalyst and Reagent Purity: Ensure your copper source (e.g., Cu(I) oxide, CuBr) and ligand are pure. Impurities can poison the catalyst. The starting material should also be free of contaminants that could interfere with the catalyst.
-
Optimize Catalyst Loading: While it may be tempting to use a very small amount of catalyst, there is a minimum threshold for effectiveness. If the reaction is slow, consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylation of this compound
This protocol provides a reliable method for the decarboxylation of this compound using a copper catalyst and a high-boiling point solvent.
Materials:
-
This compound (1 eq)
-
Copper(I) oxide (Cu₂O) (0.1 eq)
-
Quinoline (solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, thermocouple)
Procedure:
-
To a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound and Copper(I) oxide.
-
Add quinoline to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of the benzothiazole product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with 1M HCl (aq) to remove the quinoline. Multiple washes may be necessary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzothiazole.
Visualizations
Troubleshooting Logic Flow
The following diagram outlines the decision-making process for troubleshooting common decarboxylation issues.
Caption: Troubleshooting workflow for decarboxylation.
Catalyzed vs. Uncatalyzed Reaction Pathway
This diagram illustrates the effect of a catalyst on the energy profile of the decarboxylation reaction.
Caption: Energy profile of catalyzed vs. uncatalyzed reaction.
Summary of Key Parameters
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Low/No Conversion | Increase temperature; use high-boiling solvent (e.g., quinoline). | Overcomes the high activation energy of C-C bond cleavage in a stable aromatic acid. |
| Decomposition | Use a catalyst (e.g., Cu₂O) to lower the required temperature. | Milder conditions prevent thermal degradation of the benzothiazole ring.[6] | |
| Catalyst | Sluggish Reaction | Add a ligand (e.g., 1,10-phenanthroline, TMEDA). | Ligands enhance catalyst activity and can significantly accelerate the reaction.[6] |
| Inconsistent Results | Ensure high purity of catalyst, ligand, and starting material. | Impurities can poison the catalyst and inhibit the reaction. | |
| Atmosphere | Side Product Formation | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation of starting materials and intermediates at high temperatures. |
| Reaction Time | Low Yield/Decomposition | Monitor reaction progress (TLC/HPLC) to determine the optimal time. | Avoids incomplete reactions and prevents product degradation from prolonged heating. |
References
- BenchChem Technical Support Team. (2025). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. BenchChem.
- Ashenhurst, J. (2022, May 20).
- Reddit User discussion. (2022, August 1). Second step: why do you get decarboxylation of only one COOH group? r/OrganicChemistry.
- Science Forums User discussion. (2023, March 27). Decarboxylation. Organic Chemistry Forum.
- Madsen, R., et al. (2014). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200.
- Song, Q., Feng, Q., & Zhou, M. (2013). Copper-Catalyzed Oxidative Decarboxylative Arylation of Benzothiazoles with Phenylacetic Acids and α-Hydroxyphenylacetic Acids with O2 as the Sole Oxidant. Organic Letters, 15(23), 5990-5993.
- Chakraborti, A. K., et al. (2004).
- Goossen, L. J., et al. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids within 5-15 min under microwave irradiation. The Journal of Organic Chemistry, 74(7), 2620-2623.
- Zhang, X., et al. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 16(29), 15286-15294.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound 96 3622-35-3 [sigmaaldrich.com]
- 5. Decarboxylation - Organic Chemistry - Science Forums [scienceforums.net]
- 6. future4200.com [future4200.com]
- 7. Copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids and α-hydroxyphenylacetic acids with O2 as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimization of Catalysts for Benzothiazole Ring Formation
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic benzothiazole ring formation. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses the most frequent challenges encountered during the catalytic synthesis of benzothiazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: Why is my product yield consistently low or non-existent?
Answer: Low or no yield is a multifaceted problem that can originate from the quality of your starting materials, the choice of catalyst, or suboptimal reaction conditions. Let's break down the likely culprits.
-
Purity of Starting Materials: The primary amine, 2-aminothiophenol, is highly susceptible to oxidation, where it dimerizes to form a disulfide.[1] This disulfide impurity is unreactive in the condensation step and will significantly reduce your potential yield.
-
Expert Recommendation: Always use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use. To prevent oxidation during the reaction, especially if it is a lengthy one, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Inefficient Catalyst System: The catalyst is the cornerstone of this transformation. An inappropriate choice or incorrect loading can lead to a stalled reaction.
-
Expert Recommendation: A catalyst screening is often the most logical first step. The choice depends on your substrates (aldehyde, carboxylic acid, etc.). For condensations with aldehydes, catalysts like H₂O₂/HCl, nano CeO₂, and various Lewis acids have proven effective.[1][2] For carboxylic acids, catalysts such as polyphosphoric acid (PPA) are more traditional, though modern heterogeneous options exist.[1][3] Start with a catalyst loading of 5-10 mol% and optimize from there.
-
-
Incomplete Cyclization or Oxidation: The reaction proceeds via a Schiff base intermediate, which cyclizes to a 2,3-dihydrobenzothiazole (benzothiazoline). This intermediate must then be oxidized to form the aromatic benzothiazole ring.[4][5] If the oxidation step is inefficient, the reaction will stall at the benzothiazoline stage.[6]
-
Expert Recommendation: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when DMSO is used as a solvent, which can facilitate oxidation.[5][6] In other cases, an explicit oxidant like hydrogen peroxide (H₂O₂) is required.[3][4] Monitoring your reaction by Thin-Layer Chromatography (TLC) is crucial to distinguish between unreacted starting material and the benzothiazoline intermediate.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. Some reactions proceed smoothly at room temperature, while others require heat to overcome the activation energy for cyclization.[1]
-
Expert Recommendation: If your yield is low at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C). Conversely, if you observe byproduct formation at elevated temperatures, lowering the temperature may be beneficial.[1] Common solvents include ethanol and DMSO, but green approaches using water or solvent-free conditions have also been successful.[4][7]
-
Question 2: My reaction is messy, with multiple side products that complicate purification. What is happening?
Answer: The formation of multiple byproducts typically points to issues with reaction control, particularly temperature and reactant stoichiometry, or unwanted side reactions involving your starting materials.
-
Oxidation of 2-Aminothiophenol: As mentioned, the thiol group can oxidize to form a disulfide, which will appear as a significant impurity.[1]
-
Expert Recommendation: Perform the reaction under an inert atmosphere to minimize this side reaction.[1]
-
-
Self-Condensation of Aldehyde: Aldehydes, especially under acidic or basic conditions and at higher temperatures, can undergo self-condensation reactions.[2]
-
Expert Recommendation: Control the reaction temperature carefully. Adding the aldehyde slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring self-condensation.[2]
-
-
Incomplete Oxidation: As discussed in the low yield section, the accumulation of the benzothiazoline intermediate is a common issue and represents an incomplete reaction rather than a true side product.[6]
Question 3: My heterogeneous catalyst works well for the first run but loses activity upon recycling. How can I improve its stability?
Answer: Catalyst deactivation is a common challenge with heterogeneous systems. The root cause is often either the leaching of the active metal into the solution, the poisoning of catalytic sites by reactants or products, or the degradation of the catalyst's support structure.
-
Leaching of Active Species: The active catalytic component (e.g., metal nanoparticles) may not be strongly anchored to the support and can detach during the reaction.
-
Expert Recommendation: Ensure your catalyst synthesis protocol is robust. Post-synthesis, wash the catalyst thoroughly to remove any loosely bound species. After the reaction, recover the catalyst by simple filtration or magnetic decantation if using magnetic nanoparticles.[9] Avoid harsh workup conditions (strong acids/bases) that could degrade the support or promote leaching.
-
-
Catalyst Poisoning: The sulfur atom in 2-aminothiophenol or the benzothiazole product can sometimes bind strongly to the catalytic sites, blocking them for subsequent reactions.
-
Expert Recommendation: After recovery, try washing the catalyst with a solvent that can dissolve the potential poisons without harming the catalyst itself. In some cases, a mild thermal treatment (calcination) can regenerate the catalytic sites, but this must be done carefully to avoid structural damage.
-
-
Improving Reusability: The choice of support material is critical for a durable catalyst.
-
Expert Recommendation: Supports with high surface area and robust structures, such as SBA-15 silica or functionalized magnetic nanoparticles (e.g., Fe₃O₄), often provide better stability and reusability.[7][10] Several studies have demonstrated catalysts that can be reused for five or more cycles without significant loss of activity.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: How should I select an initial catalyst for my specific substrates? A1: Your choice of reactants is the primary guide. For the common condensation of an aldehyde with 2-aminothiophenol, a wide array of catalysts is available. The electronic nature of the aldehyde's substituents can influence reactivity; electron-withdrawing groups (EWGs) can sometimes lead to higher yields compared to electron-donating groups (EDGs), though many modern catalysts show broad compatibility.[8] A good starting point would be a well-documented, versatile system like H₂O₂/HCl or a reusable heterogeneous catalyst like nano CeO₂.[2][8]
Q2: What are the main advantages and disadvantages of homogeneous versus heterogeneous catalysts for this synthesis? A2: This is a key strategic decision.
-
Homogeneous Catalysts (e.g., Lewis acids, mineral acids) are dissolved in the reaction medium. Their main advantage is often high catalytic activity and selectivity under mild conditions because the active sites are readily accessible.[11] The primary disadvantage is the difficulty in separating the catalyst from the product, which can lead to product contamination and prevents easy recycling.[10]
-
Heterogeneous Catalysts (e.g., metals on a solid support like silica or nanoparticles) exist in a different phase from the reaction mixture. Their greatest advantage is the ease of separation (by filtration or magnetism) and excellent reusability, which aligns with the principles of green chemistry.[10][12] While historically they may have required harsher conditions, many modern heterogeneous catalysts are highly active under mild conditions.[7][10]
Q3: What are some established "green" or environmentally friendly catalytic approaches to benzothiazole synthesis? A3: Green chemistry principles are increasingly important. For benzothiazole synthesis, several strategies are employed:
-
Use of Water as a Solvent: Many protocols now use water as a safe, inexpensive, and environmentally benign solvent.[13]
-
Reusable Heterogeneous Catalysts: As discussed, these minimize waste by allowing the catalyst to be used for multiple reaction cycles.[3][10]
-
Solvent-Free Conditions: Some reactions can be run neat (without any solvent), often with microwave assistance, which dramatically reduces waste and reaction times.[1][14]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly accelerate the reaction, often leading to higher yields in minutes rather than hours, thereby saving energy.[1][4]
Data Presentation: Comparison of Catalytic Systems
The table below summarizes various catalytic systems for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes, highlighting the diversity of effective approaches.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages | Reference(s) |
| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94% | Short reaction time, simple setup, excellent yields. | [3][8] |
| Nano CeO₂ | Aqueous Media | 90 | 1-2 h | ~90% | Green solvent, reusable catalyst. | [8] |
| SnP₂O₇ | Ethanol | Reflux | 8-35 min | 87-95% | Very short reaction times, reusable heterogeneous catalyst. | [3] |
| Iodine | DMF / Solvent-free | 100 / 80 | 1-3 h | ~90% | Inexpensive catalyst, effective under solvent-free conditions. | [1][3][15] |
| Fe₃O₄@PDA/CuCl₂ | Water | 40 | 5-30 min | 79-97% | Magnetic recovery, green solvent, very mild conditions. | [7] |
Visualizations: Mechanisms and Workflows
Visual aids can clarify complex processes. Below are diagrams representing the core reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Core reaction pathway for benzothiazole formation.
Caption: Decision workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening (Aldehyde Substrate)
This protocol provides a framework for efficiently screening different catalysts for the condensation of 2-aminothiophenol with an aromatic aldehyde.
-
Preparation: In a series of identical reaction vials, add 2-aminothiophenol (1.0 mmol, 1.0 eq).
-
Solvent Addition: To each vial, add the chosen solvent (e.g., ethanol, 5 mL).[1]
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Catalyst A, Catalyst B, etc.) at a specific loading (e.g., 5 mol%). Ensure one vial is a control with no catalyst.
-
Reactant Addition: Add the aromatic aldehyde (1.0 mmol, 1.0 eq) to each vial.
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of each reaction periodically using Thin-Layer Chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product.
-
Work-up: Once a reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold water to precipitate the crude product.[4]
-
Isolation & Analysis: Collect the precipitate by vacuum filtration.[4] Dry the solid and determine the crude yield. Analyze the purity (e.g., by ¹H NMR or LC-MS) to identify the most effective catalyst.
Protocol 2: Green Synthesis Using H₂O₂/HCl in Ethanol
This protocol is an example of an efficient and environmentally conscious method that operates at room temperature.[3][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).[4]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise.[4]
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction is typically complete within 45-60 minutes. Monitor progress by TLC.[4]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry to obtain the 2-arylbenzothiazole.
References
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Advancement in Heterogeneous Catalysts for the Synthesis of Benzothiazole Derivatives.
- Optimization of the reaction conditions for synthesis of...
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. (2025). Benchchem.
- optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole. (2025). Benchchem.
- Troubleshooting Low Yields In The Synthesis of Benzothiazole Deriv
- Benzothiazole synthesis. Organic Chemistry Portal.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017).
- How to avoid byproduct formation in benzothiazole synthesis. (2025). Benchchem.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).
- Heterogeneous and homogeneous catalytic ozonation of benzothiazole promoted by activated carbon: kinetic approach. (2006). PubMed.
- Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Synthesis of Substituted Benzothiazoles
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzothiazoles. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in these reactions. We move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable solutions.
Q1: Why is my reaction yield for benzothiazole synthesis unexpectedly low or non-existent?
A low or non-existent yield is one of the most common frustrations in benzothiazole synthesis. The choice of solvent is frequently a primary factor. Let's break down the potential causes and solutions.
Potential Cause 1: Poor Solubility of Starting Materials If your 2-aminothiophenol and carbonyl compound (e.g., aldehyde, ketone) are not fully dissolved, the reaction kinetics will be severely hindered.
-
Solution: Select a solvent that effectively dissolves both reactants. Common choices include ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[1] For particularly stubborn starting materials, Dimethylformamide (DMF) can be used. A simple solubility test in a small vial before committing to the full-scale reaction is a prudent step.
Potential Cause 2: Inefficient Cyclization or Oxidation The synthesis of benzothiazole from 2-aminothiophenol and an aldehyde involves three key stages: condensation to an imine, cyclization to a benzothiazoline intermediate, and finally, oxidation to the aromatic benzothiazole.[2][3] The solvent plays a crucial role in this final oxidation step.
-
Explanation: Solvents like ethanol may require an external oxidizing agent, such as hydrogen peroxide (H₂O₂), or rely on atmospheric oxygen, which can be slow and inefficient.[1][4]
-
Solution 1 - The Dual-Role Solvent: Employ DMSO, which can serve as both the solvent and the oxidant, often leading to higher yields and cleaner reactions.[1][3][5] This strategy is particularly effective and simplifies the reaction setup.
-
Solution 2 - Green Oxidation Systems: In a solvent like ethanol, a catalytic system of H₂O₂/HCl has been shown to be highly efficient at room temperature.[4][6]
-
Solution 3 - Solvent-Free/Alternative Energy: Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, often without any solvent at all.[1][6][7]
Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving low-yield issues.
Caption: A step-by-step guide to troubleshooting low yields.
Q2: My purification is difficult due to the formation of multiple side products. How can solvent choice help?
Side product formation is a common issue that complicates purification and reduces isolated yield. The solvent environment can either suppress or promote these unwanted pathways.
Potential Cause 1: Oxidation of 2-Aminothiophenol The thiol group in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide byproduct.[8]
-
Solution: While performing the reaction under an inert atmosphere (nitrogen or argon) is the most direct solution, the choice of solvent and reaction time is also key.[8] Rapid, efficient reactions, such as those facilitated by microwave irradiation or highly effective catalysts, minimize the time the starting material is exposed to oxidative conditions.[7]
Potential Cause 2: Product is Highly Soluble in the Reaction Solvent Sometimes the reaction works perfectly, but the product is difficult to isolate from the solvent, leading to a low isolated yield.
-
Solution: If your product is soluble in the reaction solvent (e.g., ethanol, DMSO), precipitation can be induced by pouring the reaction mixture into a non-solvent like ice-cold water.[1] The precipitated solid can then be easily collected by vacuum filtration. If the product remains in solution, an extraction with a suitable organic solvent followed by evaporation is necessary.[3]
Data Summary: Impact of Solvent on Yield
The choice of solvent can have a dramatic impact on reaction yield, even when all other parameters are kept constant. Below is a comparative table for the synthesis of 2-phenylbenzo[d]thiazole.
| Entry | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | DMSO | [CholineCl][Imidazole]₂ | 120 °C, 6h | 46 | [9] |
| 2 | DMF | [CholineCl][Imidazole]₂ | 120 °C, 6h | 34 | [9] |
| 3 | 1,4-Dioxane | [CholineCl][Imidazole]₂ | 120 °C, 6h | 52 | [9] |
| 4 | Water | Sulfated Tungstate | RT, Ultrasonic | Good | [10] |
| 5 | Methanol | None | 60 °C, 2h | 95 | [11] |
| 6 | Solvent-Free | [CholineCl][Imidazole]₂ | 120 °C, 6h | 78 | [9] |
| 7 | Solvent-Free | Sulfated Tungstate | RT, Ultrasonic | 98 | [10] |
As demonstrated, solvent-free conditions or the use of specific green solvents like methanol or water can lead to significantly higher yields compared to traditional polar aprotic solvents in certain catalytic systems.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzothiazole synthesis, and how does the solvent influence it?
The most common pathway involves the condensation of 2-aminothiophenol with a carbonyl compound. The solvent is not a passive bystander; it actively influences each step.
Caption: General mechanism and key points of solvent influence.
-
Step 1 (Condensation): Polar protic solvents like methanol or ethanol can facilitate the initial nucleophilic attack of the amino group on the carbonyl carbon and the subsequent dehydration to form the Schiff base intermediate.[4][11]
-
Step 2 (Cyclization): This intramolecular step, where the thiol group attacks the imine carbon, is less dependent on the solvent but requires the intermediate to remain in solution.[3]
-
Step 3 (Oxidation): This is often the rate-limiting and most solvent-dependent step. As mentioned, a solvent like DMSO can directly participate as the oxidant.[5] In other solvents, the efficiency of oxidation by air or other reagents is paramount.[1]
Q2: What are the advantages of using "green" solvents or pursuing solvent-free synthesis?
Modern synthetic chemistry places a strong emphasis on environmentally benign methods.[7] For benzothiazole synthesis, this is not just an ethical consideration but often a practical one that leads to better results.
-
Environmental & Safety: Green solvents like water, ethanol, and glycerol are non-toxic, biodegradable, and safer to handle than chlorinated solvents or DMF.[7] Solvent-free reactions represent the ideal, eliminating volatile organic compounds (VOCs) entirely.[10][12]
-
Economic Viability: Eliminating the need for expensive, high-purity, anhydrous solvents and subsequent disposal costs makes the process more economical and scalable.[13]
-
Simplified Work-Up: In many solvent-free reactions or those conducted in water, the product often precipitates directly from the reaction mixture, allowing for simple filtration as the primary purification step.[1][5] This avoids time-consuming liquid-liquid extractions.
-
Improved Reaction Efficiency: As shown in the table above, solvent-free conditions, particularly when paired with energy sources like ultrasound or microwaves, can lead to excellent yields in very short reaction times.[10][14] For example, one protocol using a sulfated tungstate catalyst under solvent-free ultrasonic irradiation achieved a 98% yield at room temperature.[10]
Q3: Can the solvent system generate its own catalyst?
Yes, this is an elegant green chemistry strategy. A notable example is the use of a CO₂-alcohol system.
-
Mechanism: In a solvent like methanol, dissolved carbon dioxide (CO₂) can react to form alkyl carbonic acid in situ.[13][15] This transient acidic species is sufficient to catalyze the condensation and cyclization steps. The key advantage is that it's a self-neutralizing system; upon completion, there is no need to neutralize with a base, which simplifies post-processing and avoids salt waste.[13][15]
Q4: How do I choose the right solvent for my specific starting materials (e.g., aldehydes vs. carboxylic acids)?
The reactivity of your starting material is a critical factor in solvent selection.
-
For Aldehydes: This is the most common route. Reactions are often robust and proceed well in a variety of solvents, from ethanol and DMSO to solvent-free conditions.[1][4] The choice often comes down to optimizing the oxidation step and desired reaction time.
-
For Ketones: Ketones are generally less reactive than aldehydes. Their condensation with 2-aminothiophenol may require more forcing conditions, such as refluxing in a higher-boiling solvent or using the ketone itself as the solvent if it is a liquid.[6] A solvent mixture of chlorobenzene/DMSO at 140 °C has been used effectively.[6]
-
For Carboxylic Acids: Direct condensation with carboxylic acids requires the removal of water and often harsher conditions or specific catalysts.[4] Solvent-free methods using microwave irradiation with a catalyst like P₄S₁₀ can be very effective.[4] Alternatively, heterogeneous catalysts in refluxing water have also been employed.[2]
Experimental Protocol: Green Synthesis of 2-Arylbenzothiazoles in Ethanol
This protocol, adapted from literature, demonstrates an efficient and environmentally conscious method using a common laboratory solvent.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol). This is followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][8]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it to obtain the crude 2-arylbenzothiazole.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Center for Biotechnology Information.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Semantic Scholar.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information.
- GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. IJRPR.
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. National Center for Biotechnology Information.
- Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. ResearchGate.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.
- Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate.
- Synthesis of benzothiazole derivatives under green conditions. ResearchGate.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information.
- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis Online.
- Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate.
- (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 7. airo.co.in [airo.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature in Benzothiazole Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. Temperature is a critical parameter that profoundly influences reaction kinetics, product yield, and purity. Mismanagement of this variable is a frequent source of experimental failure. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during synthesis, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems that may arise during the synthesis of benzothiazole. Each issue is analyzed by potential cause and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: Thin Layer Chromatography (TLC) analysis shows a high concentration of unreacted starting materials (e.g., 2-aminothiophenol) and minimal product formation after the expected reaction time.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature: The activation energy barrier for the cyclization is not being overcome. | Gradual Temperature Increase: If the reaction is being run at room temperature or a low temperature, incrementally increase the heat (e.g., in 10-20°C intervals) while monitoring the reaction progress by TLC.[1] Many syntheses require heating or reflux conditions to proceed efficiently.[2][3] For instance, condensations with carboxylic acids using Polyphosphoric Acid (PPA) often require high temperatures, ranging from 140°C to 250°C.[3] |
| Incorrect Catalyst/Temperature Pairing: The chosen catalyst may require a specific temperature range to be effective. | Verify Catalyst Requirements: Consult the literature for the optimal temperature range for your specific catalyst system. For example, H₂O₂/HCl systems can be highly efficient at room temperature[2][4], whereas other protocols may require refluxing in toluene at 110°C.[5] |
| Premature Reaction Quenching: The reaction was stopped before completion, which can be a result of slow kinetics at a low temperature. | Time-Course Study: Perform a time-course analysis by taking aliquots from the reaction mixture at regular intervals. This will help determine the optimal reaction time at a given temperature.[1] |
Issue 2: Formation of Tarry, Insoluble Byproducts
Symptom: The reaction mixture darkens significantly, and dark, sticky, or polymeric materials are observed, complicating product isolation and purification.
| Potential Cause | Recommended Solution |
| Thermal Degradation: The reaction temperature is too high, causing decomposition of starting materials, intermediates, or the final product. | Reduce Reaction Temperature: If side products are observed at elevated temperatures, lowering the temperature may be beneficial.[1] Consider if a more active catalyst could allow for a reduction in temperature without sacrificing reaction rate. |
| Prolonged Heating: Even at an appropriate temperature, extended reaction times can lead to the formation of degradation products.[6] | Optimize Reaction Time: Once the reaction has reached completion (as determined by TLC), proceed immediately to work-up. Avoid unnecessary heating.[1] |
| Localized Hot Spots (Scale-Up): In larger reactors, poor mixing can lead to localized areas of very high temperature, promoting tar formation.[6] | Improve Agitation & Heat Transfer: Ensure efficient stirring and use a reactor with appropriate heating/cooling systems to maintain a uniform temperature throughout the mixture.[6] |
Issue 3: Significant Side Product Formation
Symptom: TLC or NMR analysis reveals the presence of significant impurities alongside the desired benzothiazole product.
| Potential Cause | Recommended Solution |
| Oxidation of 2-Aminothiophenol: The thiol group is susceptible to oxidation, forming a disulfide byproduct, a reaction often accelerated by heat. | Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can minimize this side reaction.[1] Using fresh 2-aminothiophenol is also advisable. |
| Self-Condensation of Aldehyde: At certain temperatures, aldehyde starting materials can undergo self-condensation. | Adjust Reaction Conditions: Lowering the temperature or changing the catalyst can help suppress this side reaction.[1] Adding the aldehyde slowly to the reaction mixture can also help maintain a low instantaneous concentration. |
| Incomplete Cyclization/Oxidation: The reaction may stall at the intermediate benzothiazoline stage, especially if the final oxidation step is inefficient at the given temperature. | Ensure Adequate Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is run open to the air.[7] In other cases, an explicit oxidizing agent like H₂O₂ is required.[2][7] The efficiency of these oxidants can be temperature-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzothiazole synthesis?
There is no single "typical" temperature. The optimal temperature is highly dependent on the chosen synthetic route. Modern, green chemistry protocols often utilize catalysts that allow reactions to proceed efficiently at room temperature or slightly elevated temperatures (e.g., 60-80°C).[2][4] However, traditional methods, particularly those involving less reactive substrates like carboxylic acids with dehydrating agents like PPA, can require very high temperatures, from 140°C up to 250°C.[3] Microwave-assisted synthesis can dramatically reduce reaction times, often at temperatures around 85°C.[2]
Q2: Why do some protocols require high heat while others work at room temperature?
The primary reasons for this variation are the reactivity of the substrates and the efficiency of the catalyst.
-
Catalyst Efficiency: Highly efficient catalysts, such as certain Lewis acids, iodine, or systems like H₂O₂/HCl, can lower the activation energy of the reaction, allowing it to proceed at room temperature.[1][4] In contrast, uncatalyzed reactions or those using classical dehydrating agents like PPA often require significant thermal energy to drive the condensation and cyclization steps.[3]
-
Substrate Reactivity: Aromatic aldehydes, especially those with electron-withdrawing groups, are generally more reactive and may react under milder conditions than aliphatic aldehydes or ketones.[2][7] Carboxylic acids are typically less reactive than aldehydes and often require harsher conditions to form benzothiazoles.[7]
Q3: How does reaction scale impact temperature management?
Scaling up a reaction from a lab bench to a larger reactor introduces significant challenges in thermal management. This is primarily due to the change in the surface-area-to-volume ratio.
-
Heat Dissipation: Large reactors have a smaller surface-area-to-volume ratio, making it much harder to dissipate heat from an exothermic reaction. This can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.
-
Heat Transfer: It is more difficult to heat a large volume uniformly. Poor mixing can create "hot spots" where the temperature is much higher than the sensor reading, leading to byproduct formation and degradation.[6] Therefore, re-optimization of heating, cooling, and agitation is critical during scale-up.[6]
Q4: What are the key indicators of poor temperature control during an experiment?
-
Visual Changes: A sudden, unexpected color change (especially rapid darkening or charring) is a strong indicator of excessive temperature.
-
TLC Analysis: The appearance of new, unexpected spots, particularly "streaking" from the baseline, can indicate the formation of polar, tarry byproducts due to thermal degradation.[1]
-
Inconsistent Reaction Rates: If a reaction proceeds much faster or slower than expected based on the protocol, it may be due to inaccurate temperature measurement or control.
-
Pressure Build-up: In a sealed system, an unexpected rise in pressure can indicate that the reaction temperature is exceeding the boiling point of the solvent.
Visualized Workflows and Diagrams
Troubleshooting Temperature-Related Synthesis Issues
The following diagram outlines a logical workflow for diagnosing and solving common problems encountered in benzothiazole synthesis where temperature is a likely root cause.
Caption: Troubleshooting flowchart for temperature issues.
Interplay of Factors Determining Optimal Reaction Temperature
The selection of an optimal reaction temperature is not an isolated decision. It is a multifactorial problem where chemical and physical parameters are deeply interconnected.
Caption: Key factors influencing optimal reaction temperature.
Exemplar Protocol: Temperature Management in a General Synthesis
This protocol provides a general guideline for the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, with an emphasis on temperature control.
Reaction: 2-Aminothiophenol + Aromatic Aldehyde → 2-Arylbenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[1]
-
Catalyst Addition: Add the chosen catalyst. For a room temperature reaction, a system like H₂O₂/HCl can be used.[2][4] For a reaction requiring heat, a different catalyst might be chosen.
-
Initial Temperature Control: If the protocol is for room temperature, ensure the reaction is not significantly exothermic upon addition of reagents by monitoring the flask temperature with a thermometer or IR probe. Use a water bath for cooling if necessary.
-
Heating (If Required): If the reaction requires elevated temperature (e.g., reflux), place the flask in a pre-heated oil bath set to the target temperature. Use a temperature controller to ensure stability.
-
Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress by periodically taking a small aliquot, quenching it, and analyzing it by TLC.[1] Compare the spots for starting materials and the product.
-
Determining Completion: The reaction is complete when the limiting starting material is no longer visible on the TLC plate. Avoid prolonged heating beyond this point to prevent byproduct formation.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] If a precipitate forms, it can be collected by filtration. Otherwise, proceed with solvent removal and extraction as per the specific protocol.[1]
Summary of Reaction Conditions
The following table summarizes various reported conditions for benzothiazole synthesis, highlighting the diversity in temperature and catalyst choice.
| Reactants | Catalyst / Oxidant / Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminothiophenol + Aldehydes | H₂O₂ / HCl in Ethanol | Room Temperature | 85-94% | [2][4] |
| 2-Aminothiophenol + Aldehydes | Ionic Liquid (nanorod-shaped ionogel) | 80°C (Solvent-free) | 84-95% | [2] |
| 2-Aminothiophenol + Aldehydes | Amberlite IR120 Resin (Microwave) | 85°C | 88-95% | [2] |
| 2-Aminothiophenol + Aldehydes | Toluene (Solvent) | 110°C (Reflux) | Varies | [5] |
| 2-Aminothiophenol + Ketones | Chlorobenzene / DMSO | 140°C | 55-81% | [2] |
| 2-Aminothiophenol + Carboxylic Acids | MeSO₃H / SiO₂ | 140°C | 70-92% | [3] |
| 2-Aminothiophenol + Carboxylic Acids | Polyphosphoric Acid (PPA) | 170-250°C | 10-60% | [3] |
| Salicylamide + o-Aminobenzenethiol | Polyphosphoric Acid (PPA) | 220°C | Good | [3][8] |
References
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Troubleshooting low yield in benzothiazole synthesis
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. Benchchem.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Navigating the Challenges of Large-Scale 4-Benzothiazolol Synthesis: A Technical Support Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating Pure Benzothiazole-6-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals who are working with Benzothiazole-6-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up and purification stages of its synthesis. The protocols and insights herein are grounded in established chemical principles to ensure you can confidently isolate your target compound with high purity.
Troubleshooting Guide: Common Work-up & Purification Issues
This section addresses specific problems that may arise after the initial synthesis reaction is complete. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning.
Problem: My yield of this compound is very low after the initial acid-base extraction.
Answer:
Low recovery after an acid-base extraction is a frequent issue, typically stemming from incomplete separation of the organic and aqueous layers or suboptimal pH control. This compound, being an acidic compound, is manipulated by converting it into its water-soluble salt form for extraction.[1][2][3]
Causality & Solution Protocol:
-
Incomplete Deprotonation: The carboxylic acid group must be fully deprotonated to its carboxylate salt to move into the aqueous basic layer. Using a weak base like sodium bicarbonate is common, but you must ensure the pH of the aqueous layer is sufficiently high (typically pH > 8) to drive this equilibrium.
-
Insufficient Extractions: A single extraction is rarely sufficient. The partitioning of the carboxylate salt between the organic and aqueous layers is an equilibrium process.
-
Action: Perform at least three separate extractions of the organic layer with fresh portions of the basic aqueous solution.[4] Combine these aqueous extracts for the next step.
-
-
Premature Precipitation: If the organic solvent used in the reaction is partially miscible with water (e.g., THF, acetone), it can be carried into the aqueous extract.[6] When you later acidify, your product may precipitate in a less pure form or be harder to handle.
-
Action: Before acidification, perform a "back-wash." Add a fresh portion of an immiscible organic solvent (like ethyl acetate or dichloromethane) to the combined basic aqueous extracts and shake. This will remove any neutral organic impurities that were inadvertently carried over. Discard this organic wash.
-
-
Incomplete Reprotonation: To recover your product, the aqueous solution containing the carboxylate salt must be acidified to a pH where the compound is fully protonated and thus, insoluble in water.[3][7]
-
Product Lost in Aqueous Layer: Even in its neutral form, the product may have some slight water solubility.
-
Action: If a solid does not precipitate upon acidification, or if the yield is still low, extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).[2] The product should now be in the organic layer, which can then be dried and concentrated.
-
Problem: During recrystallization, my product "oils out," forming a liquid instead of crystals.
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] This is problematic because impurities tend to dissolve in the oil, leading to poor purification.[9]
Causality & Solution Protocol:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[10] If the solvent's boiling point is higher than the melting point of your compound, it will melt before dissolving.
-
Action: Consult a solvent properties table (see Table 1 below). Choose a solvent with a boiling point lower than the melting point of this compound (~285-290 °C). Ethanol or ethanol/water mixtures are often suitable.[8]
-
-
Solution Cooled Too Rapidly: Fast cooling promotes rapid precipitation rather than slow, selective crystal growth, which can trap impurities and lead to an amorphous or oily state.[9]
-
Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once it has reached room temperature, then you can induce further crystallization by cooling in an ice bath.
-
-
High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Action: If slow cooling doesn't help, return the solution to the heat source. Add a slightly larger volume of the hot solvent to ensure the solution is less saturated.[9] You may need to perform a preliminary purification step, like an acid-base extraction or a quick filtration through a small plug of silica, to remove gross impurities before attempting recrystallization.
-
Problem: After purification, my NMR spectrum still shows persistent impurities.
Answer:
If standard extraction and recrystallization fail to remove impurities, it indicates that the impurities have similar solubility and acidity profiles to your desired product. Common impurities can include starting materials (e.g., 4-amino-3-mercaptobenzoic acid) or side-products from the synthesis.[4][11]
Causality & Solution Protocol:
-
Structurally Similar Impurities: Impurities with both a benzothiazole core and a carboxylic acid group will behave almost identically during extraction.
-
Action: Column Chromatography. This is the most powerful technique for separating compounds with similar properties. Because carboxylic acids can streak on standard silica gel, it is crucial to modify the mobile phase.[4] Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent system (e.g., ethyl acetate/hexanes + 1% acetic acid). This keeps your product fully protonated, preventing interaction with the acidic silica gel and allowing for sharper peaks.[4]
-
-
Inorganic Salts: Residual inorganic salts from the work-up can be carried through and may be visible in some characterization data or simply lower the purity.
-
Action: Solvent Trituration/Washing. Before a final recrystallization, suspend the crude solid in a solvent in which your product is known to be insoluble but in which the suspected impurity might be soluble (e.g., water to remove salts, or diethyl ether to remove nonpolar organic impurities). Stir vigorously, then collect your solid product by filtration.
-
-
Product Instability: In rare cases, the work-up conditions themselves can cause degradation.
-
Action: Test the stability of your compound by spotting a pure sample on a TLC plate and exposing it to the acidic and basic conditions used in the work-up. If new spots appear, your compound may be sensitive, and a purification method that avoids harsh pH swings, like column chromatography on neutral alumina, should be considered.[11][12]
-
Experimental Workflows & Data
Key Workflow 1: Acid-Base Extraction for Purification
This workflow is the primary method for separating this compound from neutral or basic impurities.
Caption: Workflow for purifying this compound via acid-base extraction.
Key Workflow 2: Troubleshooting Crystallization Issues
This logic tree helps diagnose and solve common problems encountered during the final crystallization step.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
"troubleshooting poor signals in LC-MS analysis of benzothiazoles"
Technical Support Center: LC-MS Analysis of Benzothiazoles
Welcome to the technical support guide for troubleshooting poor signals in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of benzothiazoles. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common challenges encountered during method development and routine analysis. Our approach is rooted in explaining the fundamental causes of analytical issues to empower you with robust, scientifically-sound solutions.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Issues & Initial Checks
Question 1: I'm seeing a very low or no signal for my benzothiazole analytes. What are the most common initial culprits?
Answer: A complete loss of signal is often due to a singular, fundamental issue rather than subtle optimization problems. Before diving into complex method parameters, it's crucial to perform a systematic check of the entire workflow, from sample to detector.[1] The problem can almost always be isolated to one of three areas: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1][2]
A logical starting point is to bypass the LC system and sample preparation entirely. Prepare a fresh standard of your benzothiazole analyte in a clean solvent (compatible with your mobile phase) and perform a direct infusion into the mass spectrometer.
-
If you see a strong, stable signal during infusion: The MS is likely functioning correctly. The problem lies upstream in your LC system (e.g., leaks, pump failure, incorrect mobile phase) or with your sample preparation (e.g., poor extraction, analyte degradation).[1]
-
If you do not see a signal during infusion: The problem is likely within the mass spectrometer itself.[2] This could range from incorrect tuning parameters and source settings to contaminated ion optics or a detector issue.[3]
This initial diagnostic step is critical for focusing your troubleshooting efforts efficiently.
Question 2: My results are inconsistent from run to run, with signal intensity varying significantly. What should I investigate first?
Answer: Inconsistent signal intensity is a frustrating issue that points towards a lack of system stability. The most common causes include:
-
LC System Instability: Check for pressure fluctuations, which may indicate a leak in the system or a failing pump seal.[4] Ensure your mobile phases are freshly prepared and properly degassed, as dissolved gases can cause pump cavitation and flow rate inaccuracies.
-
Autosampler and Injection Issues: Inconsistent injection volumes are a primary cause of variable signal intensity.[4] Inspect the autosampler syringe for air bubbles and ensure the sample loop is being filled completely. A partial clog in the needle or seat can also lead to erratic injection volumes.
-
Ion Source Instability: The electrospray ionization (ESI) process must be stable. Visually inspect the spray needle tip (if possible on your instrument) to ensure a consistent, fine mist. An erratic spray can result from a partially blocked capillary or incorrect gas and temperature settings.[1]
-
Sample Degradation: Benzothiazoles can be susceptible to degradation depending on their structure and the sample matrix conditions (e.g., pH, exposure to light). If samples are prepared in batches and sit in the autosampler for extended periods, analyte degradation could be the cause of decreasing signal over time.
A robust System Suitability Test (SST) at the beginning, middle, and end of your analytical run is essential for diagnosing this type of problem. Consistent SST results rule out system drift, pointing towards sample-specific issues.
Section 2: Sample Preparation & Matrix Effects
Question 3: Could my sample preparation be the reason for poor signal? What are the best practices for benzothiazoles?
Answer: Absolutely. Inefficient sample preparation is a frequent cause of low signal intensity. The goal is to efficiently extract the analytes of interest while removing interfering matrix components.[2] For benzothiazoles in complex matrices like wastewater or biological fluids, Solid-Phase Extraction (SPE) is a highly effective technique.[5][6][7]
Key Considerations for Benzothiazole Sample Prep:
-
pH Adjustment: The recovery of many benzothiazoles during SPE is highly pH-dependent. For example, to retain a broad range of benzothiazoles on a polymeric sorbent like Oasis HLB, acidification of the sample to around pH 2 is often recommended.[8] However, be aware that highly basic compounds like 2-aminobenzothiazole may show reduced recovery at very low pH.[8]
-
Sorbent Selection: Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, can offer superior cleanup for complex samples by allowing for more selective retention and washing steps.[6][9]
-
Matrix Effects: Even with good cleanup, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analytes in the ESI source, leading to poor accuracy and sensitivity.[10] If you suspect matrix effects, it is crucial to investigate them systematically. For complex samples, using matrix-matched standards for calibration is often necessary to ensure reliable quantification.[6]
Experimental Protocol: Basic SPE for Benzothiazoles in Aqueous Samples
-
Sample Pre-treatment: Take 100 mL of the aqueous sample. Acidify to pH ~2.0 using formic acid or HCl. Add any internal standards.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of ultrapure water (pH ~2.0). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped benzothiazoles with 5-10 mL of methanol or a methanol-acetone mixture.[6]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase.
Section 3: Liquid Chromatography Optimization
Question 4: My benzothiazole peaks are broad or tailing. How can I improve my chromatography?
Answer: Poor peak shape reduces signal intensity (by decreasing peak height) and compromises resolution.[3] For benzothiazoles, which are generally basic compounds, peak tailing is often caused by secondary ionic interactions with acidic silanol groups on the surface of traditional silica-based C18 columns.
Strategies to Improve Peak Shape:
-
Mobile Phase pH Control: Adjusting the mobile phase pH can significantly improve peak shape.
-
Low pH (e.g., 2.5-3.5 using formic acid): At this pH, most benzothiazoles will be protonated (positively charged). The silanol groups on the column will also be protonated (neutral), minimizing ionic interactions and reducing tailing. This is a very common and effective approach.[11]
-
High pH (e.g., 9-10 using ammonium hydroxide/formate): At high pH, the benzothiazoles will be neutral, while the silanols will be deprotonated (negatively charged). This also avoids the strong ionic interaction. However, this requires a pH-stable column (e.g., a hybrid or polymer-based C18).
-
-
Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase chemistry that is less prone to these secondary interactions.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a very strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase will cause the peak to broaden and distort.[4]
Troubleshooting Logic for Poor Peak Shape
Caption: Logic for troubleshooting poor peak shape.
Section 4: Mass Spectrometry & Ionization
Question 5: I'm not sure which ionization mode (positive or negative) or which adducts to monitor for my benzothiazoles. How do I determine this?
Answer: The optimal ionization mode is highly dependent on the specific structure of the benzothiazole derivative. Due to the diverse nature of this class of compounds, a single method is often insufficient.[5][12]
-
Positive Ion Mode (ESI+): Benzothiazoles with basic nitrogen atoms, such as 2-aminobenzothiazole, 2-methylthiobenzothiazole, and the parent benzothiazole, ionize well in positive mode.[5] The most common adduct will be the protonated molecule, [M+H]⁺.
-
Negative Ion Mode (ESI-): Benzothiazoles with acidic protons, such as 2-mercaptobenzothiazole, 2-hydroxybenzothiazole, and benzothiazole-2-sulfonic acid, are best detected in negative ion mode, typically as the deprotonated molecule, [M-H]⁻.[5][11]
If you are developing a method for a novel benzothiazole, it is essential to test both ionization polarities. During initial infusion experiments, scan a wide mass range to identify not only the primary ion but also other common adducts.
Table 1: Common Adducts and Ionization Modes for Benzothiazoles
| Analyte Group | Typical Ionization Mode | Primary Ion | Common Adducts to Check |
|---|---|---|---|
| Basic (e.g., 2-aminobenzothiazole) | ESI+ | [M+H]⁺ | [M+Na]⁺, [M+NH₄]⁺ |
| Acidic (e.g., 2-mercaptobenzothiazole) | ESI- | [M-H]⁻ | [M+Cl]⁻, [M+HCOO]⁻ |
| Neutral (e.g., Benzothiazole) | ESI+ | [M+H]⁺ | [M+Na]⁺ |
Note: The formation of sodium ([M+Na]⁺) or other adducts can deplete the signal of your primary protonated molecule.[13] This can be caused by contamination from glassware, solvents, or the sample matrix itself.
Question 6: My signal is low, and I suspect in-source fragmentation. How can I confirm and mitigate this?
Answer: In-source fragmentation (ISF) occurs when analytes fragment in the ion source before they reach the mass analyzer, depleting the abundance of the intended precursor ion.[14] This is a common issue for compounds with labile functional groups.
Diagnosis and Mitigation:
-
Confirming ISF: During a direct infusion of a standard, look for fragment ions in your full scan MS1 spectrum that have the same chromatographic profile as your precursor ion. These fragments will appear at lower m/z values but will co-elute perfectly. Incorporating this fragment information can sometimes even aid in identification.[15]
-
Reduce Source Energy: ISF is caused by excessive energy being applied in the source. To minimize it, systematically reduce the voltages on the ion optics between the atmospheric pressure region and the vacuum region.[14] This parameter is often called the "Fragmentor Voltage" or "Declustering Potential (DP)". Lowering this voltage reduces the collisional energy and preserves the precursor ion.[14]
-
Optimize Source Temperature: High source temperatures can also provide enough thermal energy to cause fragmentation. While temperature is necessary for desolvation, excessively high settings can be detrimental. Try reducing the gas temperature in increments of 25°C to find a balance between efficient desolvation and minimal fragmentation.[14]
Table 2: General Starting ESI Parameters for Benzothiazole Analysis
| Parameter | Typical Setting (Positive Mode) | Typical Setting (Negative Mode) | Troubleshooting Action for Low Signal |
|---|---|---|---|
| Capillary/Spray Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | Optimize in ±500 V increments. |
| Gas Temperature | 275 - 350 °C | 275 - 350 °C | Decrease if in-source fragmentation is suspected. |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Increase for better desolvation at higher LC flow rates. |
| Nebulizer Pressure | 30 - 45 psi | 30 - 45 psi | Optimize for a stable spray. |
| Fragmentor / DP | 70 - 120 V | 70 - 120 V | Decrease to reduce in-source fragmentation. |
These are general starting points. Optimal values are instrument- and compound-dependent and must be determined empirically.[16][17]
General Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing poor signal in LC-MS analysis.
Caption: Systematic workflow for troubleshooting poor LC-MS signal.
References
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- ResearchGate. (n.d.). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF.
- Carpinteiro, I., Ramil, M., Rodríguez, I., & Cela, R. (2011). Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples. Analytical and Bioanalytical Chemistry, 402(5), 1959-1968. [Link]
- van Leerdam, J. A., Hogenboom, A. C., van der Kooi, M. M. E., de Weert, J., & van Velzen, M. J. M. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
- Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1728-1734. [Link]
- Herrero, P., Pocurull, E., Borrull, F., & Marcé, R. M. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(23), 7425-7434. [Link]
- Herrero, P., Pocurull, E., Borrull, F., & Marcé, R. M. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Talanta, 116, 881-889. [Link]
- Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation.
- Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- Nitturi, N. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
- ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?
- Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]
- Hoffman, J. M., & Stratis-Cullum, D. N. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets. Journal of Proteome Research, 18(2), 791-796. [Link]
- Golec, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
- Jafari, M. T., & Khayamian, T. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
- MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS.
- Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. [Link]
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Giera, M., et al. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- ResearchGate. (n.d.). Common types of adducts in LC-MS | Download Table.
- University of Bristol. (n.d.). ESI+ Common Background Ions.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Minimizing Impurities in Benzothiazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to purity in their synthesis of benzothiazole derivatives. Achieving high purity is paramount, as even minor impurities can significantly impact biological activity, toxicity profiles, and downstream applications.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the causal factors behind impurity formation and offers robust troubleshooting strategies to ensure the integrity of your final product.
Section 1: Understanding Common Impurities & Their Origins
The most common and effective route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (2-ATP) with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[1][2][3][4] While seemingly straightforward, this reaction is susceptible to several side reactions and issues related to incomplete conversion, leading to a variety of common impurities.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Q1: My final product analysis (TLC, NMR) shows the presence of unreacted 2-aminothiophenol. What is the cause and how can I resolve this?
A1: This is one of the most frequent challenges. The presence of unreacted 2-aminothiophenol (2-ATP) points to incomplete consumption during the reaction.
Primary Causes & Mechanistic Insight:
-
Oxidative Degradation of 2-ATP: The thiol group (-SH) in 2-ATP is highly susceptible to oxidation, especially in the presence of air, which converts it into a disulfide-linked dimer.[5] This dimer is unreactive in the desired condensation pathway, effectively reducing the available amount of 2-ATP and leading to an excess of the carbonyl reactant.
-
Incorrect Stoichiometry: An excess of the carbonyl partner may have been used, or the initial weighing of the highly reactive 2-ATP may have been inaccurate.
-
Sub-optimal Reaction Conditions: Insufficient heating, inadequate reaction time, or an inefficient catalyst can lead to an incomplete reaction.
Solutions & Protocols:
-
Preventative Measures (For Future Syntheses):
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the oxidation of 2-ATP.[5]
-
Starting Material Purity: Use freshly opened or purified 2-ATP. If the liquid has a dark or cloudy appearance, consider vacuum distillation before use.
-
Stoichiometric Adjustment: Consider using a slight excess (1.05 to 1.1 equivalents) of the carbonyl compound to ensure the complete consumption of the more valuable 2-ATP.
-
-
Remediation (For the Current Batch):
-
Acidic Wash: Unreacted 2-ATP can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amino group of 2-ATP will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The benzothiazole product, being less basic, will remain in the organic phase.
-
Chromatographic Purification: If an acidic wash is not feasible or is incomplete, flash column chromatography is a reliable method for separation.
-
Q2: I've isolated my product, but it's contaminated with the disulfide dimer of 2-aminothiophenol. How do I remove it and prevent its formation?
A2: The formation of this disulfide by-product is a direct result of 2-ATP oxidation.[5] Its presence indicates that the reaction was likely exposed to oxygen.
Causality Diagram: Disulfide By-product Formation
Caption: Oxidation of 2-aminothiophenol to its disulfide dimer.
Solutions & Protocols:
-
Prevention (Highest Priority):
-
The most effective solution is prevention. As detailed in A1, rigorously maintain an inert atmosphere throughout the reaction setup and duration.
-
Degas all solvents before use by sparging with nitrogen or argon.
-
-
Remediation:
-
Column Chromatography: This is the most effective method for removing the disulfide impurity. It typically has a different polarity compared to the desired benzothiazole product, allowing for good separation.
-
Recrystallization: If the solubility profiles are sufficiently different, recrystallization can be effective. Perform small-scale solvent screening to identify an optimal system.[6]
-
Q3: My reaction seems to have stalled at the benzothiazoline intermediate. How do I drive the reaction to the final aromatic benzothiazole?
A3: The formation of a benzothiazole from 2-ATP and an aldehyde proceeds through a cyclized, non-aromatic benzothiazoline intermediate. The final step is an oxidation (dehydrogenation) to form the aromatic benzothiazole ring.[7] If this intermediate is isolated, it means the oxidation step is incomplete.
Mechanistic Insight:
The reaction involves:
-
Formation of an imine between the amino group of 2-ATP and the aldehyde.
-
Intramolecular cyclization via nucleophilic attack of the thiol onto the imine carbon.
-
Oxidation of the resulting benzothiazoline to the benzothiazole.
Solutions & Protocols:
-
Introduce an Oxidant: Many modern protocols explicitly include an oxidant to facilitate this final step.
-
Mild Oxidants: A mixture of H₂O₂/HCl is a common and effective system.[1][8]
-
Air/Oxygen: In some catalytic systems, atmospheric oxygen can serve as the terminal oxidant, but this requires specific catalysts and conditions.
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent has been shown to increase the oxidation of the intermediate, driving the reaction to completion.[9]
-
-
Re-subject to Reaction Conditions: If you have isolated the benzothiazoline, you can often convert it to the final product by re-dissolving it and treating it with an appropriate oxidant or catalyst system under heating.
Q4: My crude product is highly colored (dark brown/black), and the impurity is difficult to remove. What are these colored impurities and what is the best purification strategy?
A4: Dark colors typically indicate the formation of highly conjugated polymeric or degradation by-products. These can arise from the self-condensation of aldehydes or the degradation of starting materials or products under harsh conditions (e.g., excessive heat, strong acid).
Solutions & Protocols:
-
Decolorization during Workup:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[10] The charcoal adsorbs the highly colored, planar impurities. The solution should then be filtered while hot (hot gravity filtration) to remove the charcoal before allowing the solution to cool and crystallize. Caution: Add charcoal to a slightly cooled solution to prevent violent boiling.[10]
-
-
Purification:
-
Column Chromatography: This is often the most effective method. The highly polar, colored impurities will typically adhere strongly to the silica gel, allowing the less polar benzothiazole product to elute first.
-
Recrystallization: If the colored impurity is present in small amounts, a well-chosen recrystallization can leave the color in the mother liquor.[11]
-
Section 2: General FAQs for Purity Optimization
Q: What is the best general purification technique for benzothiazoles: recrystallization or column chromatography?
A: The choice depends on the scale of the reaction and the nature of the impurities.
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Excellent for high purity on large scales.- Cost-effective and relatively simple.- Can yield high-quality crystalline material.[11] | - Requires the product to be a solid.- Finding a suitable solvent can be time-consuming.- May result in significant yield loss in the mother liquor. | - Final purification step for multi-gram scale syntheses.- Removing minor impurities with different solubility profiles. |
| Column Chromatography | - Highly versatile for separating complex mixtures.- Effective for both solid and oil products.- Can separate impurities with very similar polarities to the product.[5] | - Can be time-consuming and labor-intensive.- Uses large volumes of solvent.- Can be difficult to scale up past a certain point. | - Purifying reaction mixtures with multiple by-products.- Separating unreacted starting materials.- When the product is an oil.[5] |
Q: How can I adopt "Green Chemistry" principles to minimize impurities and waste from the start?
A: Green chemistry focuses on designing processes that reduce or eliminate hazardous substances.[12]
-
Catalyst Choice: Opt for reusable, heterogeneous catalysts (e.g., silica-supported acids) or biocatalysts, which can lead to cleaner reactions and simpler workups.[1]
-
Solvent Selection: Whenever possible, use greener solvents like ethanol, water, or even conduct the reaction under solvent-free conditions.[8][12] Microwave-assisted synthesis is another technique that often reduces reaction times and by-product formation.[13]
-
Atom Economy: Choose reaction pathways that incorporate the maximum number of atoms from the reactants into the final product, minimizing by-products.[14]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). The ideal solvent will dissolve the compound when hot but not when cold.[15]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (with a boiling stick or magnetic stirring) to a gentle boil. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]
-
Decolorization (if necessary): Remove the flask from the heat. Once boiling has subsided, add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Gravity Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Allow the crystals to dry completely in the air or a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram: From Synthesis to Pure Product
Caption: A generalized workflow for the synthesis and purification of benzothiazoles.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Heterocycles. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt2dQnIN2Y63zGfOcE5g0SVop2UwIY4DeMU-buU9sgYQN5cpZv2I-JxKQ-TD9yom2fWH-AyB5Mkdcj4avhgkr18mU3MOYQMXRsFpD-7svbp5FIQ9jk9etOveZH3sj05w==
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAPzEpg8LC8PtyxhSAA6Zv35XwlKiiPq7N5ecFhUV68g7oh4FMSlUy-auYV-huD46Cb5WCy6eQ0a7p48kKQy2mK4Gf4T7zQmNl2Z4wKGm6BiQL4DdhNVYPtsNZJapbSbCDrDmhdWc7bfnH9b4=
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYo9jFVzhrufaruszv62IDJmNP6d_umfeBiisutRBZF58oKlm4-jgEh4Y3vJIQ03uBmGAaHhdkjV8-PvBv210Bw0Pnwo-SOkYEosQN49FAAEmKb0Hr2DfS0tHIdCvs18bGiYrvay1q4_YgAyndtpdPCi8lZljWN7WIFxmZLo0ZxPgSP2kj76cDJVHg4KAiDIg=
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkIgJWuL34cox9kqaObxbn8We9HVs4c9ek434c-4E_gKcLSNAQO8GdQt-OyKgJfa6xFunA8e9l5kJaZUMXVFZ4fnbiPR5S5VHyB58qRmWnt10Nb0QyUkyyBwqt6pOGJIFwsujc
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: https://www.tandfonline.com/doi/abs/10.1080/10426507.2022.2033671
- Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). BenchChem. Available at: https://www.benchchem.
- Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization. (n.d.). BenchChem. Available at: https://www.benchchem.
- Modern Strategies for Heterocycle Synthesis. (2023). ResearchGate. Available at: https://www.researchgate.
- Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies. Available at: https://www.chemijournal.com/archives/2017/vol5issue5/PartH/5-5-19-270.pdf
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2014). International Journal of ChemTech Research. Available at: https://sphinxsai.com/2014/ch_vol6_no1/1/(173-177)V6N1.pdf
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2017). Der Pharma Chemica. Available at: https://www.derpharmachemica.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: https://www.colorado.
- Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry. Available at: https://people.chem.umass.edu/samal/269/ow/recryst.pdf
- Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches. (2012). Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c1gc15837f
- Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. (n.d.). University of Massachusetts, Department of Chemistry. Available at: https://people.chem.umass.edu/samal/269/ow/part2.pdf
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. Available at: https://ijper.org/sites/default/files/Indain%20J%20Pharm%20Educ%20Res%2055-3-1123-1134.pdf
- The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/The-common-synthetic-routes-for-benzothiazoles_fig1_372224775
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chemijournal.com [chemijournal.com]
- 13. Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches† - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for Benzothiazole-6-carboxylic Acid and Its Derivatives
Introduction: From Scaffold to Significance
In the landscape of medicinal chemistry, the benzothiazole scaffold is a privileged structure, forming the backbone of compounds with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] Benzothiazole-6-carboxylic acid stands out as a pivotal starting material—a versatile building block for the synthesis of novel derivatives with therapeutic potential.[5][6] However, the journey from a synthesized molecule to a validated drug candidate is paved with rigorous biological evaluation. The credibility of this journey hinges entirely on the quality and validation of the bioactivity assays employed.
This guide provides an in-depth comparison and validation framework for key bioactivity assays relevant to this compound derivatives. As scientists and drug developers, our goal is not merely to generate data, but to produce reliable, reproducible, and meaningful results. This requires a deep understanding of not just the procedural steps of an assay, but the causality behind our experimental choices and the inherent systems for self-validation. We will explore the foundational assays for primary screening and delve into secondary, mechanism-of-action studies, all grounded in the principles of authoritative validation guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]
The Validation Framework: Core Principles
Before dissecting specific assays, we must establish the pillars of assay validation. An analytical procedure's validation is the formal process of demonstrating its fitness for the intended purpose.[9] This is not a one-time checklist but a continuous process ensuring data integrity.[7] Key parameters, as outlined in ICH Q2(R2) guidelines, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Pillar 1: Assessment of Anticancer Bioactivity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including apoptosis induction and cell cycle arrest.[2][12][13] Validating this potential requires a multi-tiered assay approach.
Primary Screening: A Comparative Look at Cell Viability Assays
The initial step in identifying anticancer potential is to assess a compound's cytotoxicity against cancer cell lines. The most common methods are colorimetric assays that measure metabolic activity, which is an indicator of cell viability.[14] The choice of assay is critical and depends on the experimental context.
Comparison of Common Tetrazolium Salt-Based Viability Assays
| Parameter | MTT Assay | WST-1 Assay | XTT Assay |
| Principle | Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan.[15] | Reduced by cellular dehydrogenases to a soluble orange formazan.[16] | Requires an intermediate electron acceptor to reduce the tetrazolium salt to a soluble formazan.[17] |
| Solubilization | Required. An organic solvent (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals. | Not Required. The formazan product is water-soluble.[18] | Not Required. The formazan product is water-soluble. |
| Pros | Economical, widely cited and established.[19] | One-step procedure, higher sensitivity than MTT, suitable for high-throughput screening.[16] | One-step procedure, less toxic to cells than MTT. |
| Cons | Solubilization step kills cells, making it an endpoint-only assay; potential for artifacts from formazan crystal precipitation.[19] | Higher background absorbance possible; potential interference from compounds with antioxidant activity.[16] | Lower sensitivity compared to WST-1.[17] |
| Best For | Endpoint cytotoxicity screening where cost is a primary factor. | High-throughput screening, time-course experiments, and when higher sensitivity is needed. | General viability testing where a one-step, soluble assay is preferred. |
Experimental Protocol: WST-1 Cell Viability Assay
Causality: We select the WST-1 assay for this protocol due to its higher sensitivity and single-step procedure, which minimizes handling errors and is ideal for screening a library of newly synthesized this compound derivatives.[16]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Data Analysis: Subtract the background absorbance (no-cell blank) from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Secondary Mechanistic Assays
Once a compound shows cytotoxic activity, the next step is to understand how it kills the cells.
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (double negative). This clarifies if the compound induces programmed cell death, a desirable trait for anticancer drugs.[12]
-
Cell Cycle Analysis: By staining DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing via flow cytometry, one can determine if the compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M), providing insight into its antiproliferative mechanism.[13]
Pillar 2: Assessment of Anti-inflammatory Bioactivity
Chronic inflammation is linked to numerous diseases, and benzothiazole derivatives have shown potential as anti-inflammatory agents.[20][21] The validation of this activity often begins by examining the inhibition of key inflammatory mediators in vitro.
Primary Screening: Nitric Oxide (NO) Inhibition Assay
Causality: Lipopolysaccharide (LPS) stimulation of macrophage cells (like RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to a burst of nitric oxide (NO), a key inflammatory mediator.[22] Measuring the inhibition of NO production is a robust and high-throughput method to screen for anti-inflammatory activity.[23]
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and culture overnight.
-
Pre-treatment: Treat cells with various concentrations of the benzothiazole derivatives for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 500 ng/mL) to all wells except the negative control. Incubate for 24 hours.[23]
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be generated to quantify the nitrite concentration.
-
Validation Check: A parallel cytotoxicity assay (e.g., WST-1) is mandatory . A reduction in NO could be due to true anti-inflammatory activity or simply because the compound is killing the cells. A trustworthy result shows significant NO inhibition at non-toxic concentrations.[23]
Secondary Mechanistic Assays
-
Cytokine Quantification (ELISA): To confirm the anti-inflammatory effect and understand the mechanism, measure the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25] This provides more specific data on the compound's immunomodulatory effects.
Pillar 3: Assessment of Antimicrobial Bioactivity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzothiazoles have demonstrated both antibacterial and antifungal properties.[3][26][27]
Primary Screening: Broth Microdilution for MIC Determination
Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for determining the potency of a new compound. The broth microdilution method is a standardized, quantitative, and scalable technique for determining MIC values.
Experimental Protocol: MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of the benzothiazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[28]
-
Inoculation: Add the microbial inoculum to all wells. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest compound concentration in which no visible growth is observed. This can be read by eye or with a plate reader.
-
Validation Check: A known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi) must be run in parallel as a reference standard to validate the assay's performance.[26]
Pillar 4: Assessment of Neuroprotective Bioactivity
Neurodegenerative diseases represent a significant unmet medical need. The ability of small molecules to protect neurons from damage is a key therapeutic strategy.[29]
Primary Screening: In Vitro Models of Neuronal Injury
Causality: To screen for neuroprotection, an in vitro model that mimics a key pathological event is required. Glutamate-induced excitotoxicity in hippocampal neuronal cell lines (e.g., HT22) is a widely used model that simulates the neuronal damage seen in ischemic stroke.[30] The primary readout is cell viability.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Seeding: Seed HT22 neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the benzothiazole derivatives for 1-2 hours.
-
Induction of Injury: Add a high concentration of glutamate (e.g., 5 mM) to induce oxidative stress and cell death.[30] Include a control group with no glutamate and a group with glutamate but no compound.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using a suitable assay like WST-1. A neuroprotective compound will result in higher cell viability in the glutamate-treated wells compared to the glutamate-only control.
Secondary Mechanistic Assays
-
Reactive Oxygen Species (ROS) Measurement: Oxidative stress is a common pathway in neuronal death.[30] Cellular ROS levels can be quantified using fluorescent probes like 2',7'–dichlorofluorescein diacetate (DCFDA) to confirm if the compound's neuroprotective effect is mediated by antioxidant activity.
-
Mitochondrial Membrane Potential (MMP) Assay: Neuronal damage often involves mitochondrial dysfunction. Dyes like JC-1 or TMRM can be used to measure the MMP, determining if the compound preserves mitochondrial health.[12]
Conclusion
The validation of bioactivity assays is not a mere regulatory hurdle; it is the bedrock of scientific integrity in drug discovery. For a promising scaffold like this compound, a systematic and hierarchical approach to biological evaluation is paramount. This involves starting with robust, validated primary screening assays—such as WST-1 for cytotoxicity or NO inhibition for inflammation—and progressing to more complex, mechanistic studies to elucidate the mode of action. Each step must be conducted with appropriate controls, reference standards, and a clear understanding of the assay's principles and limitations. By adhering to this rigorous, evidence-based framework, we can confidently identify and advance novel benzothiazole derivatives with the true potential to become next-generation therapeutics.
References
- Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1373.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Yilmaz, I., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 25(10), 2296.
- Aslantürk, Ö. S., & Aksoy, Y. A. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Journal of Cellular and Molecular Biology, 19(1), 15-22.
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- Demir, Y., et al. (2023). Anticancer activity of benzothiazole derivatives. ResearchGate.
- Demir, Y., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed.
- Ofni Systems. Assay Validation Guidelines.
- ResearchGate. (2018). Best reagent for cell viability asay - MTT, XTT, MTS, WST-1?.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Bitesize Bio. (2022). Getting Sensitive: Diagnostic Sensitivity and Specificity Simplified. Available from: [Link] чувствительность-и-специфичность-диагностики-упрощенная/
- Beckman Coulter. (2024). Sensitivity and Specificity Fundamentals.
- Scientific.Net. (2010). Comparison of Validity between WST-1 and MTT Test in Bioceramic Materials.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central.
- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
- Mironov, A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
- Morsy, S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Wikipedia. Sensitivity and specificity.
- Al-Ostath, A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Journal of Pharmaceutical Research and Reports. (2023). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.
- Pop, O., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI.
- Ntchapda, F., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications.
- DataCamp. (2023). Sensitivity and Specificity: A Complete Guide.
- Sarker, S. D., & Nahar, L. (2012). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.
- National Center for Biotechnology Information (NCBI). This compound. PubChem.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Singh, S., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Journal of Drug Delivery and Therapeutics. (2021). A Review on Recent Development and biological applications of benzothiazole derivatives.
- Pieper, A. A., et al. (2010). Development of proneurogenic, neuroprotective small molecules. PMC - PubMed Central.
- Cenmed Enterprises. Benzothiazole 6 Carboxylic Acid 96%.
- Prabhu, P., et al. (2011). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate.
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
- Da Settimo, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Goud, S., et al. (2024). Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics. PubMed.
- International Journal of Trend in Scientific Research and Development. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
- Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jchr.org [jchr.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. blog.seracare.com [blog.seracare.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comparison of Validity between WST-1 and MTT Test in Bioceramic Materials | Scientific.Net [scientific.net]
- 19. researchgate.net [researchgate.net]
- 20. pcbiochemres.com [pcbiochemres.com]
- 21. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. athmicbiotech.com [athmicbiotech.com]
- 25. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jchr.org [jchr.org]
- 27. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. spandidos-publications.com [spandidos-publications.com]
The Strategic Scaffold: A Comparative Guide to Benzothiazole-6-carboxylic Acid and Other Heterocyclic Carboxylic Acids
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents.[1] Their structural diversity and capacity for specific biological interactions make them privileged scaffolds. Among these, heterocyclic carboxylic acids are of particular interest, as the carboxyl group can serve as a critical pharmacophore, enhancing solubility and providing a key interaction point with biological targets.[2]
This guide provides an in-depth comparison of Benzothiazole-6-carboxylic acid—a fused bicyclic system—with three other prominent monocyclic heterocyclic carboxylic acids: Picolinic acid, Thiophene-2-carboxylic acid, and Furan-2-carboxylic acid. We will dissect their physicochemical properties, synthetic accessibility, chemical reactivity, and diverse applications to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties - A Comparative Analysis
The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as acidity (pKa), solubility, and lipophilicity govern how a compound is absorbed, distributed, metabolized, and excreted (ADME). For carboxylic acids, the pKa is especially crucial as it dictates the ionization state at physiological pH, which in turn affects membrane permeability and target binding.[3]
Below is a comparative summary of the key physicochemical properties of our four selected acids.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Picolinic acid | Thiophene-2-carboxylic acid | Furan-2-carboxylic acid |
| Structure | ||||
| Molecular Formula | C₈H₅NO₂S | C₆H₅NO₂ | C₅H₄O₂S | C₅H₄O₃ |
| Molecular Weight | 179.20 g/mol [4] | 123.11 g/mol | 128.15 g/mol [5] | 112.08 g/mol [6] |
| Melting Point (°C) | 245–251[2] | 134–142[7][8] | 125–127[5][9] | 128–132[6] |
| pKa (at 25°C) | ~3.70 (Predicted)[2] | 5.4[10] (Note: some sources report ~1.07, likely for the pyridinium proton) | 3.49[9][11] | 3.12[6] |
| Water Solubility | Low (>26.9 µg/mL at pH 7.4)[4] | High (887 g/L at 20°C)[7][12] | Moderate (80 g/L at 20°C)[9][11] | Moderate (27.1 g/L)[6] |
Causality Behind the Differences:
-
Acidity (pKa): The acidity is influenced by the stability of the conjugate base (carboxylate). Furan-2-carboxylic acid and Thiophene-2-carboxylic acid are the most acidic among the monocyclic examples, with pKa values comparable to benzoic acid, indicating effective delocalization of the negative charge into the aromatic ring. Picolinic acid is significantly less acidic (higher pKa), which can be attributed to the electron-withdrawing nature of the nitrogen atom and the potential for intramolecular hydrogen bonding that stabilizes the protonated form. The predicted pKa of this compound is in a similar range to the thiophene and furan analogs, with the fused benzene ring having a modest electronic influence on the distal carboxylic acid group.
-
Melting Point: this compound exhibits a substantially higher melting point. This is a direct consequence of its larger, more rigid planar structure, which allows for more efficient crystal packing and stronger intermolecular forces (pi-pi stacking) compared to the smaller monocyclic acids.
-
Solubility: The high solubility of picolinic acid is due to the basic nitrogen atom, which can be protonated, and the carboxylic acid, which can be deprotonated, allowing it to be soluble across a wide pH range. The benzofused ring in this compound significantly increases its lipophilicity, leading to much lower aqueous solubility, a critical consideration for drug formulation.
Caption: Structural relationships between the core heterocyclic systems.
Part 2: Synthesis and Reactivity
Synthesis Overview
The synthetic accessibility of a scaffold is a pragmatic consideration in any research or development program.
This compound: The most common routes to the benzothiazole core involve the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[13][14] For the 6-carboxy derivative specifically, a well-established method starts from 4-aminobenzoic acid, which is thiocyanated and then cyclized.[15] Protecting the carboxylic acid as an ester is often employed to prevent side reactions.[16]
Caption: General synthetic workflow for this compound.
Other Heterocyclic Carboxylic Acids:
-
Picolinic Acid: Commercially produced by the oxidation of 2-methylpyridine (α-picoline), often using strong oxidizing agents like potassium permanganate (KMnO₄) or through ammoxidation followed by hydrolysis.[17]
-
Thiophene-2-carboxylic Acid: Typically prepared by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[5]
-
Furan-2-carboxylic Acid: The industrial route involves the Cannizzaro reaction of furfural, which disproportionates to yield both 2-furoic acid and furfuryl alcohol.[6]
Comparative Reactivity
The reactivity of these molecules can be considered in two parts: the reactivity of the carboxylic acid group and the reactivity of the aromatic ring.
-
Carboxylic Acid Reactivity: The reactivity of the carboxyl group towards nucleophilic acyl substitution is influenced by the electronic nature of the attached heterocyclic ring. Electron-withdrawing rings increase the electrophilicity of the carbonyl carbon, making it more reactive. In general, the reactivity order for converting to derivatives like esters or amides is acyl phosphates > thioesters > acid anhydrides > carboxylic acids/esters > amides. Within the carboxylic acids themselves, subtle differences exist, but they all undergo standard transformations (e.g., via conversion to an acyl chloride with SOCl₂).
-
Aromatic Ring Reactivity: The heteroatom and any fused rings dictate the ring's reactivity.
-
Furan & Thiophene: These 5-membered rings are electron-rich compared to benzene and are highly susceptible to electrophilic aromatic substitution.
-
Pyridine: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic substitution (which typically requires harsh conditions) but more susceptible to nucleophilic substitution.
-
Benzothiazole: The fused benzene ring moderates the reactivity of the thiazole portion. The benzofusion increases stability but also creates a more extended π-system, which can influence its interactions. Computational studies suggest that benzofused derivatives, while more stable, can have a smaller HOMO-LUMO energy gap, implying increased kinetic reactivity in certain reactions.
-
Caption: Conceptual diagram of relative carboxylic acid reactivity.
Part 3: Applications in Drug Development and Materials Science
The true value of a chemical scaffold is realized in its application. Each of these heterocyclic carboxylic acids has carved out distinct niches in science and industry.
Table 2: Primary Applications of Selected Heterocyclic Carboxylic Acids
| Compound | Primary Application Areas | Specific Examples & Rationale |
| This compound | Medicinal Chemistry Scaffold | Serves as a key intermediate for synthesizing derivatives with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[14] The rigid, planar structure is ideal for fitting into enzyme active sites. |
| Picolinic acid | Nutritional Science, Immunology | Acts as a natural chelating agent, facilitating the absorption of essential minerals like zinc and chromium. It also exhibits neuroprotective and immunomodulatory effects.[17] |
| Thiophene-2-carboxylic acid | Pharmaceuticals, Materials Science | A building block for non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen and tiaprofenic acid.[5] Also used in the synthesis of conductive polymers for organic electronics. |
| Furan-2-carboxylic acid | Food Industry, Pharmaceuticals | Used as a food preservative and flavoring agent.[6] It is a precursor for nitrofuran antibiotics (e.g., nitrofurantoin) and antiparasitic drugs (e.g., diloxanide furoate). |
The benzothiazole scaffold, in particular, is a cornerstone of modern medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, and substitutions at the C-2 and C-6 positions are known to be critical for modulating these activities.
Part 4: Key Experimental Protocols
To ensure scientific integrity and provide a practical framework for comparison, the following are detailed protocols for characterizing these acids.
Protocol 1: Determination of pKa by Potentiometric Titration
Causality: This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a known concentration of a strong base is added. The pKa corresponds to the pH at which the acid is exactly half-neutralized, a point of inflection on the titration curve. This value is fundamental to predicting the charge state of the molecule in different environments.
Methodology:
-
Preparation: Accurately weigh ~20-50 mg of the heterocyclic carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue (e.g., for this compound), a co-solvent like methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Titration: Begin stirring the solution and record the initial pH. Add small, precise increments (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH) using a burette.
-
Data Collection: Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (V/2). Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.
Protocol 2: Comparative Solubility Assessment (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and the solvent, and the concentration of the resulting saturated solution represents the solubility limit. This parameter is vital for predicting oral absorption and designing formulations.
Methodology:
-
Sample Preparation: Add an excess amount of the solid acid to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved acid using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the result to a standard curve of known concentrations.
Sources
- 1. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3622-35-3 [amp.chemicalbook.com]
- 3. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. Picolinic Acid [drugfuture.com]
- 10. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 11. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 12. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 14. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Page loading... [wap.guidechem.com]
- 17. cenmed.com [cenmed.com]
A Comparative Guide to Benzothiazole-6-carboxylic Acid Analogs: Synthesis, Biological Activity, and Experimental Evaluation
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1] This guide provides a comprehensive comparative study of a specific subclass: Benzothiazole-6-carboxylic acid analogs. We will delve into their synthesis, compare their biological performance with a focus on anticancer and antimicrobial activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile compounds.
Introduction: The Rationale for Exploring this compound Analogs
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic placement of a carboxylic acid group at the 6-position of the benzothiazole core offers a unique handle for chemical modification, allowing for the generation of a library of ester and amide analogs. This derivatization is not merely a synthetic exercise; it is a deliberate strategy to modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic profile of the compounds, potentially leading to enhanced potency, improved selectivity, and reduced toxicity.
This guide will focus on the comparative analysis of these analogs, providing a framework for understanding their structure-activity relationships (SAR) and offering practical guidance for their experimental evaluation.
Synthesis of this compound Analogs
The synthetic pathway to this compound analogs typically commences with the synthesis of the core molecule, this compound itself. A common and effective method is the Jacobson synthesis.[4] Subsequent modifications of the carboxylic acid moiety lead to the desired ester and amide derivatives.
A general synthetic workflow is depicted below:
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Insights and Future Directions
While this guide provides a comparative overview of the biological activities of this compound analogs, a deeper understanding of their mechanism of action is crucial for rational drug design. For anticancer activity, many benzothiazole derivatives are known to interact with key signaling pathways involved in cell proliferation and survival. A plausible, though hypothetical, signaling pathway that could be modulated by these analogs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Figure 4: A hypothetical signaling pathway potentially targeted by this compound analogs.
Future research should focus on elucidating the precise molecular targets of the most potent analogs. This could involve techniques such as target-based screening, proteomics, and molecular docking studies. Furthermore, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of these promising compounds.
Conclusion
This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The ability to readily modify the 6-carboxylic acid group allows for the fine-tuning of their biological properties. This guide has provided a comparative analysis of their anticancer and antimicrobial activities, supported by detailed experimental protocols. The presented data underscores the potential of these compounds and provides a solid foundation for further research and development in this exciting area of medicinal chemistry.
References
- Mishra, A., et al. (2019). Synthesis and antibacterial evaluation of some novel Schiff base containing benzothiazole derivatives.
- Catalano, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-501.
- Jenkins, D. J., et al. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5919-5923.
- Yurttas, L., et al. (2015). Synthesis and anticancer activity of some new benzothiazole derivatives. Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.
- Patel, K., et al. (2014). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Emery Pharma. (2016).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sadhasivam, B., et al. (2013). Synthesis and anticancer studies of 2, 6-disubstituted benzothiazole derivatives. Benzothiazole derivatives as anticancer agents - Taylor & Francis Online.
- Rayes, A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.
- ATCC. (n.d.).
- Royal Society of Chemistry. (2018).
- Semantic Scholar. (2022).
- Spizek, J., & Rezanka, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 967.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- ResearchGate. (2021).
- Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Journal of Chemical Health Risks. (2022).
- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food.
- IDEXX Denmark. (n.d.).
- MDPI. (2020).
- Bhuva, H. A., & Kini, S. G. (2012). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 17(6), 6902-6915.
Sources
A Senior Application Scientist's Guide to LC-MS/MS Method Development and Validation for Benzothiazole-6-carboxylic Acid
Introduction: The Analytical Imperative for Benzothiazole-6-carboxylic Acid
This compound is a key heterocyclic compound with a structural backbone prevalent in pharmaceuticals, industrial chemicals, and environmental contaminants. Its accurate quantification in complex biological matrices is paramount for pharmacokinetic studies, toxicology assessments, and environmental monitoring. This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound. Furthermore, it offers a critical comparison with alternative analytical techniques, furnishing researchers with the data and rationale to select the optimal method for their specific needs.
The core philosophy of this guide is not merely to present a protocol but to elucidate the scientific reasoning behind each choice, ensuring a self-validating and trustworthy analytical system. All recommendations are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Part 1: Devising a High-Performance LC-MS/MS Method
The unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard for quantifying trace levels of small molecules in complex biological samples.[3] Our objective is to develop a method that is not only sensitive but also rapid, reproducible, and robust.
The Rationale Behind Chromatographic and Mass Spectrometric Parameter Selection
The physicochemical properties of this compound (a polar, aromatic carboxylic acid) guide our initial parameter selection. A reversed-phase chromatographic approach is a logical starting point due to its versatility and compatibility with aqueous biological samples.
Liquid Chromatography (LC) Parameters: A Step-by-Step Justification
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, 50 x 2.1 mm, ≤ 3 µm | A C18 or C8 stationary phase provides excellent retention for moderately polar aromatic compounds. The shorter column length and smaller particle size enable rapid analysis times and high chromatographic efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of an acid like formic acid to the aqueous mobile phase serves a dual purpose: it suppresses the ionization of the carboxylic acid group, leading to better retention on the reversed-phase column, and it provides a source of protons to promote efficient ionization in the mass spectrometer source.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity. The presence of formic acid ensures consistent pH throughout the gradient. |
| Flow Rate | 0.4 mL/min | This flow rate is well-suited for a 2.1 mm internal diameter column, providing a good balance between analysis speed and chromatographic resolution. |
| Column Temperature | 40 °C | Maintaining an elevated and consistent column temperature improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload while being sufficient for sensitive detection with modern mass spectrometers. |
Mass Spectrometry (MS) Parameters: Tuning for Optimal Sensitivity
Given its carboxylic acid moiety, this compound is expected to ionize efficiently in negative ion mode Electrospray Ionization (ESI), forming a deprotonated molecule ([M-H]^-). However, the benzothiazole core can also be protonated in positive ion mode. Therefore, both polarities should be evaluated during method development.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative ESI is generally preferred for carboxylic acids as they readily lose a proton to form a stable anion. This often results in higher sensitivity and less background noise compared to positive mode.[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM is the cornerstone of quantitative mass spectrometry, offering exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 178.0 | Corresponding to the deprotonated molecule ([M-H]^-) of this compound (MW: 179.20 g/mol ). |
| Product Ions (Q3) | To be determined experimentally | The product ions are generated by collision-induced dissociation (CID) of the precursor ion. A typical fragmentation for this molecule would be the loss of CO₂ (m/z 44), resulting in a product ion at m/z 134.0. At least two product ions should be monitored for confident identification and quantification. |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) this compound | A SIL internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a structurally similar compound can be used, but with careful validation. |
Experimental Workflow for Method Development
The logical progression from theoretical parameters to a finalized method is crucial.
Caption: The sequential stages of bioanalytical method validation.
Part 3: Comparative Analysis with Alternative Methodologies
While LC-MS/MS is often the preferred technique, it is not universally accessible or always necessary depending on the research question. Here, we objectively compare our proposed method with two viable alternatives.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for volatile and thermally stable compounds. Since this compound is non-volatile, a derivatization step is mandatory to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester). [5][6]
-
Workflow: Sample Extraction → Derivatization → GC-MS Analysis
-
Advantages:
-
Excellent chromatographic resolution.
-
Robust and widely available instrumentation.
-
-
Disadvantages:
-
The derivatization step adds time, complexity, and potential for variability. [7] * Incomplete derivatization can lead to inaccurate results.
-
Not suitable for thermally labile compounds.
-
Alternative 2: Titration
For bulk analysis or situations where high sample throughput and sensitivity are not required, classical analytical techniques like acid-base titration can be employed.
-
Workflow: Sample Extraction & Purification → Titration with a Standardized Base
-
Advantages:
-
Low cost and does not require sophisticated instrumentation.
-
It is an absolute quantification method.
-
-
Disadvantages:
-
Significantly lower sensitivity and selectivity compared to chromatographic methods.
-
Requires a relatively pure and concentrated sample.
-
Not suitable for complex biological matrices without extensive cleanup.
-
Cannot distinguish between different acidic compounds in a mixture.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods.
| Parameter | LC-MS/MS (Proposed) | GC-MS with Derivatization | Titration |
| Selectivity | Very High (MRM) | High (Mass Spec) | Low |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL | Low to mid ng/mL | High µg/mL to mg/mL |
| Throughput | High | Medium | Low |
| Sample Volume | Low (µL) | Low to Medium (µL-mL) | High (mL) |
| Matrix Tolerance | High | Medium | Very Low |
| Method Complexity | High | High (with derivatization) | Low |
| Cost per Sample | High | Medium | Low |
Conclusion
The LC-MS/MS method detailed in this guide represents the most robust, sensitive, and selective approach for the quantification of this compound in biological matrices, fully aligned with current regulatory expectations. The rationale provided for each experimental choice empowers researchers to not only replicate the method but also to adapt it based on their specific needs and instrumentation. While alternative methods like GC-MS and titration have their place in the analytical toolkit, their limitations in sensitivity, selectivity, and matrix tolerance make them less suitable for demanding bioanalytical applications. By following the principles of sound method development and rigorous validation outlined herein, researchers can generate high-quality, reliable data that can be trusted to support critical decisions in drug development and scientific research.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: Focus on Linearity and Recovery. (2025). BenchChem.
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1199-1215. [Link]
- Vainikauskaitė, V., & Tautkus, S. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3).
- Incocciati, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- Benzothiazole and Derivatives by LC-MS-MS. (n.d.). MAC-MOD Analytical. [Link]
- U.S. Food and Drug Administration. (2022).
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4866. [Link]
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Anal Bioanal Chem, 416(5), 1199-1215. [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Request PDF. [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography–mass spectrometry following solid-phase extraction. Scilit. [Link]
- Shafi, S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(2), 249. [Link]
- Jover, E., et al. (2016). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
- Gil-Parrado, S., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 209, 114450. [Link]
- Watson, D. G. (2010). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Titration Method for the Identification of Surface Functional Groups. (2019). IntechOpen. [Link]
- Harvey, D. (2020). Titrimetric Methods. In Analytical Chemistry 2.1. LibreTexts.
- Max, J. J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(16), 3079-3091. [Link]
- Leunissen, W. J., & Thijssen, J. H. (1977). [Quantitative determination of aromatic carboxylic acids with glass-capillary-columns (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 15(12), 657-662. [Link]
- Watson, D. G. (2016). Titrimetric and chemical analysis methods. Basicmedical Key. [Link]
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2022).
- European Medicines Agency. (2023).
Sources
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mac-mod.com [mac-mod.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.saylor.org [resources.saylor.org]
A Comparative Guide to the Structural Confirmation of Benzothiazole-6-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the realm of medicinal chemistry, benzothiazole derivatives are of significant interest due to their wide-ranging pharmacological activities.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of Benzothiazole-6-carboxylic acid and its derivatives, offering insights into the experimental rationale and data interpretation.
The Analytical Imperative: A Multi-Technique Approach
No single technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, complementary analytical methods. The primary tools for the structural elucidation of benzothiazole derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system of analysis.[3]
A typical workflow for the structural validation of a newly synthesized this compound derivative is outlined below.
Caption: Workflow from Synthesis to Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents on the fused ring system.
Key Insights from NMR:
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings, and through spin-spin coupling, the connectivity between neighboring protons.
-
¹³C NMR: Provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, carbonyl, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques establish correlations between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for unambiguously assigning complex spectra.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified benzothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak. DMSO-d₆ is often used for carboxylic acid-containing compounds to observe the exchangeable acidic proton.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Comparative Data: Representative ¹H and ¹³C NMR Chemical Shifts
The following table provides representative chemical shift ranges for the core structure of this compound. The exact shifts will vary depending on the nature and position of other substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification for Chemical Shift |
| H2 | ~9.0-9.2 | ~155-170 | The proton at the 2-position is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms. The corresponding carbon is also in a heteroaromatic environment. |
| H4 | ~8.1-8.3 | ~122-125 | This proton is part of the benzene ring and is influenced by the fused thiazole ring. |
| H5 | ~7.5-7.7 | ~125-128 | A typical aromatic proton chemical shift. |
| H7 | ~8.3-8.5 | ~120-123 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to deshielding. |
| COOH | ~13.0 (broad) | ~166-168 | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. The carbonyl carbon is in a characteristic downfield region. |
Note: Data compiled from representative spectra of benzothiazole derivatives.[5][6][7][8]
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, further confirming its identity.
Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation patterns are highly reproducible and can serve as a "fingerprint" for a given compound.[9]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. It is well-suited for polar and thermally labile molecules.[10][11]
Fragmentation Patterns of Benzothiazole Derivatives:
The fragmentation of benzothiazole derivatives in MS is influenced by the substituents on the ring system. Common fragmentation pathways involve the cleavage of the thiazole ring and the loss of small molecules or radicals. For instance, a common fragmentation involves the formation of a benzothiazole cation.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mac-mod.com [mac-mod.com]
Comparative Guide to Antibody Cross-Reactivity Against Benzothiazole Derivatives
This guide provides a comprehensive comparison of antibody performance against various benzothiazole derivatives, supported by experimental principles and methodologies. It is designed for researchers, scientists, and drug development professionals who are developing or utilizing immunoassays for the detection and quantification of this important class of compounds.
Introduction: The Benzothiazole Scaffold and the Challenge of Specificity
Benzothiazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] This bicyclic heterocyclic scaffold is present in a wide array of pharmacologically active agents, including those with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5][6][7] Beyond medicine, they are used as imaging agents, dyes, and industrial accelerators.[1][4][8]
Given their prevalence and potent biological activity, the ability to accurately detect and quantify specific benzothiazole derivatives is crucial for pharmacokinetic studies, diagnostic assay development, and environmental monitoring. Immunoassays, which rely on the specific binding of antibodies to their target antigens, offer a highly sensitive and high-throughput solution.
However, the primary challenge in developing such assays is cross-reactivity . An antibody raised against one benzothiazole derivative may also bind to other structurally similar molecules.[9][10] This can be either a significant drawback, leading to false-positive results and inaccurate quantification, or a strategic advantage, enabling the development of broad-spectrum assays that detect an entire class of related compounds. Understanding and characterizing this cross-reactivity is paramount.
This guide will explore the structural basis of antibody recognition for benzothiazoles, compare the performance of antibodies with different cross-reactivity profiles, and provide the experimental framework necessary to validate these systems.
The Genesis of an Anti-Benzothiazole Antibody: From Hapten to Immunogen
Small molecules like benzothiazole derivatives are not immunogenic on their own; they cannot trigger an immune response to produce antibodies. To overcome this, they must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[11][][13] In this context, the benzothiazole derivative is called a hapten .
The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity and cross-reactivity of the resulting antibodies.[14][15] The site on the hapten where the linker is attached to the carrier protein is effectively hidden from the immune system. Consequently, the immune system generates antibodies that primarily recognize the exposed portions of the molecule.
By strategically choosing the conjugation point, we can direct the immune response. For instance, to generate an antibody specific to substituents at the 2-position of the benzothiazole ring, one would attach the linker at a distant position on the benzene ring portion of the molecule, leaving the thiazole ring and its substituent fully exposed.
Comparative Analysis of Antibody Specificity
The ultimate performance of an antibody is defined by its sensitivity (affinity for the target) and specificity (degree of cross-reactivity with other molecules). The ideal cross-reactivity profile depends entirely on the application. For quantifying a specific drug molecule, high specificity is essential. For screening a class of environmental contaminants, broad cross-reactivity may be desirable.
Below is a comparative performance summary for a hypothetical monoclonal antibody, MAb-7B2 , raised against 2-aminobenzothiazole. The cross-reactivity is determined using a competitive ELISA, where various benzothiazole derivatives compete with the target analyte for antibody binding. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in signal, indicating its binding affinity.
Table 1: Cross-Reactivity Profile of Monoclonal Antibody MAb-7B2
| Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%)* | Rationale for Cross-Reactivity |
| 2-Aminobenzothiazole (Target) | 1.5 | 100% | Immunizing Hapten: The antibody was generated against this molecule. | |
| Riluzole | 2.5 | 60.0% | High Similarity: Retains the core 2-aminobenzothiazole structure. The 6-trifluoromethoxy group is a modification that slightly reduces binding affinity.[7] | |
| 6-Nitrobenzothiazole | 350 | 0.4% | Loss of Key Epitope: Lacks the critical 2-amino group, which is a primary recognition site for MAb-7B2. The core ring structure alone is insufficient for strong binding. | |
| Benzothiazole | >10,000 | <0.01% | Loss of Key Epitope: The unsubstituted core structure lacks the essential 2-amino group recognized by the antibody. | |
| 2-Mercaptobenzothiazole | 850 | 0.18% | Altered Key Epitope: The 2-amino group is replaced by a thiol group. This significant change in size and electronic character drastically reduces binding affinity. |
*Cross-Reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
This data clearly demonstrates that MAb-7B2 is highly specific for the 2-aminobenzothiazole structure. The presence of the amino group at the 2-position is the dominant epitope for antibody recognition. Modifications elsewhere on the ring (like in Riluzole) are tolerated to some extent, but removal or replacement of the 2-amino group virtually abolishes binding.
Experimental Protocol: Characterizing Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity profile of an antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[16] This format is ideal for small molecules because it relies on the competition between the free analyte in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites.[17][18]
The following protocol outlines a robust, self-validating system for this purpose.
Principle of the Assay
Microtiter plate wells are coated with a conjugate of the target benzothiazole derivative and a protein (e.g., 2-aminobenzothiazole-BSA). A solution containing a fixed, limited amount of the primary antibody (MAb-7B2) is pre-incubated with either a standard or an unknown sample containing the free analyte. This mixture is then added to the coated wells. The free analyte in the sample competes with the coated antigen for binding to the antibody. The more analyte in the sample, the less antibody will be available to bind to the plate. The amount of antibody bound to the plate is then detected with an enzyme-conjugated secondary antibody. The final signal is inversely proportional to the concentration of the analyte in the sample.
Materials and Reagents
-
Coating Antigen: Benzothiazole-BSA conjugate (e.g., 2-aminobenzothiazole-BSA)
-
Primary Antibody: Monoclonal or polyclonal antibody against the target benzothiazole (e.g., MAb-7B2)
-
Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG)
-
Analytes: Purified standards of the target benzothiazole and all potential cross-reactants.
-
Buffers:
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄)
-
96-well microtiter plates
-
Microplate reader (450 nm)
Step-by-Step Methodology
-
Antigen Coating:
-
Dilute the Coating Antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.[19]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and each potential cross-reactant in Assay Buffer. A typical range would be from 0.01 to 1000 ng/mL.
-
Dilute the primary antibody to its optimal working concentration in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated-and-blocked assay plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody to its working concentration in Assay Buffer.
-
Add 100 µL to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the target standard and each cross-reactant.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity for each compound using the formula provided in the notes of Table 1.
-
Conclusion and Future Perspectives
The specificity of an antibody is not an inherent, absolute property but a relative one, defined by its binding affinities across a spectrum of structurally related molecules. For benzothiazole derivatives, the cross-reactivity profile is dictated primarily by the hapten design used to generate the antibody. A thorough characterization of this profile using a robust method like competitive ELISA is a non-negotiable step in the validation of any immunoassay.
As new benzothiazole-based therapeutics and functional molecules are developed, the demand for well-characterized antibodies will continue to grow. Future efforts may focus on using computational modeling to predict cross-reactivity based on hapten structure and employing techniques like antibody engineering to fine-tune specificity for highly challenging applications.
References
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (2024). PubMed Central.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023).
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- The effect of haptens on protein-carrier immunogenicity - PMC. (n.d.).
- Competitive ELISA. (2021).
- 400523 PDFs | Review articles in MONOCLONAL ANTIBODIES. (n.d.).
- Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies.
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI.
- Hapten-Carrier Conjug
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Quanterix.
- Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. (2025).
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.).
- Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. (n.d.).
- Competitive ELISA Protocol and Anim
- Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. (n.d.). PubMed.
- Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences.
- Cross-reactivity – Knowledge and References. (n.d.). Taylor & Francis.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 17. quanterix.com [quanterix.com]
- 18. microbenotes.com [microbenotes.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Efficacy of Benzothiazole-Based Inhibitors
The benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for diverse pathologies.[2][3] Clinically approved drugs like Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib for acute myeloid leukemia (AML) underscore the scaffold's therapeutic value.[1] This guide provides a comparative analysis of the efficacy of various benzothiazole-based inhibitors, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.
Comparative Efficacy Across Key Therapeutic Areas
The versatility of the benzothiazole core allows for chemical modifications that yield inhibitors with high potency and selectivity for various targets.[1][3] Below, we compare the efficacy of leading benzothiazole derivatives in the fields of oncology and neurodegenerative disease.
Anticancer Agents: Targeting Dysregulated Kinases
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4] The benzothiazole scaffold is particularly adept at mimicking the adenine portion of ATP, enabling it to act as a competitive inhibitor at the kinase catalytic domain.[4]
A notable class of targets includes Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several benzothiazole hybrids have been developed as potent VEGFR-2 inhibitors.[5] For example, a series of 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione showed significant cytotoxic effects against various cancer cell lines.[5]
Key Insights into Structure-Activity Relationship (SAR):
-
C-6 Position Substitution: The introduction of a methoxy group at the C-6 position of the benzothiazole ring has been shown to dramatically enhance kinase inhibitory activity.[1] For instance, certain 2-substituted benzothiazoles with a C-6 methoxy group exhibited exceptional potency against Abl kinase, with IC₅₀ values in the sub-nanomolar range (0.03 to 0.06 nM).[1]
-
C-2 Position Aryl Group: For 2-arylbenzothiazoles, substitutions on the phenyl ring are critical. PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) demonstrated potent in vivo efficacy, highlighting the importance of the dimethoxy substitution pattern for activity.[4]
Table 1: Comparative Efficacy of Benzothiazole-Based Kinase Inhibitors
| Compound Class/Example | Target Kinase | IC₅₀ Value | Cell Line(s) | Reference |
| 2-Substituted Benzothiazole | Abl (wild-type & T315I) | 0.03 - 0.06 nM | Ba/F3 | [1] |
| Benzothiazole-Pyrazole Hybrid | Not Specified | 0.054 µM | A549 (Lung) | [1] |
| Compound 4a (Hybrid) | VEGFR-2 | 3.84 µM (cytotoxicity) | MCF-7 (Breast) | [5] |
| Compound KC12 | FOXM1 | 6.13 µM | MDA-MB-231 (Breast) | [6] |
| Thiazole-based B-RAF inhibitor | B-RAFV600E | 23.1 nM | Melanoma Cells | [7] |
Neuroprotective Agents: A Multi-Target Approach to Alzheimer's Disease
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates therapeutic strategies that can modulate multiple pathological pathways simultaneously.[8] Benzothiazole-based compounds have emerged as promising multi-target-directed ligands (MTDLs), concurrently inhibiting key enzymes and processes involved in AD progression.[1][8]
The primary targets in AD include acetylcholinesterase (AChE), which regulates cholinergic neurotransmission, monoamine oxidase B (MAO-B), which is involved in oxidative stress, and the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.[8][9]
Key Multi-Target Inhibitors:
-
Compound 4f: This novel benzothiazole derivative demonstrated potent dual inhibition of both AChE and MAO-B, with IC₅₀ values of 23.4 nM and 40.3 nM, respectively.[9][10] It was also shown to prevent the aggregation of Aβ plaques, making it a highly promising lead for AD therapy.[9][10]
-
Compound 3s: This derivative was designed as a potent ligand for the histamine H₃ receptor (H₃R) (Kᵢ = 0.036 µM) while also exhibiting inhibitory activity against AChE (IC₅₀ = 6.7 µM), BuChE (IC₅₀ = 2.35 µM), and MAO-B (IC₅₀ = 1.6 µM).[8]
-
Compound LB05: A benzothiazole-piperazine derivative, LB05 showed potent and mixed-type inhibition of AChE with an IC₅₀ of 0.40 µM.[11]
Table 2: Comparative Efficacy of Benzothiazole-Based Neuroprotective Agents
| Compound | Primary Target(s) | IC₅₀ / Kᵢ Value | Key Feature | Reference |
| Riluzole | Glutamate Release / Na⁺ Channels | N/A (Approved Drug) | Reduces excitotoxicity in ALS | [1] |
| Compound 4f | AChE & MAO-B | AChE: 23.4 nM; MAO-B: 40.3 nM | Potent dual inhibitor, anti-Aβ aggregation | [9][10] |
| Compound 3s | H₃R, AChE, BuChE, MAO-B | H₃R: 0.036 µM; AChE: 6.7 µM | Multi-target-directed ligand | [8] |
| Compound LB05 | AChE | 0.40 µM | Mixed-type AChE inhibitor | [11] |
Visualizing the Science: Pathways and Workflows
To better understand the context of inhibitor action and the process of their discovery, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: Simplified VEGFR-2 signaling pathway and point of intervention for benzothiazole-based inhibitors.
Caption: A typical experimental workflow for the discovery and development of novel benzothiazole inhibitors.
Essential Experimental Protocols
The validation of inhibitor efficacy relies on robust and reproducible experimental methods. The following protocols are fundamental to the characterization of benzothiazole-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This protocol is designed to measure the ability of a test compound to inhibit the phosphorylation activity of a specific kinase.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute VEGFR-2 enzyme and biotinylated peptide substrate to desired concentrations in assay buffer.
-
Prepare a 10 mM stock solution of the benzothiazole inhibitor in 100% DMSO. Create a serial dilution series in assay buffer.
-
Prepare ATP solution at a concentration corresponding to its Km for the enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at 28°C.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
-
Detection:
-
Use a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ or HTRF®) to quantify the remaining ATP or the phosphorylated product, respectively.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[5]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% reduction in cell viability.
-
Conclusion and Future Directions
The benzothiazole scaffold is a remarkably versatile and productive platform for the design of potent enzyme inhibitors.[1][12] The data clearly show that targeted modifications to the benzothiazole core can produce highly effective agents against kinases in cancer and multiple key targets in neurodegenerative diseases.[1][5][9] The development of multi-target-directed ligands represents a particularly exciting frontier, offering a more holistic approach to treating complex diseases like Alzheimer's.[8]
Future research should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these potent inhibitors to enhance their clinical translatability. Continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with even greater efficacy and selectivity, further solidifying the importance of the benzothiazole moiety in modern medicinal chemistry.[1][2]
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
The Pivotal Role of the 6-Carboxy Group: A Comparative Guide to the Structure-Activity Relationship of Benzothiazole-6-Carboxylic Acid Derivatives
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide array of pharmacological activities.[1][2] Among its many derivatives, those bearing a carboxylic acid moiety at the 6-position represent a particularly intriguing class of compounds. This functional group not only influences the physicochemical properties of the molecule, such as solubility and potential for hydrogen bonding, but also serves as a versatile handle for further chemical modifications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzothiazole-6-carboxylic acid derivatives, with a focus on their antimicrobial and anticancer properties. By examining the experimental data, we can elucidate the subtle yet critical interplay between chemical structure and biological function, offering valuable insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Platform for Diverse Biological Activity
The core structure of this compound presents multiple sites for chemical modification, primarily at the 2-position and the 6-carboxylic acid group itself. These modifications have been shown to be crucial determinants of the resulting compound's biological activity and selectivity.[2] The general scaffold and key modification points are illustrated below.
Caption: General scaffold of this compound and key modification points.
Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives have long been investigated for their potential as antimicrobial agents.[1] The introduction of a 6-carboxylic acid group and subsequent modifications have yielded compounds with significant activity against a range of bacterial and fungal pathogens.
The Influence of 2-Position Substituents
Studies have shown that the nature of the substituent at the 2-position of the this compound core plays a pivotal role in determining the antimicrobial spectrum and potency. The formation of Schiff bases by condensing the 2-amino group with various aromatic aldehydes has been a common and effective strategy.[3]
Key SAR Insights for Antimicrobial Activity:
-
Aromatic Substituents: The presence of a phenyl ring at the 2-position is a common feature in many active derivatives. Further substitution on this phenyl ring can fine-tune the activity.
-
Schiff Base Formation: The imine (-C=N-) linkage of Schiff bases appears to be crucial for antimicrobial action. The electronic properties of the substituents on the aromatic aldehyde used for condensation directly impact the activity.
-
Esterification of the 6-Carboxylic Acid: Conversion of the 6-carboxylic acid to its ester derivatives can enhance lipophilicity, potentially leading to improved cell membrane penetration and increased antimicrobial efficacy.[3]
Table 1: Comparative Antimicrobial Activity of Benzothiazole-6-carboxylate Derivatives
| Compound ID | 2-Position Substituent | 6-Position Modification | Test Organism | MIC (µg/mL) | Reference |
| A1 | 2-(4-(benzylideneamino)phenyl) | Carboxylic Acid | S. aureus | 50 | [3] |
| A2 | 2-(4-(4-chlorobenzylideneamino)phenyl) | Carboxylic Acid | S. aureus | 25 | [3] |
| A3 | 2-(4-(4-nitrobenzylideneamino)phenyl) | Carboxylic Acid | S. aureus | 12.5 | [3] |
| B1 | 2-(4-(benzylideneamino)phenyl) | Methyl Ester | E. coli | 100 | [3] |
| B2 | 2-(4-(4-chlorobenzylideneamino)phenyl) | Methyl Ester | E. coli | 50 | [3] |
| B3 | 2-(4-(4-nitrobenzylideneamino)phenyl) | Methyl Ester | E. coli | 25 | [3] |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes.
The trend observed in Table 1 suggests that electron-withdrawing groups (e.g., -Cl, -NO2) on the benzylideneamino moiety at the 2-position enhance antibacterial activity. Furthermore, esterification of the 6-carboxylic acid appears to improve activity against Gram-negative bacteria like E. coli, likely due to increased lipophilicity.
Comparative Analysis of Anticancer Activity
The benzothiazole scaffold is also a well-established pharmacophore in the design of anticancer agents.[4][5] Derivatives of this compound have been shown to exhibit potent cytotoxic activity against various cancer cell lines.
The Impact of 2-Phenyl and Thiazolidinone Substitutions
A significant body of research has focused on 2-phenyl substituted this compound derivatives. The introduction of a thiazolidinone ring, often substituted with different phenyl groups, has been a particularly fruitful avenue for enhancing anticancer potency.[6]
Key SAR Insights for Anticancer Activity:
-
2-Phenyl Moiety: The 2-phenyl group is a key structural feature for many anticancer benzothiazoles.
-
Thiazolidinone Ring: The introduction of a 4-oxo-thiazolidin-3-yl moiety at the para-position of the 2-phenyl ring often leads to a significant increase in cytotoxic activity.
-
Substituents on the Thiazolidinone's Phenyl Ring: The electronic nature and position of substituents on the phenyl ring attached to the thiazolidinone core are critical for activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer efficacy.[6]
Table 2: Comparative Anticancer Activity of 2-Phenyl Thiazolidinone Substituted this compound Derivatives
| Compound ID | Substituent on Thiazolidinone's Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | H | HeLa | >50 | [6] |
| C2 | 4-Cl | HeLa | 9.76 | [6][7] |
| C3 | 4-F | HeLa | 15.2 | [6] |
| C4 | 4-NO2 | HeLa | 22.8 | [6] |
The data in Table 2 clearly indicates that the presence of a chloro substituent at the para-position of the phenyl ring on the thiazolidinone moiety (Compound C2 ) results in the most potent anticancer activity against the HeLa cell line. This highlights the importance of specific halogen substitutions in this chemical series for achieving high cytotoxic potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline the general synthetic procedures and biological assays.
General Synthesis of 2-(4-(benzylideneamino)phenyl)benzothiazole-6-carboxylate Derivatives
Caption: General synthetic workflow for benzothiazole-6-carboxylate derivatives.
Protocol:
-
Synthesis of the Core Nucleus: 2-(4-aminophenyl)this compound is typically synthesized via the condensation of p-aminobenzoic acid with 2-amino-5-mercaptobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) under heating.[3]
-
Schiff Base Formation: The synthesized core nucleus is then reacted with a variety of substituted aromatic aldehydes in a suitable solvent such as ethanol, with a catalytic amount of glacial acetic acid. The reaction mixture is refluxed to yield the corresponding Schiff base derivatives.[3]
-
Esterification: The 6-carboxylic acid group of the Schiff base derivatives can be esterified by refluxing with an appropriate alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound derivatives reveal a clear and compelling correlation between specific structural modifications and their resulting antimicrobial and anticancer activities. For antimicrobial applications, the introduction of electron-withdrawing groups on a 2-phenylimino moiety and esterification of the 6-carboxyl group are promising strategies. In the context of anticancer drug design, the incorporation of a substituted 4-oxo-thiazolidinone ring at the 2-position has proven to be highly effective.
The versatility of the this compound scaffold, coupled with the detailed SAR insights, provides a robust platform for the rational design of novel therapeutic agents. Future research should focus on exploring a wider range of substituents at the 2-position, including other heterocyclic rings, and investigating the potential for dual-acting agents that possess both antimicrobial and anticancer properties. Further optimization of the pharmacokinetic properties of these derivatives will also be crucial for their translation into clinical candidates.
References
- Prabhu, P. P., et al. (2015). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. Journal of Saudi Chemical Society, 19(2), 181-185.
- Prabhu, P. P., et al. (2011). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Research in Pharmacy, 1(2), 6-12.
- Kumbhare, R. M., & Dadmal, D. G. (2015). Benzothiazole derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(3), 118-127.
- Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in vitro and in vivo. British Journal of Cancer, 86(8), 1348-1354.
- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
- Kamal, A., et al. (2015). Benzothiazole-linked-pyrrolo [2, 1-c][6][8] benzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 97, 107-118.
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Solomon, V. R., et al. (2010). Benzothiazole: a valuable scaffold in medicinal chemistry. Medicinal Chemistry Research, 19(8), 847-862.
- Bari, S. B., & Firke, S. D. (2013). A comprehensive review on synthesis and therapeutic potential of benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 137-150.
- Pathak, N., et al. (2020). A review on anticancer potentials of benzothiazole derivatives. Mini reviews in medicinal chemistry, 20(1), 12-23.
- Prabhu, P. P., et al. (2012). Synthesis and anticancer evaluation of 2-phenyl thiaolidinone substituted 2-phenyl this compound derivatives. Journal of the Saudi Chemical Society, 19(2), 181-185.
- Kamal, A., et al. (2011). Synthesis and biological evaluation of 2-aryl/heteroaryl-substituted this compound amides as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5430-5434.
Sources
- 1. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jchr.org [jchr.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
In Vivo vs. In Vitro Correlation for Benzothiazole Compounds: A Guide for Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[1][3][5][6] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges. A critical hurdle in this translational process is achieving a strong In Vitro-In Vivo Correlation (IVIVC) . This guide provides an in-depth analysis of the relationship between laboratory assays and whole-organism outcomes for benzothiazole compounds, offering field-proven insights and experimental frameworks to aid researchers in navigating this complex landscape.
Part 1: The Foundation of Discovery: In Vitro Evaluation
In vitro assays are the workhorses of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to screen compound libraries and elucidate mechanisms of action in a controlled environment. For benzothiazole derivatives, these assays are crucial for identifying initial candidates based on their biological activity.
Anticancer Activity: Gauging Cytotoxicity
The primary method for assessing the anticancer potential of novel compounds is through cytotoxicity assays on various cancer cell lines. The MTT assay remains a gold standard for its reliability in measuring the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]
Table 1: Representative In Vitro Anticancer Activity of Benzothiazole Derivatives (IC50 values)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole based benzothiazole | HCT-116 | 10 | [1][9] |
| Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [1][9] |
| Substituted bromopyridine acetamide | SW620 (Colon) | 0.0043 | [1][9] |
| Substituted bromopyridine acetamide | A549 (Lung) | 0.044 | [1][9] |
| Substituted bromopyridine acetamide | HepG2 (Liver) | 0.048 | [1][9] |
| 2-Substituted benzothiazole (Nitro) | HepG2 (Liver) | 56.98 (24h) | [7] |
| 2-Substituted benzothiazole (Fluorine) | HepG2 (Liver) | 59.17 (24h) | [7] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung) | 68 µg/mL | [8] |
Antimicrobial Efficacy: Determining Minimum Inhibitory Concentration (MIC)
The rise of antimicrobial resistance necessitates the discovery of new chemical entities.[3] Benzothiazoles have shown considerable promise in this area.[3][10][11][12] The broth microdilution method is a fundamental assay to quantify the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
Table 2: Representative In Vitro Antimicrobial Activity of Benzothiazole Derivatives (MIC values)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-clubbed isatin | E. coli | 3.1 | [3] |
| Benzothiazole-clubbed isatin | P. aeruginosa | 6.2 | [3] |
| Amino-benzothiazole Schiff base | E. coli | 15.62 | [3] |
| Phenyl urea benzothiazole analogue | E. faecalis | 8 | [3] |
| Heteroarylated benzothiazole | S. typhimurium | 230 | [10] |
| Synthesized Derivatives | S. aureus | 25-200 | [12][13] |
| Synthesized Derivatives | C. albicans | 50-200 | [12] |
Neuroprotective Potential: Shielding Neurons from Stress
In the context of neurodegenerative diseases like Alzheimer's, protecting neurons from oxidative stress is a key therapeutic strategy.[5][14][15] In vitro models, such as inducing oxidative stress with hydrogen peroxide (H₂O₂) in neuronal cell lines, allow for the evaluation of a compound's protective capabilities.[6]
Table 3: Representative In Vitro Neuroprotective Activity of Benzothiazole Derivatives
| Compound Type | Cell Line | Assay Condition | Observation | Reference |
| Novel low molecular weight benzothiazoles | U87 MG (Glioblastoma) | H₂O₂ induced stress | Enhanced cell viability, modulated catalase activity | [6] |
| Benzothiazole-isothiourea derivative (3t) | PC12 (Pheochromocytoma) | MTT Assay | Non-cytotoxic, inhibited Aβ₁₋₄₂ aggregation | [5][14][15] |
Part 2: The Proving Ground: In Vivo Assessment
While in vitro data is essential for initial screening, in vivo studies in animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system. The transition from a controlled in vitro environment to a whole organism often reveals challenges not apparent in earlier tests.
Anticancer Models: Tracking Tumor Regression
The most common preclinical models for cancer involve xenografts, where human cancer cells are implanted into immunodeficient mice.[16][17][18] These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.
Table 4: In Vivo Anticancer Efficacy of Select Benzothiazole Derivatives
| Compound Type | Animal Model | Cancer Type | Key In Vivo Outcome | Reference |
| Substituted pyridine acetamide (Derivative 30) | Not specified | Not specified | Screened for in vivo anti-cancer activity | [1][9] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | Not specified | Breast Cancer (MCF-7, MDA-468) | Superior in vivo efficacy | [19] |
Antidiabetic and Other Models
The versatility of the benzothiazole scaffold extends to metabolic diseases. For instance, novel 2-aminobenzothiazole derivatives have been evaluated in rat models of Type 2 Diabetes (T2D), demonstrating the potential for these compounds to improve glucose and lipid profiles.[4]
Part 3: Bridging the Gap: The In Vivo-In Vitro Correlation (IVIVC)
The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. However, the correlation is often imperfect. A compound with a nanomolar IC50 in an MTT assay may show negligible tumor regression in a mouse model. Understanding the reasons for this discrepancy is key to successful drug development.
Analysis of Correlation and Discrepancy
A strong IVIVC is observed when a compound's rank order of potency in vitro is maintained in vivo. For example, a series of benzothiazole analogs showing progressively lower IC50 values against a lung cancer cell line should ideally demonstrate correspondingly greater tumor growth inhibition in a lung cancer xenograft model.
Discrepancies often arise from unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
-
Poor Bioavailability: The compound may be poorly absorbed from the gut or rapidly metabolized by the liver, preventing it from reaching the target tissue at a therapeutic concentration.
-
Limited Distribution: The compound might not effectively cross biological barriers, such as the blood-brain barrier, to reach its site of action. The high lipophilicity of some potent anticancer benzothiazoles, for instance, has hindered their clinical development.[19]
-
Toxicity: A compound may be effective but cause unacceptable toxicity in the animal model at the required dose.
-
The Tumor Microenvironment: A simple 2D cell culture lacks the complex interplay of stromal cells, immune cells, and extracellular matrix found in an in vivo tumor, which can significantly influence drug response.
Visualizing the Path Forward
To rationalize the drug discovery process, a clear workflow is essential. The following diagram illustrates the logical progression from initial screening to the critical IVIVC assessment.
Caption: Workflow from in vitro screening to in vivo validation and IVIVC analysis.
Many benzothiazole derivatives exert their anticancer effects by modulating critical cell signaling pathways. The PI3K/Akt pathway, a central regulator of cell survival, proliferation, and metabolism, is a frequent target.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole compounds.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and standardization, adherence to validated protocols is paramount. Below are detailed methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a benzothiazole compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Benzothiazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzothiazole compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Benzothiazole compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the highest concentration of the benzothiazole compound (in CAMHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) as compared to the growth control well.
Protocol 3: General Tumor Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo anticancer activity of a benzothiazole compound.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT-116)
-
Matrigel or similar basement membrane matrix
-
Benzothiazole compound formulation for injection (e.g., in saline with 5% DMSO, 5% Tween 80)
-
Vehicle control solution
-
Calipers, syringes, animal scale
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth: Monitor the mice regularly. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the benzothiazole compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Measure tumor dimensions with calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after the completion of the treatment cycle. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups. Calculate the percentage of Tumor Growth Inhibition (%TGI).
Conclusion and Future Perspectives
The successful development of benzothiazole-based therapeutics hinges on a robust understanding of their in vivo-in vitro correlation. While in vitro assays are invaluable for initial screening and mechanism-of-action studies, they represent a simplified biological system. Discrepancies between in vitro potency and in vivo efficacy are common and are often attributable to ADMET properties.
To improve the predictive power of early-stage research, a multi-pronged approach is recommended:
-
Integrate Early ADMET Screening: Run parallel in vitro assays for solubility, metabolic stability, and cell permeability to filter out compounds with poor drug-like properties early on.
-
Embrace Advanced In Vitro Models: Move beyond 2D monolayers to 3D cell culture models, such as spheroids or organoids, which better mimic the tumor microenvironment and can improve IVIVC.
-
Leverage In Silico Modeling: Computational tools can predict ADMET properties and potential liabilities before a compound is even synthesized, saving valuable time and resources.[5][6][19]
By systematically evaluating both the biological activity and the pharmaceutical properties of benzothiazole derivatives, researchers can more effectively bridge the gap between the benchtop and the clinic, unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
- De Luca, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
- Various Authors. (2023). In vitro and In vivo antitumor activities of benzothiazole analogs.
- Yilmaz, V. T., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC - NIH. [Link]
- Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. [Link]
- Kumar, R., et al. (2023).
- Al-Ostath, R., et al. (2024). Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening.
- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
- Geronikaki, A., et al. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
- Various Authors. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- Bautista-Hernández, L. A., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI. [Link]
- Martínez-García, J. J., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
- Fayed, E. A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]
- Youssif, B. G., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
- Oh, T., et al. (2014). Mouse Models of Glioblastoma. NCBI. [Link]
- Bautista-Hernández, L. A., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PubMed. [Link]
- Cioce, M., et al. (2024). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI. [Link]
- Bautista-Hernández, L. A., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
- Carreño-Gago, L., et al. (2021).
- Nanjan, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. [Link]
- Gaikwad, P., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- Yurttas, L., et al. (2022). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
- Various Authors. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
- Howard, M. A., et al. (2021). Large Animal Models of Glioma: Current Status and Future Prospects. Anticancer Research. [Link]
- Yurttas, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]
- Gupta, G. D., et al. (2020). Glioblastoma Drug Treatments and Animal Models. International Journal of Clinical Pharmacology & Pharmacotherapeutics. [Link]
- Kumar, A., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnu.ac.bd [jnu.ac.bd]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. jchr.org [jchr.org]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 19. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzothiazole-6-carboxylic Acid: A Comparative Guide for Antimicrobial Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif of significant interest, underpinning a variety of clinically approved therapeutics.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a comprehensive framework for benchmarking a fundamental building block of this class, Benzothiazole-6-carboxylic acid, against established drugs, with a specific focus on its potential as an antimicrobial agent.
This document is intended for researchers, scientists, and drug development professionals. It offers a scientifically rigorous, yet adaptable, methodology for evaluating the potential of this and similar molecules. We will delve into the causal logic behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Rationale for Benchmarking: Unlocking the Potential of a Privileged Scaffold
The benzothiazole core is present in numerous FDA-approved drugs, validating its "drug-like" properties and potential for interaction with various biological targets.[1] While many complex derivatives have been studied, the foundational molecule, this compound, represents a starting point for novel drug design. By systematically comparing its activity against a well-characterized drug, we can establish a baseline performance, identify potential advantages, and guide future structural modifications to enhance potency and selectivity.
For this guide, we will focus on the antimicrobial potential of this compound. The rise of antimicrobial resistance necessitates the exploration of new chemical entities.[3] Benzothiazole derivatives have shown promise in this area, targeting various bacterial enzymes and processes.[3][4] As a benchmark, we have selected Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic with a well-understood mechanism of action.[5]
Comparative Mechanism of Action: A Tale of Two Scaffolds
Ciprofloxacin exerts its bactericidal effect by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[5][6] This leads to strand breakage and ultimately, cell death.
The antimicrobial mechanisms of benzothiazole derivatives are more varied. Some have also been shown to target DNA gyrase, making for a direct comparison with Ciprofloxacin.[4] Others inhibit different essential enzymes like dihydropteroate synthase or disrupt the bacterial cell membrane.[4][7] The specific target of the unsubstituted this compound is a key question to be addressed through the proposed experimental workflow.
Figure 1: Comparative overview of the established mechanism of Ciprofloxacin and potential mechanisms for this compound.
Experimental Benchmarking Workflow
A robust evaluation of a novel antimicrobial agent requires a multi-faceted approach, assessing not only its efficacy against target pathogens but also its potential toxicity to host cells. The following experimental workflow provides a comprehensive strategy for benchmarking this compound.
Figure 2: Experimental workflow for benchmarking a novel antimicrobial compound.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for measuring the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Ciprofloxacin (control) in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) overnight in CAMHB.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 50 µL of sterile CAMHB into wells of a 96-well microtiter plate.
-
Add 50 µL of the stock drug solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Safety Profiling: In Vitro Cytotoxicity (MTT) Assay
It is crucial to assess the potential toxicity of a new compound to mammalian cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a human cell line (e.g., HEK293 or HepG2) in a suitable medium in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Data Presentation and Interpretation
For a clear comparison, the experimental data should be summarized in tables. Below are illustrative tables with hypothetical, yet plausible, data for this compound and related derivatives, benchmarked against Ciprofloxacin.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| This compound (Hypothetical) | >128 | 64 |
| Benzothiazole Derivative A (Illustrative) [4] | 3.1 | 12.5 |
| Benzothiazole Derivative B (Illustrative) [8] | 25 | 50 |
| Ciprofloxacin (Reference) [4] | 12.5 | 12.5 |
Note: Lower MIC values indicate higher antimicrobial potency.
Table 2: Comparative Cytotoxicity (IC50 in µM) and Selectivity Index
| Compound | Cytotoxicity (IC50 on HEK293 cells) | Selectivity Index (SI) vs. S. aureus (IC50/MIC) |
| This compound (Hypothetical) | >100 | >1.56 |
| Benzothiazole Derivative A (Illustrative) [9] | 7.39 | 0.59 |
| Benzothiazole Derivative B (Illustrative) [10] | 68 | 1.36 |
| Ciprofloxacin (Reference) | >100 | >8 |
Note: A higher IC50 value indicates lower cytotoxicity. A higher Selectivity Index is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of this compound as a potential antimicrobial agent. The proposed workflow, from primary screening for efficacy to initial safety profiling, provides a robust framework for data-driven decision-making in the early stages of drug discovery.
The illustrative data suggests that while the parent molecule, this compound, may have modest activity, its derivatives hold significant promise. Future work should focus on structure-activity relationship (SAR) studies, modifying the core structure to improve antimicrobial potency and selectivity. By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the path from a promising scaffold to a potential therapeutic candidate.
References
- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Compar
- Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). PubMed.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022).
- IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. (n.d.).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
- Recent insights into antibacterial potential of benzothiazole deriv
- Ciprofloxacin. (n.d.). Wikipedia.
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. (2025).
- Minimum inhibitory concentration (MIC), in μg/mL, of target and reference compounds (3a-o and Cip). (n.d.).
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020).
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022).
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC - NIH.
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnu.ac.bd [jnu.ac.bd]
A Senior Application Scientist's Comparative Guide to Benzothiazole Quantification
For researchers, analytical scientists, and professionals in drug development and environmental monitoring, the accurate quantification of benzothiazole and its derivatives is of paramount importance. These compounds, prevalent in pharmaceuticals, industrial chemicals, and as environmental contaminants, demand robust and reliable analytical methodologies for their detection and quantification.[1][2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques employed for benzothiazole quantification. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in selecting the most appropriate method for your specific application.
The Analytical Imperative: Why Benzothiazole Quantification Matters
Benzothiazole and its derivatives form the structural core of numerous pharmacologically active agents and are utilized in various industrial processes, including as vulcanization accelerators in rubber manufacturing.[1][4] Consequently, their presence as active pharmaceutical ingredients (APIs), impurities, or environmental pollutants necessitates sensitive and selective quantification. The choice of analytical method is critical and depends on factors such as the sample matrix's complexity, the required sensitivity, and the available instrumentation.[5]
This guide will explore and compare the following key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
UV-Visible Spectrophotometry
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quantitative Analysis
HPLC with UV detection is a widely accessible and robust technique for the quantification of benzothiazole, particularly in pharmaceutical formulations and samples with relatively high concentrations.[5][6] Its strength lies in its high precision, accuracy, and the ability to separate benzothiazole from structurally similar compounds.[7]
The Rationale Behind the Method
The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like benzothiazole from a variety of matrices.[6][7] The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid), is optimized to achieve a good peak shape and retention time.[6][7] The addition of acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks and reproducible retention times. UV detection is suitable for benzothiazole due to the chromophoric nature of its aromatic ring system, with a typical detection wavelength around 250 nm.[6]
Experimental Protocol: HPLC-UV for Benzothiazole Hydrochloride
This protocol outlines a validated method for the quantification of Benzothiazole Hydrochloride.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.[6][7]
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (50:50, v/v).[6]
-
Detection Wavelength: 250 nm.[6]
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix with acetonitrile in a 50:50 (v/v) ratio and degas.[6]
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Benzothiazole hydrochloride reference standard and dissolve in 100 mL of the mobile phase.[6]
-
Sample Solution: Dissolve and dilute the sample in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[6]
3. System Suitability:
-
Before analysis, perform system suitability tests to ensure the system is operating correctly. Key parameters include tailing factor, theoretical plates, and repeatability of injections.
HPLC Analysis Workflow
Caption: Experimental workflow for HPLC analysis of benzothiazole.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Complex Matrices
GC-MS is a powerful technique for the analysis of volatile and semi-volatile benzothiazole derivatives.[5][8] It offers excellent separation efficiency and definitive identification based on mass spectra. This method is particularly well-suited for environmental samples like water and soil, as well as for analyzing trace levels in complex matrices such as wine.[1][9]
The Rationale Behind the Method
GC-MS is ideal for compounds that can be vaporized without decomposition. Benzothiazole's volatility makes it a good candidate for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for structural elucidation based on fragmentation patterns, which is crucial for unambiguous identification in complex samples.[10] For trace analysis, a pre-concentration step like Solid-Phase Microextraction (HS-SPME) or Solid-Phase Extraction (SPE) is often necessary to achieve the required sensitivity.[1][9]
Experimental Protocol: GC-MS for Benzothiazole in Environmental Samples
This protocol is a generalized procedure based on established methods for analyzing benzothiazoles in various environmental matrices.[8][9]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., triple quadrupole) with an electron ionization (EI) source.[9][11]
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm thickness) or equivalent.[11]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 120°C (held for 3 min), ramped to 260°C at 6°C/min (held for 1 min), and then to 320°C at 8°C/min (held for 5 min).[11]
-
MS Conditions: EI at 70 eV, with the ion source and quadrupole temperatures set appropriately (e.g., 230°C and 150°C, respectively).[11] Data acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
2. Sample Preparation:
-
Aqueous Samples (e.g., Wastewater): Solid-Phase Extraction (SPE) is commonly employed. The pH of the sample may need adjustment to optimize retention on the SPE cartridge.[9]
-
Solid Samples (e.g., Sediment, Sludge): Ultrasonic Extraction (UE) with a suitable solvent mixture (e.g., acetone and hexane) is a common approach. The extract is then concentrated and may require a clean-up step using SPE.[8]
-
Wine Samples: Headspace Solid-Phase Microextraction (HS-SPME) is a fast and solvent-free option for extracting volatile compounds like benzothiazole.[1][4]
GC-MS Analysis Workflow
Caption: Generalized workflow for GC-MS analysis of benzothiazole.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For the ultra-trace quantification of a wide range of benzothiazole derivatives, including polar and non-polar compounds, LC-MS/MS is the method of choice.[5][8] Its superior sensitivity and selectivity make it ideal for complex biological matrices like urine and plasma, as well as for demanding environmental applications.[12][13]
The Rationale Behind the Method
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. This technique is particularly advantageous for analyzing compounds that are not amenable to GC due to low volatility or thermal instability.[14] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for the highly specific detection of target analytes, minimizing matrix interference and leading to very low limits of detection.[5]
Experimental Protocol: LC-MS/MS for Benzothiazoles in Aqueous Samples
This protocol is based on methods for the determination of various benzothiazoles in complex aqueous samples like wastewater.[12][15]
1. Instrumentation and Conditions:
-
LC-MS/MS System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[5][12]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[5]
-
Ionization Mode: ESI in both positive and negative modes may be required to detect a diverse range of benzothiazole derivatives.[12][15]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, with optimized precursor-to-product ion transitions for each analyte.
2. Sample Preparation:
-
Solid-Phase Extraction (SPE): A mixed-mode SPE cartridge is often used for the extraction and clean-up of various benzothiazoles from aqueous samples.[8][12] The cartridge is first conditioned, the sample is loaded, washed to remove interferences, and then the analytes are eluted with an appropriate solvent.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of benzothiazoles.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach
UV-Visible spectrophotometry is a simpler, more accessible technique that can be used for the quantification of benzothiazole, particularly in bulk drug analysis or for process monitoring where high sample throughput is required.[16] While it lacks the specificity of chromatographic methods, it can be a valuable tool in certain applications.[7]
The Rationale Behind the Method
This method relies on the principle that benzothiazole absorbs light in the UV-Visible region of the electromagnetic spectrum.[16] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using a calibration curve. The formation of colored complexes with certain reagents can also be used to enhance sensitivity and shift the absorption to the visible region, reducing interference from other UV-absorbing compounds.[17][18]
Experimental Protocol: Spectrophotometric Determination
A generalized protocol for the spectrophotometric determination of benzothiazole is as follows:
1. Instrumentation:
-
A standard UV-Visible spectrophotometer.
2. Reagent and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of benzothiazole in a suitable solvent (e.g., ethanol).
-
Sample Solution: Dissolve the sample in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Blank: Use the pure solvent as a blank.
3. Measurement:
-
Record the absorption spectrum of a standard solution to determine the λmax.
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
Head-to-Head Comparison of Analytical Methods
The following table provides a summary of the key performance characteristics of the discussed analytical methods for benzothiazole quantification.
| Feature | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Excellent | Moderate to Low[7] |
| Sensitivity | Moderate (µg/mL range)[7] | High (ng/L to µg/L range)[1][9] | Very High (ng/L range)[12][15] | Low (µg/mL to mg/mL range) |
| Sample Throughput | Moderate | Lower | Moderate | Higher[7] |
| Cost & Complexity | Moderate | Higher | Highest | Lower[7] |
| Typical Applications | Pharmaceutical QC, routine analysis[6] | Environmental monitoring, food analysis[1][9] | Bioanalysis, trace contaminant analysis[12][13] | Bulk drug analysis, process monitoring[16] |
| LOD/LOQ | ~0.1-1 µg/mL[7] | ~0.01-2 ng/L (water), ~0.04-6 ng/g (solids)[9] | ~20-200 ng/L[12] | Higher, application-dependent |
Conclusion: Selecting the Right Tool for the Job
The selection of an analytical method for benzothiazole quantification is a critical decision that directly impacts the quality and reliability of the results.
-
HPLC-UV remains a robust and cost-effective choice for routine quality control in pharmaceutical settings where analyte concentrations are relatively high.
-
GC-MS excels in the analysis of volatile benzothiazoles in complex environmental and food matrices, offering excellent specificity.
-
LC-MS/MS stands as the undisputed leader for trace and ultra-trace quantification in challenging biological and environmental samples, providing unparalleled sensitivity and selectivity.
-
UV-Visible Spectrophotometry offers a simple and rapid option for high-concentration samples where high specificity is not a primary concern.
References
- BenchChem. (2025).
- PubMed. (2022).
- BenchChem. (2025). Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)
- PubMed. (2000).
- PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- BenchChem. (2025). Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol.
- PubMed. (Date not available).
- BenchChem. (2025).
- ACS Publications. (Date not available).
- BenchChem. (2025).
- Sigma-Aldrich. (Date not available). Determination of benzothiazoles and benzotriazoles by using ionic liquid stationary phases in gas chromatography mass spectrometry.
- SciSpace. (2022).
- Environmental Science & Technology. (Date not available).
- Sigma-Aldrich. (Date not available). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS..
- ResearchGate. (2025). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF.
- ResearchGate. (2025).
- ResearchGate. (2024).
- Not available. (Date not available). Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo].
- PubMed Central. (Date not available). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection.
- PubMed Central. (2023).
- PubMed. (1986). Spectrophotometric determination of benzothiadiazines in dosage forms.
- CDC. (Date not available). BENZOTHIAZOLE IN ASPHALT FUME 2550.
- SciSpace. (2009).
- Jetir.Org. (Date not available).
- International Journal of Pharmaceutical Sciences and Research. (Date not available). BENZOTHIAZOLE – A MAGIC MOLECULE.
- ResearchGate. (Date not available). (PDF)
- Not available. (2024).
- Analytice. (Date not available). Benzothiazole - analysis.
- PubMed Central. (2024).
- Journal of Young Pharmacists. (Date not available). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- MDPI. (Date not available). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- SciSpace. (2019).
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers.
- MDPI. (Date not available). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- Der Pharma Chemica. (Date not available). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
Sources
- 1. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [sigmaaldrich.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. repository.qu.edu.iq [repository.qu.edu.iq]
- 18. jetir.org [jetir.org]
A Comparative Guide to the Inter-Laboratory Validation of Benzothiazole-6-carboxylic Acid Assays
This guide provides an in-depth, objective comparison of analytical methodologies for the robust quantification of Benzothiazole-6-carboxylic acid (BTCA). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the causal reasoning behind experimental design, ensuring that each assay is a self-validating system. Our focus is on establishing methods that are not only accurate and precise within a single laboratory but are also reproducible and reliable across multiple sites—the hallmark of a truly validated assay.
Introduction: The Analytical Imperative for this compound
This compound (BTCA) is a heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its derivatives have shown potential in various therapeutic areas, including the development of novel inhibitors for cancer-related kinases and antimicrobial agents.[2][3] Accurate quantification of BTCA is paramount, whether it is to monitor reaction kinetics in synthesis, determine purity of an active pharmaceutical ingredient (API), or conduct pharmacokinetic studies.
An analytical method's true utility is proven through its inter-laboratory validation, which assesses the method's reproducibility when performed by different analysts in different laboratories with different equipment. This process is rigorously governed by international standards to ensure data integrity and comparability, forming the foundation of regulatory submissions and collaborative research. This guide will compare two primary analytical techniques for BTCA quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounding the discussion in the principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[4][5][6][7]
Foundational Principles of Method Validation
Before comparing specific assays, it is crucial to understand the universal parameters of analytical method validation. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[6] According to the ICH Q2(R2) guideline, this involves evaluating several key performance characteristics.[5][8]
Sources
- 1. cenmed.com [cenmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. database.ich.org [database.ich.org]
A Comparative Spectroscopic Guide to Benzothiazole Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, benzothiazole and its isomers stand out for their significant roles in medicinal chemistry and drug discovery. Their structural variations give rise to a spectrum of pharmacological activities, making a thorough understanding of their characterization essential for researchers, scientists, and drug development professionals. This guide provides an in-depth spectroscopic comparison of three key benzothiazole isomers: 1,3-benzothiazole, 1,2-benzisothiazole, and 2,1-benzisothiazole. By examining their distinct signatures in UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to equip you with the foundational knowledge for confident identification and differentiation of these important structural motifs.
Introduction to Benzothiazole Isomers
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The arrangement of the sulfur and nitrogen atoms within the five-membered ring gives rise to three structural isomers, each with unique electronic and, consequently, spectroscopic properties.
A Comparative Guide to the Biological Activity of 5- and 6-Substituted Benzothiazoles
For researchers, medicinal chemists, and professionals in drug development, the benzothiazole scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1] Its bicyclic system, composed of a benzene ring fused to a thiazole ring, offers a versatile platform for chemical modification, with substitutions at various positions dramatically influencing its pharmacological profile.[2] Among these, the 5- and 6-positions on the benzene ring have been focal points of extensive research, leading to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting agents.
This guide provides an in-depth, objective comparison of the biological activities of 5- and 6-substituted benzothiazoles. Drawing upon experimental data from numerous studies, we will explore the structure-activity relationships (SAR) that govern their efficacy, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. Our aim is to equip you with the technical insights and practical methodologies necessary to navigate the chemical space of these promising heterocyclic compounds.
The Decisive Role of Substitution: A Head-to-Head Comparison
The seemingly subtle shift of a substituent from the 5- to the 6-position of the benzothiazole ring can have profound consequences for biological activity. This positional isomerism affects the molecule's electronic properties, lipophilicity, and steric interactions with its biological target, ultimately dictating its potency and selectivity.
Anticancer Activity: A Tale of Two Positions
The quest for novel anticancer agents has extensively explored the benzothiazole scaffold. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing potency.
While a definitive rule for positional superiority remains elusive and is often dependent on the specific substituent and cancer cell line, certain trends emerge from the available data. For instance, in some series of compounds, a chloro or nitro group at the 6-position has been shown to enhance cytotoxic activity. Conversely, other studies have reported potent anticancer agents with substitution at the 5-position. This highlights the intricate nature of SAR in this chemical class, where the interplay between the substituent and its position determines the ultimate biological outcome.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 5- and 6-Substituted Benzothiazole Derivatives
| Substituent at Position 5 | Substituent at Position 6 | Other Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| -Cl | - | 2-amino | - | - | [3] |
| - | -Cl | 2-amino | - | - | [4] |
| -F | - | 2-aryl | MCF-7 | 0.57 | [5] |
| - | -NO2 | 2-amino | Hela, COS-7 | 2.41, 4.31 | [6] |
| - | -Cl | N-(4-nitrobenzyl) | A549 | Potent Derivative | [7] |
| - | -NO2 | 2-substituted phenyl | HCT-116 | 0.683 - 4.66 | [2] |
| - | -Cl | Thiazolidinone derivative | HeLa | 9.76 | [7] |
| - | -NO2 | Thiazolidinone derivative | C6 | 0.03 | [7] |
Note: Direct comparative data for identical substituents at the 5- and 6-positions is often spread across different studies. This table synthesizes available data to illustrate general trends.
Antimicrobial Activity: Targeting Microbial Foes
The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents, and benzothiazole derivatives have shown considerable promise. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Structure-activity relationship studies in the antimicrobial realm have revealed that the nature and position of substituents are critical. For example, electron-withdrawing groups like nitro (-NO2) and halo (-Cl, -F) at either the 5- or 6-position can enhance antibacterial activity. The specific impact of the substituent's location often depends on the bacterial species and the overall molecular structure.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 5- and 6-Substituted Benzothiazole Derivatives
| Substituent at Position 5 | Substituent at Position 6 | Other Key Modifications | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| -Cl | - | Azo dye | S. typhimurium, K. pneumoniae | 25-50 | [2] |
| - | -NO2 | N-acetyl-glucosamine conjugate | S. aureus, E. coli | 6.25 | [8] |
| - | -Cl | Thiazolidinone derivative | S. aureus, MRSA, E. coli | - | [1] |
| - | -NO2 | Sulfonamide derivative | P. aeruginosa, S. aureus, E. coli | 3.1-6.2 | [8] |
Enzyme Inhibition: A Molecular Dance
The biological activities of benzothiazoles are often rooted in their ability to inhibit specific enzymes. For instance, some derivatives are potent inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication, making them attractive antibacterial candidates.[9] Others target key kinases in human signaling pathways, such as PI3K and MAPK/ERK, which are often dysregulated in cancer.[10][11]
The position of substituents on the benzothiazole ring plays a crucial role in the binding affinity and inhibitory potency against these enzymatic targets. The precise geometry and electronic distribution of the molecule, dictated by the substitution pattern, determine how effectively it fits into the enzyme's active site.
Key Signaling Pathways and Mechanisms of Action
To understand the biological effects of 5- and 6-substituted benzothiazoles, it is essential to visualize the cellular pathways they influence.
Anticancer Mechanisms: Targeting Proliferation and Survival Pathways
Many anticancer benzothiazole derivatives exert their effects by modulating the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are central regulators of cell growth, proliferation, survival, and apoptosis, and their hyperactivation is a hallmark of many cancers.[4][12] Benzothiazole-based inhibitors can interfere with these pathways at various points, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Caption: Modulation of the MAPK/ERK signaling pathway by 5- and 6-substituted benzothiazoles.
Antimicrobial Mechanism: Targeting DNA Gyrase
A significant number of antibacterial benzothiazoles function by inhibiting DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. [13]These inhibitors typically bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning and ultimately leading to bacterial cell death. [9][13]
Caption: Mechanism of DNA gyrase inhibition by 5- and 6-substituted benzothiazoles.
Experimental Protocols: A Practical Guide
The synthesis and biological evaluation of benzothiazole derivatives require robust and reproducible experimental protocols. Here, we provide detailed, step-by-step methodologies for the synthesis of representative 5- and 6-substituted 2-aminobenzothiazoles and for key biological assays.
Synthesis of 2-Amino-6-chlorobenzothiazole
A common and effective method for the synthesis of 2-amino-6-substituted benzothiazoles involves the oxidative cyclization of a substituted arylthiourea.
Step 1: Preparation of p-chlorophenylthiourea
-
Dissolve p-chloroaniline in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of ammonium thiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the crude p-chlorophenylthiourea.
Step 2: Oxidative Cyclization
-
Dissolve the p-chlorophenylthiourea in concentrated sulfuric acid. [12]2. Add a catalytic amount of an aqueous hydrogen bromide solution portion-wise while maintaining the temperature between 45-50°C. [12]3. Stir the mixture at this temperature for a few hours, then increase the temperature to 65-70°C and continue stirring. [12]4. Cool the reaction mixture and add methanol with vigorous stirring. [12]5. Filter the precipitated product, wash with acetone, and dry to obtain 2-amino-6-chlorobenzothiazole. [12]
Synthesis of 2-Amino-5-chlorobenzothiazole
The synthesis of 2-amino-5-chlorobenzothiazole follows a similar principle, starting from the corresponding 3-chloroaniline.
Step 1: Preparation of m-chlorophenylthiourea
-
Follow the same procedure as for p-chlorophenylthiourea, but starting with m-chloroaniline.
Step 2: Oxidative Cyclization
-
The oxidative cyclization is carried out using a similar procedure to that for the 6-chloro isomer, involving the treatment of m-chlorophenylthiourea with an oxidizing agent (e.g., bromine in acetic acid or sulfuryl chloride). [3][14]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method for assessing cell viability. [3] Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the benzothiazole derivatives to the wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15] Materials:
-
96-well plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Benzothiazole derivatives
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours. [15]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
The 5- and 6-substituted benzothiazoles represent a rich and fertile ground for the discovery of novel therapeutic agents. As this guide has demonstrated, the biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the benzothiazole core. A thorough understanding of the structure-activity relationships, coupled with robust experimental methodologies, is paramount for the rational design and development of new drug candidates. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Al-Khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
- Skok, Ž., Ilaš, J., Knez, D., & Kikelj, D. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega, 5(42), 27519–27531.
- Sas Publishers. (n.d.).
- Google Patents. (n.d.).
- Gudimella, K. K., Kumar, A., Singh, G., & Singh, S. K. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PLoS ONE, 6(10), e26053.
- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
- Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- PubMed. (2013).
- PubMed Central. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl.
- Google Patents. (n.d.).
- ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- PubMed Central. (n.d.).
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Broth microdilution.
- PubMed. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- National Institutes of Health. (2021).
- Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- BenchChem. (n.d.). A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers.
- ResearchGate. (n.d.). MAPK inhibitors containing a benzothiazole moiety.
- Journal of Heterocyclic Chemistry. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.
- CAU Scholar's Space. (2021).
- FLORE. (2019).
- ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line.
- FLORE. (2019).
- PubMed Central. (2023).
- BenchChem. (n.d.).
- American Journal of Clinical Oncology. (2024).
- PubMed Central. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
Sources
- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzothiazole-6-Carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of benzothiazole-6-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure safe handling and environmental stewardship. Our approach is grounded in established safety protocols and regulatory standards to build a foundation of trust and provide value beyond the product itself.
Introduction: Understanding the Compound and the Imperative for Proper Disposal
This compound (C₈H₅NO₂S) is a heterocyclic compound used as a building block in chemical synthesis, including the development of potential therapeutic agents[1]. While essential for research, the benzothiazole moiety and its derivatives are recognized as environmentally persistent compounds. Studies have shown that benzothiazoles can act as dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors, with some derivatives linked to carcinogenicity[2][3][4]. The widespread use and potential for bioaccumulation of this chemical class underscore the critical importance of meticulous disposal procedures to prevent their release into the environment and safeguard human health[5].
This guide is predicated on the core principle of waste minimization and responsible management, treating all waste containing this compound as hazardous unless definitively proven otherwise by a thorough, site-specific hazard assessment.
Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. According to Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[6]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[6]
Given these hazards, direct contact must be avoided, and all handling, including disposal preparation, must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure the following controls are in place:
-
Engineering Controls: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.
-
Personal Protective Equipment: The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[6]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
-
Disposal Decision Workflow
The primary determinant for the disposal pathway is the nature of the waste stream: its concentration, physical form (solid or solution), and the presence of other contaminants. The following diagram outlines the critical decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for routing this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing waste streams of this compound.
Protocol for Solid Waste, Concentrated Solutions, and Contaminated Waste
This is the standard and most recommended disposal pathway. It aligns with federal and local regulations for hazardous waste management.[7][8]
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams, especially incompatible materials like bases, strong oxidizing agents, or reducing agents.
-
Collect all waste designated for this pathway in a dedicated hazardous waste container.
Step 2: Container Selection and Management
-
Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[9]
-
The container must be in good condition, with no leaks or damage.[10]
-
Keep the container closed at all times, except when adding waste.[7]
Step 3: Labeling
-
Label the container clearly with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other constituents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Corrosive" if in acidic solution).[9]
-
The accumulation start date.
-
Step 4: Storage
-
Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.[7]
-
The storage area must be cool, dry, well-ventilated, and away from incompatible materials.[6]
-
Ensure secondary containment is used for liquid waste containers.
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][11]
-
Never dispose of this waste in the regular trash or down the sewer drain.[11]
Protocol for Dilute, Uncontaminated Aqueous Solutions (For Consideration Only)
Important Prerequisite: This procedure is only permissible if your institution's EHS department and local wastewater regulations explicitly allow for the neutralization and drain disposal of this specific compound. Due to the ecotoxicity concerns of benzothiazole derivatives, most institutions will default to the hazardous waste protocol (5.1) regardless of concentration.
Step 1: Verification
-
Confirm with your EHS office that this procedure is approved. Obtain written permission if possible.
-
Ensure the waste stream is well-characterized and contains no other hazardous contaminants (e.g., heavy metals, solvents).
Step 2: Neutralization Procedure
-
Work in a chemical fume hood and wear all required PPE.[9]
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution, to the acidic waste while stirring continuously.
-
Be cautious, as the reaction is exothermic and will produce carbon dioxide gas if sodium bicarbonate is used, which can cause foaming.[9]
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is within the neutral range of 6.0 to 8.0, as required by local regulations.[9]
Step 3: Drain Disposal
-
Once the solution is neutralized and confirmed to be within the acceptable pH range, it can be poured down a laboratory sink.
-
Flush the drain with copious amounts of water (at least 20 times the volume of the neutralized waste) to ensure it is fully diluted within the sanitary sewer system.[9]
Spill Management
In the event of a spill, immediate and proper cleanup is a form of disposal.
-
For Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[6]
-
Place the swept material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For Small Spills (Liquid):
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
Summary of Disposal Parameters
| Parameter | Specification | Rationale & Source(s) |
| Primary Disposal Route | Collection as chemical hazardous waste. | Irritant properties and environmental concerns of the benzothiazole class.[2] |
| Waste Segregation | Separate from bases, oxidizing agents, and other waste streams. | Prevents dangerous chemical reactions.[6] |
| Approved Container | Labeled, sealed HDPE or glass container. | Ensures chemical compatibility and prevents leaks.[9][10] |
| PPE Requirement | Nitrile gloves, safety goggles, lab coat. | Protects against skin/eye irritation. |
| Storage Location | Designated, ventilated satellite or central accumulation area. | Complies with EPA and OSHA regulations.[7] |
| Drain Disposal | Not Recommended. Requires prior EHS approval and neutralization. | High potential for environmental toxicity.[3][4] |
| Spill Cleanup Waste | Collect in a sealed container as hazardous waste. | Contaminated cleanup materials are also hazardous.[12] |
References
- Liao, C., Kim, U., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026. [Link]
- Liao, C., Kim, U., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- Liao, C., Kim, U., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed. [Link]
- Various Authors. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- Liao, C., Kim, U., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.
- Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Synerzine. [Link]
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. [Link]
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. [Link]
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. [Link]
- Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises. [Link]
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- University of Oklahoma. (2025). Hazardous Waste. EHSO Manual 2025-2026. [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. synerzine.com [synerzine.com]
A Researcher's Guide to the Safe Handling of Benzothiazole-6-carboxylic Acid
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. Benzothiazole-6-carboxylic acid, a key building block in the synthesis of novel therapeutic agents, requires meticulous handling due to its specific chemical properties. This guide provides essential, actionable safety protocols and logistical plans to ensure its safe and effective use in the laboratory. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a deeply ingrained culture of safety.
Understanding the Hazard Profile
This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
While this specific derivative has a clear hazard profile, it's crucial to consider the broader context of its chemical family. The parent compound, benzothiazole, is known to be toxic if swallowed or in contact with skin, and harmful if inhaled.[3][4][5] Furthermore, heating benzothiazole compounds to decomposition can release hazardous fumes of carbon oxides, sulfur oxides, and nitrogen oxides.[6] This underscores the importance of stringent safety measures even when dealing with derivatives like this compound.
Hazard Identification Summary Table
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation Category 2 | Causes skin irritation[1][2] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation Category 2 | Causes serious eye irritation[1][2] | GHS07 | Warning |
| Specific target organ toxicity (single exposure) Category 3 | May cause respiratory irritation[1] | GHS07 | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE and the reasoning for each.
PPE Workflow Diagram
Caption: A typical workflow for PPE use when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] Given the classification of "causes serious eye irritation," standard safety glasses are insufficient.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, for instance, when handling larger quantities or during vigorous reactions.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of spillage, a chemically resistant apron over the lab coat is recommended. Wear appropriate protective gloves.[1] Nitrile or butyl rubber gloves are suitable for handling carboxylic acids.[7][8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][9]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring experimental integrity.
-
Preparation:
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before bringing the chemical into the work area.
-
Clearly label all containers.
-
-
Handling:
-
Always wear the appropriate PPE as outlined above.
-
Conduct all manipulations of this compound, including weighing and transfers, within a certified chemical fume hood to control dust and vapors.[1]
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste generated from handling this compound.
-
Unused or Waste Product: Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain. This material should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent materials from spills, contaminated gloves, and disposable lab coats, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: "Empty" containers may still retain product residue. Treat them as hazardous waste and dispose of them accordingly. Do not reuse empty containers.
Always follow your institution's specific guidelines for hazardous waste disposal, as regulations can vary.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a thorough understanding of the materials you work with is the foundation of responsible science.
References
- Liao, X., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106043.
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzothiazole.
- LANXESS. (2015). Product Safety Assessment: Benzothiazole.
- Synerzine. (2019). Safety Data Sheet for Benzothiazole.
- Fisher Scientific. (2011). Safety Data Sheet for this compound.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Ibizlab. (2024). Safety Data Sheet for Benzothiazole.
- Sigma-Aldrich. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 96%.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
- Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Spectrum Chemical. (2018). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). This compound, 96% 5 g.
- BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. (2025). Safety Data Sheet for coumarin-3-carboxylic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synerzine.com [synerzine.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. lanxess.com [lanxess.com]
- 7. leelinework.com [leelinework.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
